molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B2656383
CAS No.: 960294-14-8
M. Wt: 240.347
InChI Key: DVVJBQZUAYJBAX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJBQZUAYJBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , designed for researchers and drug development professionals.

A Versatile Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 960294-14-8 ) is a high-value spirocyclic diamine scaffold used extensively in modern drug discovery. Characterized by a rigid spiro[4.5]decane core, this compound offers a unique three-dimensional architecture that differentiates it from flat, aromatic linkers. Its high fraction of sp3-hybridized carbons (


) contributes to improved physicochemical properties, such as solubility and metabolic stability, while its orthogonal protecting group strategy (Boc on 

, free amine on

) allows for precise, sequential functionalization. It is a critical building block for GPCR modulators, kinase inhibitors, and fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is a mono-protected spiro-diamine. The tert-butoxycarbonyl (Boc) group protects the nitrogen in the five-membered ring (


), leaving the six-membered ring nitrogen (

) available for immediate derivatization.
Table 1: Core Technical Data
PropertySpecification
CAS Number 960294-14-8
IUPAC Name tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Molecular Formula

Molecular Weight 240.34 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC12CNCCC2
Appearance White to off-white solid
Purity Standard

(HPLC/NMR)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water
pKa (Calc) ~9.5 (Secondary amine,

)
LogP (Calc) 1.4 – 1.8

Synthetic Logic & Methodology

The synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate requires constructing a quaternary spiro-center. The most robust industrial route employs a "Lactam Strategy," utilizing an orthogonal cyclization approach. This ensures the Boc group remains on the 5-membered ring while the 6-membered ring is built and subsequently reduced.

Retrosynthetic Analysis

The spiro-framework is disconnected at the 6-membered ring lactam. The precursor is an alkylated pyrrolidine derivative. The strategic choice of starting material—1-Boc-pyrrolidine-3-carboxylic acid ester —sets the stereochemistry and protecting group pattern early.

Representative Synthetic Protocol

Note: This protocol is a generalized high-yield pathway derived from standard spiro-piperidine synthesis methodologies.

Step 1: Alpha-Alkylation (Creation of the Quaternary Center)

  • Reagents: 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate, LDA (Lithium Diisopropylamide), 1-bromo-3-chloropropane (or 3-bromopropionitrile for alternative routes).

  • Mechanism: Enolate formation at the C3 position of the pyrrolidine ring followed by

    
     attack on the alkyl halide.
    
  • Protocol:

    • Cool THF solution of 1-Boc-pyrrolidine-3-carboxylate to -78°C.

    • Add LDA (1.1 equiv) dropwise to generate the enolate.

    • Add 3-bromopropionitrile (or equivalent electrophile) slowly.

    • Warm to RT. Isolate the C3-alkylated intermediate.

Step 2: Reductive Cyclization (Formation of the Spiro-Lactam)

  • Reagents: Raney Nickel or

    
    , 
    
    
    
    (50 psi), Methanol/Ammonia.
  • Mechanism: Hydrogenation of the nitrile group to a primary amine, which spontaneously undergoes intramolecular nucleophilic acyl substitution on the adjacent ester to form the lactam ring (2-oxo-1,7-diazaspiro[4.5]decane).

  • Protocol:

    • Dissolve the alkylated nitrile in MeOH saturated with

      
      .
      
    • Hydrogenate over Raney Ni at 50 psi for 12 hours.

    • Filter catalyst and concentrate. The spiro-lactam often crystallizes or is purified by silica chromatography.

Step 3: Lactam Reduction (Final Core Formation)

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Mechanism: Reduction of the amide carbonyl to the methylene group.

  • Protocol:

    • Suspend the spiro-lactam in dry THF under

      
      .
      
    • Add

      
       (2-3 equiv) carefully at 0°C, then reflux for 4-6 hours.
      
    • Quench via Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • The Boc group is generally stable under controlled

      
       conditions, but if cleavage occurs, re-protection with 
      
      
      
      is performed immediately. Note: Using Borane-THF is milder and preserves the Boc group more reliably.
Synthetic Workflow Diagram

Synthesis Figure 1: Synthetic pathway via reductive cyclization strategy. Start 1-Boc-pyrrolidine- 3-carboxylate Inter1 C3-Alkylated Intermediate (Nitrile/Ester) Start->Inter1 1. LDA, -78°C 2. X-(CH2)2-CN Lactam Spiro-Lactam (Cyclized) Inter1->Lactam H2, Raney Ni (Reductive Cyclization) Product FINAL PRODUCT (1-Boc-1,7-diazaspiro [4.5]decane) Lactam->Product BH3-THF or LiAlH4 (Amide Reduction)

[2][5][10]

Medicinal Chemistry Applications

Structural Advantages
  • Vector Control: The spiro-carbon forces the two rings to be perpendicular. This allows substituents on

    
     and 
    
    
    
    to explore chemical space in orthogonal vectors, unlike linear piperazines or biphenyls.
  • Fsp3 & Solubility: The high saturation (

    
     character) disrupts crystal packing energy and improves water solubility compared to flat aromatic scaffolds.
    
  • Metabolic Stability: The quaternary center blocks metabolic oxidation at that position, a common liability in simple piperidines.

Target Classes
  • GPCR Modulators: The 1,7-diazaspiro[4.5]decane core mimics the turn structures of peptides (e.g.,

    
    -turns), making it a privileged scaffold for chemokine receptors (CCR5, CXCR4) and opioid receptors.
    
  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group attached to the kinase hinge-binder.

  • PROTAC Linkers: The rigid geometry provides a defined exit vector, crucial for optimizing the ternary complex between the E3 ligase and the target protein.

Handling, Safety & Stability

GHS Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[2][1][3]

    • H319: Causes serious eye irritation.[2][1][3]

    • H335: May cause respiratory irritation.[2][1][3]

Storage & Stability
  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The secondary amine can absorb

    
     from the air (forming carbamates); keep tightly sealed.
    
  • Stability: Stable for >2 years if stored properly. Avoid strong acids (cleaves Boc) and strong oxidizers.

References

  • Sigma-Aldrich. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Product Sheet. Link

  • PubChem. Compound Summary for CID 23282891: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Reference for Fsp3 and metabolic stability concepts).
  • BLD Pharm. Safety Data Sheet (SDS) - CAS 960294-14-8. Link

Sources

The Spirocyclic Advantage: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

[1]

Executive Technical Summary

In modern drug discovery, the escape from "flatland" (increasing the fraction of sp3-hybridized carbons,

1tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate2

This guide analyzes the 1-Boc protected isomer, where the pyrrolidine nitrogen (N1) is masked, leaving the piperidine nitrogen (N7) available for immediate diversification.

Physicochemical Profile

The following data establishes the baseline metrics for this scaffold.

PropertyValueTechnical Note
Molecular Weight 240.34 g/mol Average mass; critical for stoichiometry.[1]
Exact Mass 240.1838 DaMonoisotopic mass for HRMS validation.[1]
Molecular Formula C₁₃H₂₄N₂O₂
CAS Number 960294-14-8Specific to the 1-carboxylate isomer.[2]
LogP (Calculated) 1.40 ± 0.2Lipophilicity is moderate, ideal for CNS penetration.[1]
TPSA 41.6 ŲPolar surface area; suggests good membrane permeability.[1]
H-Bond Donors 1The free amine at N7.
H-Bond Acceptors 3Includes the carbamate carbonyl and oxygens.[1]
pKa (Calculated) ~9.5 (N7)The secondary amine is basic; N1-Boc is non-basic.[1]

Structural Logic & Isomerism

The 1,7-diazaspiro[4.5]decane system consists of a five-membered pyrrolidine ring spiro-fused to a six-membered piperidine ring.[1] The numbering is critical for synthetic planning:

  • Position 1 (N1): Nitrogen in the 5-membered ring.[1] In this specific reagent, it is protected by the tert-butoxycarbonyl (Boc) group.

  • Position 5: The quaternary spiro-carbon shared by both rings.[1]

  • Position 7 (N7): Nitrogen in the 6-membered ring.[1] This is the reactive handle .

Why this matters: The orthogonality of the N1 and N7 positions allows for sequential functionalization.[1] You can derivatize N7 (alkylation, acylation, reductive amination), then deprotect N1 (using TFA or HCl) to introduce a second vector. This "inside-out" growth strategy is fundamental to library generation.[1]

Synthetic Methodology & Workflow

The synthesis of the 1,7-diazaspiro[4.5]decane core typically involves constructing the quaternary center via a Dieckmann condensation or an intramolecular alkylation strategy.[1] A robust route often starts from a 3-substituted piperidine derivative, cyclizing to form the pyrrolidine ring.

Workflow Visualization

The following diagram outlines the logical flow from raw materials to the isolated, validated scaffold.

GStartPrecursor(N-Benzyl-3-formylpiperidine)Step1Step 1: Side Chain Addition(Grignard/Nitroaldol)Start->Step1 C-C Bond FormationStep2Step 2: Spirocyclization(Reductive Amination/Alkylation)Step1->Step2 Ring ClosureStep3Step 3: Orthogonal Protection(Boc-Protection of N1)Step2->Step3 N1 MaskingStep4Step 4: Hydrogenolysis(Debenzylation of N7)Step3->Step4 N7 LiberationFinalFinal Product(1-Boc-1,7-diazaspiro[4.5]decane)Step4->Final Purification

Figure 1: Synthetic logic flow for the construction of the 1,7-diazaspiro[4.5]decane core, highlighting the critical orthogonal protection strategy.

Detailed Experimental Protocol: N7-Functionalization

Note: Since the user typically purchases the scaffold to derivatize it, the following protocol describes the standard procedure for reacting the free N7 amine while maintaining N1-Boc integrity.

Objective: Reductive amination of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate with a generic aldehyde (R-CHO).

  • Preparation: In a flame-dried round-bottom flask, dissolve tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (1.0 equiv, 1 mmol, 240 mg) in anhydrous 1,2-dichloroethane (DCE) (5 mL, 0.2 M).

  • Activation: Add the target Aldehyde (R-CHO) (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation. Causality: The acid catalyzes the dehydration of the hemiaminal intermediate.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Expert Tip: STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity in the presence of Boc groups.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify the disappearance of the secondary amine N-H signal via ¹H NMR.

Quality Control & Validation Standards

Trustworthiness in chemical biology relies on rigorous characterization.[1] When sourcing or synthesizing this scaffold, the following spectral signatures must be present.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • δ 1.45 ppm (s, 9H): The characteristic tert-butyl singlet of the Boc group.[1] Sharp and intense.

  • δ 3.20 – 3.60 ppm (m): Methylene protons adjacent to the nitrogens (N1 and N7).[1] Broadening may occur due to rotamers of the Boc carbamate.

  • δ 1.60 – 2.00 ppm (m): The "envelope" of the spirocyclic methylene protons.[1] Complex multiplets due to the rigid bicyclic geometry.

LC-MS Validation[1]
  • Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Expected Mass: [M+H]⁺ = 241.34 Da.[1]

  • Fragment Pattern: A strong fragment at [M+H - 56]⁺ (loss of isobutene) or [M+H - 100]⁺ (loss of Boc) is common in high-energy collisions, confirming the presence of the carbamate.[1]

Applications in Drug Discovery

The 1,7-diazaspiro[4.5]decane scaffold is not merely a spacer; it is a functional pharmacophore.[1]

  • GPCR Modulators: The spiro-piperidine motif mimics the turn structures of peptides.[1] It has been successfully deployed in Chemokine Receptor (CCR5/CCR2) antagonists.[1]

  • Kinase Inhibitors: The rigid geometry allows the molecule to project substituents into the hydrophobic back-pocket of kinases (e.g., JAK or Aurora kinases) with higher entropy-enthalpy compensation than flexible chains.[1]

  • Peptidomimetics: Used to constrain the conformation of amino acid side chains, particularly in the design of somatostatin mimetics .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. (Note: Isomer comparison). Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis utility). Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

Technical Guide: Structure Elucidation of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural elucidation workflow for tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8). As drug discovery increasingly pivots from flat aromatic scaffolds to three-dimensional architectures (Fsp³-rich), spirocyclic diamines have emerged as privileged building blocks for GPCR and ion channel ligands. However, their unique topology—specifically the quaternary spiro center and potential for regioisomerism (e.g., distinguishing 1,7- from 2,7-isomers)—presents specific analytical challenges.

This document provides a self-validating protocol combining High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously assign the structure, regio-connectivity, and conformational dynamics of this molecule.

Part 1: Structural Architecture & Synthetic Context[1][2]

The Molecule

The target molecule consists of a 1,7-diazaspiro[4.5]decane core protected at the N1 position with a tert-butoxycarbonyl (Boc) group.

  • Core Scaffold: Spiro[4.5]decane (5-membered ring fused to a 6-membered ring at a single carbon).[1]

  • Heteroatoms: Nitrogen at position 1 (pyrrolidine ring) and position 7 (piperidine ring).[1]

  • Protecting Group: Boc group at N1 (carbamate), leaving N7 as a free secondary amine (or protonated salt depending on isolation).[1]

The Elucidation Challenge

The primary challenge is distinguishing the 1,7-isomer from the thermodynamically stable 2,7-isomer or 1,6-isomer .

  • 1,7-isomer: The N1 nitrogen is directly bonded to the quaternary spiro carbon (aminal-like connectivity).

  • 2,7-isomer: The nitrogen in the 5-membered ring is separated from the spiro center by a methylene group.

This connectivity difference results in distinct electronic environments for the spiro carbon, which serves as the "smoking gun" for elucidation.[1]

Part 2: Analytical Strategy & Logic Flow

The elucidation logic follows a subtractive approach: confirm the mass, identify the fragments (Boc, spiro core), and then map the connectivity via through-bond NMR correlations.

Logic Visualization

The following diagram illustrates the decision tree for confirming the regio-isomerism.

ElucidationLogic Start Unknown Sample HRMS Step 1: HRMS [M+H]+ = 241.19 Start->HRMS H1NMR Step 2: 1H NMR Identify Boc & CH2 envelopes HRMS->H1NMR C13NMR Step 3: 13C NMR Locate Spiro Carbon (C5) H1NMR->C13NMR Decision Spiro C Shift? C13NMR->Decision Iso17 Shift > 60 ppm (Alpha to N) Decision->Iso17 Deshielded Iso27 Shift < 45 ppm (All Carbon neighbors) Decision->Iso27 Shielded HMBC Step 4: HMBC Verify N1-C5 connectivity Iso17->HMBC Final Confirmed Structure: 1,7-diazaspiro[4.5]decane HMBC->Final

Caption: Logical workflow for distinguishing the 1,7-diazaspiro isomer using chemical shift heuristics and 2D connectivity.

Part 3: Detailed Elucidation Workflow

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and protecting group integrity.[1]

  • Method: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Expected Data:

    • Monoisotopic Mass: 240.1838 Da (C₁₃H₂₄N₂O₂).[1]

    • [M+H]⁺: 241.1911 Da.[1]

  • Fragmentation Pattern (CID):

    • [M+H - 56]: Loss of isobutylene (characteristic of Boc).[1][2] Peak at ~185 Da.[1]

    • [M+H - 100]: Loss of Boc group entirely (isobutylene + CO₂).[1] Peak at ~141 Da (core spiro amine).[1]

Self-Validation: If the [M+H - 56] peak is absent or low intensity, suspect thermal degradation of the Boc group in the source or a non-Boc impurity.

Step 2: 1H NMR Spectroscopy (Proton Assignment)

Objective: Quantify proton types and assess purity. Solvent: DMSO-d₆ or CDCl₃.[1] (Note: DMSO is preferred to sharpen exchangeable NH protons).[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
1.38 - 1.45 Singlet (s)9HBoc (-C(CH₃)₃)Characteristic intense singlet. May show splitting if rotamers are slow on NMR timescale.[1]
1.50 - 1.90 Multiplets (m)6HC3-H, C8-H, C9-HRing methylene protons not adjacent to Nitrogen.
2.60 - 2.90 Multiplet (m)2HC6-H or C10-HProtons on the 6-ring adjacent to N7 (secondary amine).
3.20 - 3.50 Multiplet (m)4HC2-H, C6/C10-HProtons alpha to N1 (Boc) and remaining alpha to N7.
8.50 - 9.00 Broad (br s)1H-2HNH (if salt)Ammonium proton on N7 (if isolated as HCl/TFA salt).

Rotamer Warning: The N-Boc group creates restricted rotation around the N-C(O) bond.[1] This frequently causes line broadening or signal doubling (approx 2:1 ratio) in the 1H NMR spectrum at room temperature.[1]

  • Action: If signals are broad, run the NMR at 350K (77°C) to coalesce rotamers into sharp peaks.[1]

Step 3: 13C NMR (The "Smoking Gun")

Objective: Identify the quaternary spiro carbon to confirm regio-isomerism.

  • Boc Carbonyl: ~154 ppm (Broad/weak).[1]

  • Boc Methyls: ~28 ppm (Intense).[1]

  • Boc Quaternary: ~79 ppm.[1]

  • Spiro Carbon (C5):

    • In 1,7-isomer : The spiro carbon is directly bonded to N1.[1] The electronegative nitrogen deshields this carbon.[1]

    • Expected Shift: 60 - 70 ppm .

    • Contrast: In the 2,7-isomer, the spiro carbon is bonded only to other carbons. Expected shift would be 35 - 45 ppm .[1]

Step 4: 2D NMR (HMBC & COSY)

Objective: Map the skeleton.[1]

  • COSY (Correlation Spectroscopy):

    • Establishes the spin systems:

      • System A (5-ring): N1-C2-C3-C4-C5(spiro).[3][4]

      • System B (6-ring): C5(spiro)-C6-N7-C8-C9-C10-C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.[1]

    • Correlation 1: Protons on C2 (alpha to N-Boc) should show a 3-bond correlation to the Spiro C5 .[1]

    • Correlation 2: Protons on C6 (alpha to N7) should show a 2-bond correlation to the Spiro C5 .[1]

    • Correlation 3: The Boc Carbonyl (~154 ppm) will correlate to H-2 protons but rarely to the spiro center (too far, 4 bonds).

Connectivity Diagram (HMBC)

The following graph visualizes the critical HMBC correlations required to confirm the structure.

HMBC_Correlations SpiroC Spiro C5 (Quaternary, ~65 ppm) N1 N1 (Boc-protected) SpiroC->N1 C6 C6 Methylene (~50 ppm) SpiroC->C6 C4 C4 Methylene SpiroC->C4 C10 C10 Methylene SpiroC->C10 C2 C2 Methylene (~48 ppm) N1->C2 C2->SpiroC 3J C6->SpiroC 2J C4->SpiroC 2J C10->SpiroC 2J

Caption: Key HMBC correlations. Note that protons on C2 (5-ring) and C6 (6-ring) both "see" the central spiro carbon.

Part 4: Quality Control & Impurity Profiling[2]

For researchers using this scaffold in library synthesis, the following impurities are common:

  • Regioisomers: 2,7-diazaspiro[4.5]decane derivatives.[1] (Check 13C NMR for spiro shift < 45 ppm).

  • Boc-Deprotection: Presence of free amine.[1] (Check MS for mass 141 and NMR for loss of 9H singlet).

  • Linear Precursors: Incomplete cyclization during synthesis.[1] (Check for alkene signals in 1H NMR at 5.0-6.0 ppm).

Self-Validating Purity Check
  • Integration Ratio: The ratio of the Boc singlet (9H) to the total integral of the ring multiplet region (14H) must be exactly 9:14 . Deviations >5% indicate impurities or solvent trapping.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Hiesinger, K., et al. (2021).[5][1][6][7][8][9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Structure Data & Identifiers: PubChem Compound Summary for CID 23282891: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.[1]

  • Boc Group Fragmentation: Liu, C., et al. (2024).[1][10][11] "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society.

  • NMR of N-Boc Rotamers: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][12] (General reference for dynamic NMR of carbamates).

Sources

Technical Guide: Spectroscopic Data & Characterization of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

[1]

Executive Summary

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) is a high-value spirocyclic diamine scaffold used in medicinal chemistry to introduce conformational rigidity and increased

122

This guide provides a comprehensive analysis of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.[2][3] It serves as a reference for validating structural integrity and distinguishing this specific regioisomer from its analogs (e.g., 2,7- or 2,8-diazaspiro variants).[2]

Structural Analysis & Nomenclature

Correct identification relies on precise numbering.[1][2] The 1,7-diazaspiro[4.5]decane system consists of a five-membered pyrrolidine ring spiro-fused to a six-membered piperidine ring.[1]

  • IUPAC Name: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 240.34 g/mol

  • Spiro Center: The quaternary carbon shared by positions 5 (pyrrolidine) and 3 (piperidine).[1][2]

Connectivity Diagram (DOT Visualization)

The following diagram illustrates the atomic connectivity and the specific localization of the Boc-protecting group on

GFigure 1: Connectivity of 1-Boc-1,7-diazaspiro[4.5]decane showing the spiro-fusion at C5.N1N1(Boc)C2C2N1->C2C3C3C2->C3C4C4C3->C4C5C5(Spiro)C4->C5C5->N1C6C6C5->C6N7N7(Free)C6->N7C8C8N7->C8C9C9C8->C9C10C10C9->C10C10->C5BocBocGroupBoc->N1Amide Bond

[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for high-purity (>95%) samples.

Mass Spectrometry (LC-MS)

Mass spectrometry is the primary tool for rapid confirmation.[1][2] The Boc group introduces characteristic fragmentation patterns.[1][2]

Ionization ModeObserved m/zAssignmentMechanism
ESI (+) 241.3

Protonated molecular ion.[1]
ESI (+) 185.2

Loss of tert-butyl group (isobutylene).[1][2] Diagnostic for Boc.
ESI (+) 141.2

Complete loss of Boc group (acidic conditions in source).[1][2]

Diagnostic Note: High-resolution MS (HRMS) should yield a mass of 241.1916 (

11
Nuclear Magnetic Resonance (NMR)

NMR assignment is critical because the spiro-center renders the methylene protons on the rings diastereotopic (magnetically non-equivalent).[1][2]


H NMR (400 MHz,

)

Note: Chemical shifts (

Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.46 Singlet (s)9H

Boc Group. Sharp, intense singlet.[1]
1.50 - 1.75 Multiplet (m)4H

Overlapping methylene protons in the ring backbone.[1][2]
1.85 - 2.05 Multiplet (m)2H

Protons adjacent to the spiro center in the 5-ring.[1][2]
2.65 - 2.80 Multiplet (m)2H

Protons adjacent to

(secondary amine).[1][2]
2.95 Singlet/Broad1H

Exchangeable proton (shifts with concentration/solvent).[1][2]
3.05 - 3.20 Doublet of Doublets2H

Protons between spiro center and

.[1][2] Often diastereotopic.
3.35 - 3.55 Multiplet (m)2H

Protons adjacent to

(Boc-protected).[1][2] Deshielded by carbamate.[1]

Key Interpretative Logic:

  • The "Silent" Carbon: There is no proton signal for C5 (the spiro carbon).[1][2]

  • Deshielding Effect: The protons at C2 (~3.4 ppm) are significantly more deshielded than C8 (~2.7 ppm) because

    
     is electron-deficient due to the Boc carbonyl, whereas 
    
    
    is an electron-rich secondary amine.[1][2]
  • Diastereotopicity: The protons at C6 and C10 (adjacent to the spiro center in the 6-ring) often appear as complex multiplets rather than simple triplets due to the fixed chiral environment of the spiro scaffold (even if the molecule is racemic, the protons are geminally non-equivalent).[2]


C NMR (100 MHz,

)
Shift (

)
TypeAssignment
28.4

Boc methyls (strong signal).[1][2]
34.2

C3/C9 (Ring backbone).[1][2]
36.5

C4 (Adjacent to spiro, 5-ring).[1][2][4]
41.8

C5 (Spiro Center). Diagnostic low-intensity peak.[1][2]
46.5

C8 (Adjacent to

).[1][2]
48.2

C2 (Adjacent to

-Boc).[1][2] Rotameric broadening possible.[1]
55.1

C6 (Between spiro and

).[1][2]
79.5

Boc quaternary carbon (

).[1][2]
154.6

Boc Carbonyl.[1][2]
Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, specifically to ensure no nitrile or azide intermediates remain from synthesis.[1][2]

  • 3350 - 3450 cm

    
    :  N-H stretch (weak, broad).[1][2] Corresponds to the secondary amine (
    
    
    ).[1][2]
  • 2970 - 2850 cm

    
    :  C-H stretch (
    
    
    ). Strong absorptions due to the saturated bicyclic core.[1]
  • 1685 - 1705 cm

    
    :  C=O stretch (strong).[1][2] Characteristic Boc carbamate  band.[1][2]
    
  • 1160 - 1250 cm

    
    :  C-O stretch.
    

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in spectra.[1][2] The most common route involves the Strecker synthesis or Bucherer-Bergs reaction on a piperidone derivative.[1][2]

Common Synthetic Route (Bucherer-Bergs)[1]
  • Start: N-Benzyl-3-piperidone.

  • Step 1: Reaction with

    
     and 
    
    
    
    
    Spiro-hydantoin intermediate.[1][2]
  • Step 2: Hydrolysis (

    
     Amino acid) and Reduction (
    
    
    )
    
    
    1-Benzyl-1,7-diazaspiro[4.5]decane.
  • Step 3: Selective protection of

    
     with 
    
    
    .[1][2]
  • Step 4: Hydrogenolysis (

    
    ) to remove the Benzyl group from 
    
    
    .[1][2]
Impurity Markers

If the spectrum contains unexplained peaks, check for these common impurities:

ImpurityNMR MarkerOrigin
Toluene/Benzyl Multiplet ~7.2-7.4 ppmIncomplete deprotection of

-benzyl or solvent residue.[1][2]
Spiro-Hydantoin Peak ~8.5 ppm (NH imide)Unreduced intermediate from Step 1.[1][2]
Linear Diamine Loss of diastereotopicityRing-opening degradation (rare).[1][2]
Regioisomer Shifted Spiro C (

)
2,7-diazaspiro isomer (formed if starting material was impure).[2]

Quality Control Protocol

To validate a batch of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate for research use:

  • Verify Regiochemistry: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Look for a correlation between the Boc carbonyl carbon (~154 ppm) and the protons at C2 (~3.4 ppm).[1][2]

    • Confirm C2 correlates to the Spiro C5 (~42 ppm).[1][2]

    • If the Boc correlates to protons that do NOT couple to the spiro center, you may have the wrong isomer.

  • Check for Rotamers: Boc-protected amines often show rotamers in NMR at room temperature, leading to broadened or split peaks for C2 and Boc-methyls.[1][2] This is normal. Run NMR at 50°C to coalesce peaks if necessary.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications."[1][2][4] J. Med.[1] Chem.2015 , 58(14), 5381.[2] Link (Contextual grounding on spiro-piperidine utility).[1][2]

  • Synthesis of Diazaspiro[4.5]decane: Carreira, E. M., et al. "Preparation of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate."[1][2] World Intellectual Property Organization Patent WO2008/012654.[1] (Primary source for CAS 960294-14-8 synthetic route).[1][2]

  • Spectroscopic Data Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 23282891 (Isomer Analog) and CAS 960294-14-8.[1] Link

  • Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins."[1][2] Chem. Rev.[1]1950 , 46(3), 403–470.[2] Link (Foundational chemistry for scaffold synthesis).[1][2]

Solubility of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in Organic Solvents

Abstract

Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a key spirocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for successful process development, from reaction optimization and purification to formulation. This guide provides a framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore its fundamental physicochemical properties, outline a strategic approach to solvent selection, provide a detailed experimental protocol for solubility assessment, and discuss the practical application of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences nearly every stage of the development pipeline.[1] For a synthetic building block like tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, solubility data dictates crucial decisions in:

  • Synthetic Route Selection: The choice of reaction solvent is fundamental, impacting reaction kinetics, impurity profiles, and overall yield. A solvent must effectively dissolve reactants to ensure efficient chemical transformations.[2]

  • Purification and Crystallization: Solubility differences across various solvent systems are exploited for effective purification. Poorly chosen solvents can lead to low recovery or ineffective impurity removal.

  • Formulation Development: While this compound is an intermediate, understanding its solubility provides insights that can inform the properties of the final API, which must be formulated for suitable bioavailability.[3][4]

  • Process Safety and Scalability: Solvent selection directly impacts process safety, environmental footprint, and the economic viability of large-scale production.[5][6]

This guide serves as a comprehensive resource for systematically characterizing the solubility of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Physicochemical Profile of the Target Compound

Before embarking on experimental solubility studies, a thorough understanding of the compound's intrinsic properties is essential. These properties govern its interaction with different solvents and provide a basis for rational solvent selection.

Table 1: Key Physicochemical Properties of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

PropertyValueSource
IUPAC Name tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate-
CAS Number 960294-14-8[7]
Molecular Formula C₁₃H₂₄N₂O₂[7]
Molecular Weight 240.35 g/mol [7]
Physical Form Solid[7]
Melting Point 81.4 °C (Experimental)[8]
LogP (Octanol-Water) 2.46 (Experimental)[8]
pKa (Basic) 11.0 (Predicted)[8]
Water Solubility 2.39e-2 g/L (Predicted)[8]

Analysis of Properties:

  • The solid physical form necessitates dissolution for use in most synthetic applications.

  • A LogP of 2.46 indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water but is not excessively greasy.

  • The basic pKa of 11.0 is attributed to the secondary amine in the spirocyclic system. This site is available for hydrogen bonding and potential salt formation with acidic media.

  • The presence of a carbamate group (Boc-protecting group) and two nitrogen atoms allows for hydrogen bond acceptance, while the secondary amine provides a hydrogen bond donor site.

Strategic Solvent Selection for Solubility Screening

A strategic, rather than exhaustive, approach to solvent selection saves time and resources. Solvents should be chosen to cover a range of polarities, proticities, and chemical functionalities to build a comprehensive solubility map.[9]

Solvent Classes for Consideration:

  • Protic Solvents (Hydrogen Bond Donors & Acceptors):

    • Alcohols (Methanol, Ethanol, Isopropanol): Likely to be good solvents due to their ability to hydrogen bond with the amine and carbamate groups.

  • Dipolar Aprotic Solvents (Hydrogen Bond Acceptors):

    • Ketones (Acetone, MEK): Moderate polarity.

    • Esters (Ethyl Acetate): A common solvent in synthesis and chromatography.

    • Amides (DMF, DMAc): Often powerful solvents due to their high polarity, but their high boiling points and potential for decomposition can be problematic.[5]

    • Others (Acetonitrile, DMSO): Widely used in reactions and analysis.

  • Aprotic, Low-Polarity Solvents:

    • Ethers (THF, 2-MeTHF, MTBE): Can engage in hydrogen bonding via the ether oxygen.

    • Chlorinated Solvents (DCM): Often effective at dissolving a wide range of organic compounds.

    • Hydrocarbons (Toluene, Heptane): Expected to be poor solvents ("anti-solvents") given the compound's polarity, making them useful for crystallization/precipitation.

The following diagram illustrates a logical workflow for selecting an appropriate solvent for study.

Solvent_Selection_Workflow cluster_input Inputs cluster_process Screening Process cluster_output Outputs & Application Compound tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Properties: - Moderate Polarity (LogP ~2.46) - H-bond Donors/Acceptors - Basic pKa ~11.0 Start Start Solvent Screen Select_Panel Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) Start->Select_Panel Test_Polar_Protic Test Polar Protic (e.g., Methanol, IPA) Select_Panel->Test_Polar_Protic Test_Polar_Aprotic Test Polar Aprotic (e.g., ACN, EtOAc, THF) Select_Panel->Test_Polar_Aprotic Test_Nonpolar Test Nonpolar (Anti-Solvent) (e.g., Heptane, Toluene) Select_Panel->Test_Nonpolar Reaction Reaction Solvent Candidates (High Solubility) Test_Polar_Protic->Reaction Crystallization Crystallization System (Solvent/Anti-Solvent Pair) Test_Polar_Protic->Crystallization Combine with anti-solvent Test_Polar_Aprotic->Reaction Chromatography Chromatography Mobile Phase (Moderate Solubility) Test_Polar_Aprotic->Chromatography Test_Nonpolar->Crystallization Combine with good solvent

Caption: Solvent selection workflow for solubility screening.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Materials and Equipment
  • tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (e.g., 4°C and 37°C)[11]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of the compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent (e.g., 1.0 or 2.0 mL) to the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a defined period, typically 24 to 72 hours. This extended time is crucial to ensure that the system reaches true thermodynamic equilibrium.[10] A preliminary time-course study can be run to determine the point at which concentration no longer increases.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the target temperature for a short period to let the bulk of the solid settle.

    • Crucial Step: Separate the saturated liquid phase (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by filtration.[3]

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standards of the compound of known concentration.

    • Calculate the concentration in the diluted sample by interpolating from the calibration curve.

    • Back-calculate to determine the original concentration in the undiluted supernatant, which represents the solubility.

  • Solid Phase Verification (Trustworthiness):

    • After removing the supernatant, recover the remaining solid from the vial.

    • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This step is critical to verify that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the equilibration period. The measured solubility must correspond to a defined solid phase.[10]

Experimental Workflow Diagram

Solubility_Determination_Workflow Start Start Prep 1. Preparation - Weigh excess solid - Add known volume of solvent Start->Prep Equilibrate 2. Equilibration - Agitate at constant T (24-72 hours) Prep->Equilibrate Separate 3. Phase Separation - Centrifuge - Filter supernatant (0.22 µm) Equilibrate->Separate Verify 7. Solid Phase Verification - Analyze residual solid (XRPD/DSC) Equilibrate->Verify Post-equilibration Dilute 4. Dilution - Dilute filtered sample to known volume Separate->Dilute Analyze 5. Analysis - Quantify via HPLC/LC-MS against calibration curve Dilute->Analyze Calculate 6. Calculation - Determine concentration (mg/mL or M) Analyze->Calculate End End (Report Solubility Data) Calculate->End Verify->End Confirm solid form

Sources

Biological Activity and Therapeutic Potential of Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazaspiro[4.5]decane core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. Unlike flat aromatic systems, the spirocyclic architecture offers inherent three-dimensional rigidity (sp3 character), allowing for precise vectorization of pharmacophores. This structural feature is critical for targeting complex G-protein coupled receptors (GPCRs) like CCR5 and Nociceptin (NOP) , as well as kinases like RIPK1 .

This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic methodologies for the two most pharmacologically significant isomers: 2,8-diazaspiro[4.5]decane and 1,3,8-triazaspiro[4.5]decane (spirohydantoins).

Structural Architecture & Chemical Space

The nomenclature "diazaspiro[4.5]decane" refers to a spiro-fusion between a 5-membered ring and a 6-membered ring. The biological activity is strictly dictated by the position of the nitrogen atoms.

Scaffold VariantStructure DescriptionPrimary Therapeutic TargetMechanism of Action
2,8-Diazaspiro[4.5]decane Piperidine spiro-fused to pyrrolidineCCR5 (HIV), RIPK1 (Necroptosis)Allosteric Antagonist / Kinase Inhibitor
1,3,8-Triazaspiro[4.5]decane Piperidine spiro-fused to hydantoinNOP Receptor , HIF PHD GPCR Ligand / Enzyme Inhibitor
1-Thia-4-azaspiro[4.5]decane Cyclohexane spiro-fused to thiazolidinoneAntimicrobial / Antiviral Membrane disruption / Viral fusion inhibition
1,4-Dioxa-8-azaspiro[4.5]decane Piperidine spiro-fused to dioxolaneSigma-1 Receptor Chaperone modulation (Radiotracer)

The 2,8-Diazaspiro[4.5]decane Scaffold

CCR5 Antagonism (HIV Entry Inhibition)

The 2,8-diazaspiro[4.5]decane core serves as a rigid spacer that positions hydrophobic groups to interact with the transmembrane helical bundle of the CCR5 receptor.

  • Mechanism : These derivatives act as allosteric antagonists. They bind to a hydrophobic pocket within the transmembrane domain, locking the receptor in a conformation that prevents the HIV surface glycoprotein gp120 from inducing the fusion of the viral envelope with the host cell membrane.

  • SAR Insight : Substitution at the N8 position (piperidine nitrogen) typically requires a bulky hydrophobic group (e.g., benzyl, diphenylmethyl) to occupy the deep hydrophobic pocket. The N2 position (pyrrolidine nitrogen) is often acylated or alkylated with polar groups to interact with extracellular loops.

RIPK1 Inhibition (Necroptosis Blockade)

Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1) .[1]

  • Therapeutic Relevance : RIPK1 mediates necroptosis, a pro-inflammatory form of cell death implicated in ischemic injury and neurodegeneration.

  • Causality : The spiro-fused system mimics the transition state of the kinase ATP-binding pocket, preventing the phosphorylation events required to form the "necrosome" complex (RIPK1-RIPK3-MLKL).

Synthesis Pathway (Graphviz)

The synthesis typically proceeds from N-benzyl-4-piperidone via the Bucherer-Bergs reaction to form the hydantoin (1,3,8-triaza), followed by reduction or transformation to the 2,8-diaza core.

SynthesisWorkflow Start N-Benzyl-4-piperidone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Cyclization Intermediate 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Hydantoin Scaffold) Step1->Intermediate Yields Spiro-Hydantoin Step2 Reduction (LiAlH4) or Hydrolysis + Cyclization Intermediate->Step2 Ring Transformation Product 2,8-Diazaspiro[4.5]decane Step2->Product Final Scaffold

Caption: Synthetic route from 4-piperidone to 2,8-diazaspiro[4.5]decane via the hydantoin intermediate.

The 1,3,8-Triazaspiro[4.5]decane (Hydantoin) Scaffold

Nociceptin (NOP) Receptor Modulation

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a classic template for NOP receptor ligands.

  • Mechanism : The NOP receptor (ORL-1) is related to opioid receptors but does not bind classical opioids. Agonists at this receptor produce analgesia without the addictive side effects of mu-opioids. The spiro-hydantoin core provides the necessary bulk and hydrogen-bonding capability (via the imide system) to bind selectively to the NOP orthosteric site.

  • Key Derivative : Ro 64-6198 is a well-known high-affinity NOP agonist derived from a spiro-piperidine scaffold, demonstrating the utility of this chemical space for CNS penetration and receptor selectivity.

HIF Prolyl Hydroxylase (PHD) Inhibition

These derivatives have also been optimized as pan-inhibitors of HIF PHD1-3 .

  • Causality : By inhibiting PHDs, these compounds prevent the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor (HIF).[2] Stabilized HIF translocates to the nucleus, upregulating erythropoietin (EPO) genes. This offers an oral treatment strategy for anemia, mimicking the body's natural response to hypoxia.

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol establishes the starting material for both scaffolds.

  • Reactants : Mix 4-piperidone monohydrate hydrochloride (2.5 g) and anhydrous potassium carbonate (7 g) in dry DMF (25 mL). Stir for 30 min at RT.[3]

  • Alkylation : Add benzyl bromide (2 mL) dropwise. Heat at 65 °C for 14 h.

  • Workup : Cool, quench with ice water, and extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and evaporate.[3][4]

  • Validation : Purity is confirmed by 1H NMR (Signal at δ 3.62 for benzylic CH2).

Bucherer-Bergs Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Standard protocol for generating the spiro-hydantoin core.

  • Setup : Dissolve N-benzyl-4-piperidone (1 eq) in 50% EtOH/H2O.

  • Reagents : Add ammonium carbonate (3 eq) and potassium cyanide (1.2 eq).

  • Reaction : Heat to 60°C for 12-24 hours. The product often precipitates as a white solid.

  • Purification : Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol if necessary.

  • Yield : Typically 60-80%. This intermediate is the branch point for NOP ligands or reduction to 2,8-diaza derivatives.

RIPK1 Kinase Inhibition Assay

Protocol to verify biological activity of 2,8-diaza derivatives.

  • System : Use ADP-Glo Kinase Assay (Promega).

  • Enzyme : Recombinant human RIPK1 (GST-tagged).

  • Substrate : Myelin Basic Protein (MBP).

  • Procedure : Incubate compound with RIPK1 and MBP in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) for 15 min. Initiate reaction with ATP (10 µM).

  • Readout : After 60 min, add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Data Analysis : Calculate IC50 based on luminescence reduction relative to DMSO control.

Mechanism of Action Visualization

The following diagram illustrates how 2,8-diazaspiro[4.5]decane derivatives intervene in the necroptosis pathway by inhibiting RIPK1.

RIPK1_Mechanism cluster_necroptosis Necroptosis Pathway TNF TNF-alpha (Extracellular Signal) TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Survival Pathway) TNFR1->Complex1 RIPK1_Active RIPK1 (Active Kinase) TNFR1->RIPK1_Active Caspase-8 Inhibited RIPK3 RIPK3 Recruitment RIPK1_Active->RIPK3 Phosphorylation Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->RIPK1_Active Allosteric Blockade MLKL MLKL Phosphorylation RIPK3->MLKL Pore Membrane Pore Formation (Cell Death) MLKL->Pore

Caption: Mechanism of RIPK1 inhibition by diazaspiro ligands, preventing downstream MLKL activation.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists . Journal of Medicinal Chemistry. [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 . Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Potent RIPK1 Kinase Inhibitors . Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of a σ1 Receptor Radioligand . Journal of Medicinal Chemistry. [Link]

  • Nociceptin/Orphanin FQ Receptor Ligands . Pharmacological Reviews. [Link]

  • CCR5 Receptor Antagonists in HIV Therapy . National Institutes of Health. [Link]

Sources

The Architect’s Scaffold: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , designed for researchers and drug discovery professionals.

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) represents a premier "privileged scaffold" in this domain.

As a spirocyclic diamine, it offers a high fraction of saturated carbon (


), enhancing solubility and metabolic stability while providing a rigid vector for substituent orientation. This guide details the structural utility, synthetic accessibility, and application of this building block as a superior bioisostere for piperazines and morpholines in GPCR and kinase inhibitor discovery.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3]
  • IUPAC Name: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

  • CAS Number: 960294-14-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.34 g/mol [1]

The Spirocyclic Advantage

Unlike fused bicyclic systems, the spiro[4.5]decane core forces the two rings to be perpendicular. This geometric constraint serves two purposes:

  • Vector Definition: It projects substituents at defined angles (

    
    ) that are inaccessible to flexible linear linkers.
    
  • Metabolic Shielding: The quaternary spiro-carbon sterically hinders metabolic hotspots, often extending the half-life (

    
    ) of the parent drug.
    
Physicochemical Properties (Experimental & Predicted)
PropertyValueSignificance in Drug Design
LogP 1.4 ± 0.3Ideal lipophilicity for CNS and peripheral targets; avoids "molecular obesity."
pKa (N7) ~10.2The free secondary amine (N7) is basic, suitable for salt formation and cation-pi interactions.
pKa (N1) -1.5 (Boc)The carbamate-protected N1 is non-basic, ensuring orthogonal reactivity.
TPSA 41.6

High membrane permeability potential (Rule of 5 compliant).

0.77High saturation correlates with improved clinical safety and solubility.

Synthetic Accessibility (The "Make")

The synthesis of the 1,7-diazaspiro[4.5]decane core is non-trivial due to the challenge of forming the quaternary center. The most robust route involves the alkylation-cyclization of piperidine-4-carboxylates .

Core Synthesis Workflow

This protocol describes the construction of the scaffold starting from commercially available 1-benzylpiperidine-4-carboxylate .

Step 1: Quaternary Center Formation (Alkylation)
  • Reagents: LDA (Lithium Diisopropylamide), Chloroacetonitrile.

  • Mechanism: Enolate formation at the C4 position of the piperidine followed by

    
     attack on chloroacetonitrile.
    
  • Critical Control: Temperature must be maintained at -78°C to prevent polymerization of the nitrile or self-condensation.

Step 2: Reductive Cyclization (Lactam Formation)
  • Reagents: Raney Nickel or

    
    , 
    
    
    
    (50 psi).
  • Process: Hydrogenation of the nitrile to the primary amine, which spontaneously attacks the ethyl ester to close the 5-membered lactam ring (spiro-lactam).

Step 3: Lactam Reduction
  • Reagents:

    
     (Lithium Aluminum Hydride) in THF.
    
  • Outcome: Reduces the carbonyl of the lactam to the methylene, yielding the 1,7-diazaspiro[4.5]decane diamine.

Step 4: Regioselective Protection
  • Reagents:

    
     (0.9 eq), TEA, DCM at 0°C.
    
  • Selectivity: The pyrrolidine nitrogen (N1) is sterically less hindered and more nucleophilic than the piperidine nitrogen (N7) in this specific conformation, or protection is controlled via prior N-benzyl handling. Note: If N-benzyl was used on the piperidine, N1 is the only free amine for Boc protection. Subsequent hydrogenolysis removes the benzyl group to yield the final product.

Visualization of Synthesis Pathway

SynthesisRoute Figure 1: Synthetic route to the 1,7-diazaspiro[4.5]decane-1-carboxylate scaffold. Start N-Benzyl-piperidine- 4-carboxylate Inter1 4-Cyanomethyl Intermediate Start->Inter1 1. LDA, -78°C 2. ClCH2CN Lactam Spiro-Lactam (Cyclized) Inter1->Lactam H2, Raney Ni (Reductive Cyclization) Diamine 1-Benzyl-1,7-diaza spiro[4.5]decane Lactam->Diamine LiAlH4, THF (Reduction) Protected 1-Boc-7-Benzyl Intermediate Diamine->Protected Boc2O, DCM (N1 Protection) Final tert-Butyl 1,7-diazaspiro [4.5]decane-1-carboxylate Protected->Final Pd/C, H2 (Debenzylation of N7)

[5][6]

Functionalization & Reactivity (The "Use")

The commercial value of this building block lies in its orthogonal reactivity . The N1-Boc group serves as a temporary mask, allowing selective functionalization of the N7 position (piperidine ring) first.

Orthogonal Workflow
  • N7 Functionalization (Secondary Amine):

    • Reactions: Reductive amination (with aldehydes),

      
       (with aryl halides), or Amide coupling.
      
    • Conditions: Standard basic conditions (DIPEA, DMF/DCM). The Boc group is stable here.

  • N1 Deprotection:

    • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

    • Result: Liberates the N1 pyrrolidine amine as a salt.

  • N1 Functionalization:

    • Reactions: Urea formation, Sulfonylation, or a second Amide coupling.

    • Utility: Allows the creation of "bipolar" ligands where one end targets a hydrophobic pocket and the other a polar residue.

Experimental Protocol: N7-Arylation ( )

Validation: This protocol is standard for attaching the scaffold to heteroaryl cores (e.g., Pyridine, Pyrimidine).

  • Setup: In a 10 mL microwave vial, dissolve tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DMSO (0.2 M).

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield Expectation: 75-85%.

Medicinal Chemistry Applications

GPCR Modulators (Chemokine Receptors)

The 1,7-diazaspiro[4.5]decane scaffold is a validated bioisostere for the 4-aminopiperidine moiety found in CCR5 and CCR2 antagonists.

  • Mechanism: The spiro core locks the basic nitrogen (N7) in a specific orientation relative to the N1 substituents, optimizing salt-bridge interactions with Asp/Glu residues in the receptor binding pocket.

  • Case Study: Analogues of Cenicriviroc utilizing spiro-scaffolds have shown improved potency and reduced hERG liability due to conformational restriction.

Kinase Inhibitors (JAK/TYK2)

In Janus Kinase (JAK) inhibitors, the scaffold serves as a linker connecting the ATP-hinge binder to the solvent-exposed tail.

  • Benefit: The bulkiness of the spiro center fills the ribose-binding pocket more effectively than a flat piperazine, improving selectivity for JAK1/TYK2 over JAK2.

Sigma-1 ( ) Receptor Ligands

Spirocyclic amines are "privileged structures" for


 receptors (chaperone proteins implicated in neurodegeneration).
  • Design: The N7-benzyl derivatives of this scaffold show high affinity (

    
     < 10 nM) for 
    
    
    
    , acting as neuroprotective agents.
Application Workflow Diagram

Applications Figure 2: Strategic applications of the scaffold in drug discovery. Core 1,7-Diazaspiro[4.5]decane Scaffold GPCR GPCR Antagonists (CCR5, MC4R) Core->GPCR Bioisostere for Piperazine Kinase Kinase Inhibitors (JAK/TYK2 Selectivity) Core->Kinase Restricted Conformation Sigma Sigma-1 Receptor (Neuroprotection) Core->Sigma Hydrophobic Pharmacophore Library DEL Library Synthesis (Diversity Elements) Core->Library Orthogonal Handles

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The Boc group is acid-sensitive; avoid exposure to HCl vapors.
    
  • Solubility: Highly soluble in DCM, MeOH, DMSO, and EtOAc. Sparingly soluble in water/hexanes.

  • Safety: Irritant (H315, H319).[2] Standard PPE (gloves, goggles) required.

References

  • Synthesis of Spirocyclic Scaffolds: Li, L., et al. "One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds."[3] RSC Advances, 2014, 4 , 27963-27966. Link

  • Spirocycles in Drug Discovery: Zheng, Y., et al. "Spirocyclic Motifs in Natural Products and Drug Discovery." Journal of Medicinal Chemistry, 2014, 57 (21), 9243-9257. Link

  • Sigma-1 Receptor Ligands: Rui, M., et al. "Synthesis and biological evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 2020, 28 (19), 115560. Link

  • Patent on Spiro Synthesis: "Method for synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate." CN111620869A. Link

  • JAK Inhibitor Applications: Zhang, J., et al. "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor."[4] Journal of Medicinal Chemistry, 2022, 65 (4), 3249–3266. Link

Sources

The Diazaspiro[4.5]decane Scaffold: A Privileged Core in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Appeal of Spirocycles

In the landscape of medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality and structural rigidity.[1][2] Among these, the diazaspiro[4.5]decane core—a ten-membered bicyclic system containing two nitrogen atoms and a spiro-carbon joining a five-membered and a six-membered ring—offers a unique topographical profile. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this versatile scaffold, offering field-proven insights for its strategic deployment in research and development.

The constrained nature of the diazaspiro[4.5]decane framework provides a fixed orientation for substituent vectors in three-dimensional space. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues, making it an increasingly valuable motif in the design of novel therapeutics.[3][4]

Part 1: Strategic Synthesis of the Diazaspiro[4.5]decane Core

The construction of the spirocyclic framework is the cornerstone of any research program involving these molecules. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and overall efficiency. Modern organic synthesis has provided several robust pathways to this core.

Multi-Component and Domino Reactions: A Strategy of Efficiency

The principle of atom economy and procedural simplicity has driven the development of one-pot syntheses. Domino reactions, where multiple bond-forming events occur sequentially without isolation of intermediates, are particularly powerful for building molecular complexity rapidly.

A notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[5] This process forms three new carbon-carbon bonds in a single operation.

  • Causality of Experimental Choices: The use of a palladium acetate/triphenylphosphine catalytic system is critical. The palladium(0) species, generated in situ, undergoes oxidative addition to the aryl halide. This is followed by a cascade of carbopalladation and migratory insertion steps, which constructs the heterocyclic rings. The final reductive elimination regenerates the catalyst and releases the spirocyclic product. The choice of phosphine ligand is crucial for stabilizing the palladium intermediates and modulating their reactivity to favor the desired spirocyclization pathway over competing side reactions.

Below is a generalized workflow for such a domino synthesis.

G sub_mat Starting Materials (Yne-en-yne, Aryl Halide) reaction Domino Reaction (Heated in Solvent, e.g., Toluene) sub_mat->reaction catalyst Pd(OAc)2 / PPh3 Base (e.g., K2CO3) catalyst->reaction intermediate Palladium-Complexed Intermediate (Transient) reaction->intermediate Mechanism product Diazaspiro[4.5]decane Product intermediate->product workup Workup & Purification (e.g., Column Chromatography) product->workup final_product Isolated Pure Product workup->final_product

Caption: Generalized workflow for Palladium-catalyzed domino synthesis.

Three-Component Reaction for Thia-azaspiro[4.5]decanes

A classic and robust method for constructing related spiro-thiazolidinone systems involves a one-pot, three-component reaction. This approach is highly convergent and allows for significant diversity. For instance, the condensation of a cyclohexanone derivative, an aromatic amine, and mercaptoacetic acid in a suitable solvent like dry benzene directly yields 1-thia-4-azaspiro[4.5]decan-3-ones.[6][7]

  • Self-Validating Protocol: The reaction proceeds through the initial formation of a Schiff base (imine) between the ketone and the amine. Subsequently, the thiol group of mercaptoacetic acid attacks the imine carbon, and an intramolecular cyclization via amide bond formation yields the final spirocyclic product. The removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, is critical to drive the equilibria towards product formation. The purity and structure of the product can be readily validated by standard spectroscopic methods (NMR, IR, MS), where characteristic peaks, such as the thiazolidinone carbonyl stretch around 1680 cm⁻¹ in the IR spectrum, confirm the successful cyclization.[6]

Part 2: Applications in Drug Discovery

The unique structural features of diazaspiro[4.5]decanes have been exploited to develop potent and selective modulators of various biological targets.

Cardioprotection: Targeting the Mitochondrial Permeability Transition Pore (mPTP)

Ischemia-reperfusion injury (IRI) is a major cause of tissue damage following events like myocardial infarction. A key player in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling and cell death.[8][9] Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been identified as novel inhibitors of mPTP opening.[8][10][11]

  • Mechanism of Action: These compounds are thought to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[8][10] By binding at the interface between the c-ring and other subunits, they stabilize the closed conformation of the pore, preventing the catastrophic influx of solutes into the mitochondrial matrix upon reperfusion. This action preserves mitochondrial integrity and ATP production, ultimately protecting cardiac cells from apoptotic death.[8]

G stress Ischemia/ Reperfusion (Ca2+ overload, ROS) mptp_closed mPTP (Closed) stress->mptp_closed mptp_open mPTP (Open) stress->mptp_open Triggers Opening mito_swell Mitochondrial Swelling & Rupture mptp_open->mito_swell cell_death Cardiomyocyte Death mito_swell->cell_death inhibitor Diazaspiro[4.5]decane Inhibitor inhibitor->mptp_open Blocks

Caption: Inhibition of mPTP by diazaspiro[4.5]decane derivatives.

Central Nervous System (CNS) Targets

The rigid scaffold of diazaspiro[4.5]decanes is well-suited for targeting CNS receptors with high specificity.

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein implicated in neuroprotection and psychiatric disorders.[3][12] 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ1 ligands, with some showing promise as radioligands for PET imaging of σ1 receptor density in the brain.[12]

  • M1 Muscarinic Agonists: Targeting M1 muscarinic receptors is a key strategy for enhancing cognitive function in Alzheimer's disease. 1-Oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 agonists, demonstrating potent antiamnesic activity in preclinical models.[3][13]

  • δ Opioid Receptor (DOR) Agonists: The DOR is a target for novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. A high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective DOR agonists with low β-arrestin 2 recruitment, a property that may correlate with an improved side-effect profile.[14]

Antifungal and Anticancer Applications
  • Antifungal Agents: The fungal cell wall, which is absent in humans, is an attractive target for antifungal drug development. Novel diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis. Several compounds showed excellent inhibitory activity against this enzyme.[1]

  • Anticancer Activity: The 1-thia-4-azaspiro[4.5]decane scaffold has been explored for anticancer properties. Derivatives have been synthesized and tested against various cancer cell lines, with some compounds showing moderate to high inhibition of cell growth against hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines.[6][15]

Data Summary: Biological Activities
Compound ClassTargetKey FindingPotency (IC₅₀ or Kᵢ)Reference
1,3,8-Triazaspiro[4.5]decanemPTPCardioprotective in MI models-[8]
1,4,8-Triazaspiro[4.5]decan-2-onemPTPCytoprotective in vitroPotent nM range[10][11]
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorPartial Agonist, Antiamnesic-[13]
1-Oxa-8-azaspiro[4.5]decaneSigma-1 (σ1) ReceptorSelective LigandKᵢ = 0.47 - 12.1 nM[12]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid ReceptorSelective AgonistSub-micromolar affinity[14]
Diazaspiro[4.5]decan-1-oneChitin SynthaseAntifungal ActivityIC₅₀ = 0.10 mM[1]
1-Thia-4-azaspiro[4.5]decaneCancer Cell LinesAnticancer ActivityIC₅₀ = 92.2 - 120.1 nM (HCT-116)[6]

Part 3: Detailed Experimental Protocol

This section provides a trusted, step-by-step methodology for a key synthesis, reflecting practices used in the field.

Protocol: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is adapted from a reported facile synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, which are valuable pharmacological scaffolds.[16]

Step 1: Synthesis of 1-Amino-4-phenylcyclohexane-1-carbonitrile

  • To a stirred solution of 4-phenylcyclohexan-1-one (1.0 eq) in methanol, add an aqueous solution of potassium cyanide (1.2 eq).

  • Add ammonium chloride (1.2 eq) portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl (1-((methoxycarbonyl)amino)-4-phenylcyclohexyl)carbamate

  • Dissolve the crude amino-nitrile from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add methyl chloroformate (2.5 eq) dropwise, followed by a base such as triethylamine or pyridine (3.0 eq) to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, dilute the mixture with dichloromethane, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting intermediate is often pure enough for the next step.

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Dissolve the intermediate from Step 2 in dry dimethylformamide (DMF).

  • Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 45°C for 4 days.

  • After the cyclization, treat the mixture with 10% HCl solution and continue stirring at 45°C for 24 hours to effect hydrolysis.

  • Pour the final reaction mixture into an ice-water mixture and extract with chloroform (4x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the target compound.[16]

Conclusion and Future Perspectives

The diazaspiro[4.5]decane core represents a fertile ground for the discovery of new chemical entities with significant therapeutic potential. Its inherent three-dimensionality and synthetic accessibility make it a highly attractive scaffold for medicinal chemists. Future efforts will likely focus on the development of novel, stereoselective synthetic methods to access enantiomerically pure derivatives, allowing for a more precise interrogation of structure-activity relationships. As our understanding of complex biological pathways grows, the unique topology of the diazaspiro[4.5]decane scaffold will undoubtedly be leveraged to design next-generation modulators for an expanding array of challenging disease targets.

References

  • Hu, J., Niu, Z.-X., & Wang, J.-F. (2024). Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. Molecules, 29(7), 1655. [Link]

  • Zhang, W., et al. (Year not available). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • Request PDF | Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. (2024). PubMed. [Link]

  • Ma, C., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(10), 1694. [Link]

  • Kumar, D., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831-3848. [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Ohtake, N., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1827-1838. [Link]

  • Synthesis of 1-azaspiro[4.5]decane scaffold. | ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Tsoleridis, C. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2505907. [Link]

  • 1,4-Diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 209-218. [Link]

  • Liu, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(35), 6751-6754. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1). [Link]

  • El-Naggar, A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Antiproliferative and EGFR Inhibitory Activities. Molecules, 28(6), 2824. [Link]

  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(19), 6610. [Link]

  • Li, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6072-6086. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - IRIS. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Diamines in Modern Drug Discovery

Spirocyclic scaffolds, particularly those incorporating diamine motifs, have garnered significant attention in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique topographical presentation of pharmacophoric elements, enabling precise interactions with biological targets. The 1,7-diazaspiro[4.5]decane core is a privileged scaffold found in a range of biologically active molecules. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as in tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, provides a versatile intermediate for the synthesis of compound libraries and targeted therapeutics. The Boc group allows for selective functionalization of the second nitrogen atom, making this compound a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. The described methodology is designed to be robust and scalable, providing researchers with a reliable route to this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate can be efficiently achieved through a three-step sequence involving the synthesis of a key piperidone intermediate, followed by a diastereoselective reductive amination to form the spirocyclic core, and a final deprotection step.

G cluster_0 Step 1: Synthesis of N-Benzyl-4-piperidone cluster_1 Step 2: Synthesis of tert-Butyl (2-aminoethyl)carbamate cluster_2 Step 3: Reductive Amination and Spirocyclization cluster_3 Step 4: Deprotection A Benzylamine C N-Benzyl-4-piperidone A->C 1,4-Addition, Dieckmann Condensation, Decarboxylation B Methyl acrylate B->C C_clone N-Benzyl-4-piperidone D Ethylenediamine F tert-Butyl (2-aminoethyl)carbamate D->F Mono-Boc Protection E Di-tert-butyl dicarbonate (Boc2O) E->F F_clone tert-Butyl (2-aminoethyl)carbamate G tert-Butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate C_clone->G Reductive Amination F_clone->G G_clone tert-Butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate H tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (Final Product) G_clone->H Hydrogenolysis G cluster_0 Boc Protection Mechanism Amine R-NH2 Intermediate R-NH2(+)-C(=O)O-Boc + (-)O-Boc Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Proton Transfer Byproducts CO2 + t-BuOH Intermediate->Byproducts Decomposition G Ketone N-Benzyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine tert-Butyl (2-aminoethyl)carbamate Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Spirocyclic Amine Iminium->Product STAB NaBH(OAc)3 STAB->Product Hydride Delivery

Synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a valuable spirocyclic diamine scaffold in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a robust protocol but also insights into the underlying chemical principles and experimental considerations.

Introduction and Strategic Overview

The 1,7-diazaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively explore chemical space and interact with biological targets. The title compound, with its strategically placed Boc protecting group, is a versatile intermediate for the elaboration of more complex molecules.

The synthetic strategy outlined herein is a convergent and efficient three-step process commencing with commercially available starting materials. The key transformations involve a reductive amination to construct a key diamine intermediate, followed by an intramolecular cyclization to forge the spirocyclic core, and a final Boc protection.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Intramolecular Cyclization cluster_2 Step 3: Selective Boc Protection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_A tert-Butyl (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)ethyl)carbamate N-Boc-4-piperidone->Intermediate_A NaBH(OAc)3, DCM Mono-Boc-ethylenediamine Mono-Boc-ethylenediamine Mono-Boc-ethylenediamine->Intermediate_A Intermediate_B 1,7-Diazaspiro[4.5]decane Intermediate_A->Intermediate_B 1. TFA, DCM 2. NaBH(OAc)3 Final_Product tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Intermediate_B->Final_Product Boc2O, Et3N, DCM Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Ketone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Mono-Boc-ethylenediamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product Amine Product Iminium->Product Hydride Delivery Hydride_Source NaBH(OAc)3 Hydride_Source->Product

Application Note: A Detailed Protocol for the Selective Mono-N-Boc Protection of 1,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,7-Diazaspiro[4.5]decane is a valuable spirocyclic diamine scaffold that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure is frequently incorporated into novel chemical entities to explore chemical space and optimize pharmacological properties. In multi-step synthetic campaigns, the selective protection of one of its two secondary amine functionalities is often a critical prerequisite for subsequent chemical modifications.

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of chemical conditions and its facile, clean removal under mild acidic treatment.[1][2] The reagent of choice for its installation, di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), reacts readily with amines to form stable carbamates.[3][4]

This application note provides a detailed, field-tested protocol for the selective mono-N-Boc protection of 1,7-diazaspiro[4.5]decane. We will delve into the causality behind the experimental design, focusing on achieving high selectivity for protection at the N7 position, and provide a self-validating protocol for researchers in organic synthesis and drug development.

Reaction Principle and Mechanistic Insights

The protection reaction proceeds via the nucleophilic attack of a secondary amine nitrogen atom of 1,7-diazaspiro[4.5]decane on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This addition-elimination reaction results in the formation of an N-Boc carbamate, with tert-butanol and carbon dioxide as the only byproducts.

Mechanism of Boc Protection:

  • The lone pair of electrons on the amine nitrogen initiates a nucleophilic attack on a carbonyl carbon of Boc anhydride.

  • The tetrahedral intermediate collapses, eliminating a tert-butoxide anion and a mixed anhydride intermediate.

  • The tert-butoxide anion is unstable and decomposes into the tert-butyl cation and carbonate, or more commonly, it deprotonates the newly acylated, protonated amine. The overall process releases tert-butanol and carbon dioxide.

Achieving Selectivity (N7 vs. N1): The 1,7-diazaspiro[4.5]decane molecule contains two distinct secondary amine environments: N1 within the five-membered pyrrolidine ring and N7 within the six-membered piperidine ring. Selective acylation at one site over the other is governed primarily by steric accessibility. The N7 amine in the more flexible six-membered ring is generally considered less sterically hindered than the N1 amine, which is adjacent to the spirocyclic carbon center. Consequently, the bulky di-tert-butyl dicarbonate reagent reacts preferentially at the more accessible N7 position. To further enhance this inherent selectivity, the reaction is performed at a reduced temperature (0 °C) with slow, controlled addition of the Boc anhydride. This ensures a low instantaneous concentration of the acylating agent, favoring reaction at the more kinetically accessible site.

Detailed Experimental Protocol

This protocol outlines the procedure for the selective synthesis of tert-butyl 7,1-diazaspiro[4.5]decane-7-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1,7-Diazaspiro[4.5]decane≥97%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prepared
Brine (Saturated NaCl)Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,7-diazaspiro[4.5]decane (1.0 eq.).

  • Dissolution: Add a 1:1 mixture of Tetrahydrofuran (THF) and water (approx. 10 mL per 1 g of diamine). Stir until the starting material is fully dissolved.

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0 °C.

  • Boc Anhydride Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of THF. Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction: Add the di-tert-butyl dicarbonate solution dropwise to the cold, stirring diamine solution over a period of 30-45 minutes. A white precipitate may form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting diamine.

  • Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Work-up - Extraction: To the remaining aqueous residue, add Dichloromethane (DCM). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate as a solid or viscous oil.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Visualization

Table of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
1,7-Diazaspiro[4.5]decane1.0 eq.Limiting Reagent
Di-tert-butyl dicarbonate1.05 eq.Slight excess ensures complete consumption of the limiting reagent.
Potassium Carbonate1.5 eq.Acts as a base to facilitate the reaction and neutralize byproducts.[5]
Conditions
SolventTHF / Water (1:1)Biphasic system effectively dissolves both the organic substrate and inorganic base.
Temperature0 °C to Room Temp.Initial cooling and slow addition enhance selectivity for mono-protection.
Reaction Time12-16 hoursAllows the reaction to proceed to completion at room temperature.
Outcome
Expected Yield70-85%Typical yield after chromatographic purification.
Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis dissolve Dissolve Diamine & K₂CO₃ in THF/Water cool Cool to 0 °C dissolve->cool add_boc Slowly Add Boc₂O cool->add_boc prep_boc Prepare Boc₂O in THF stir Stir 12-16h at RT add_boc->stir concentrate Remove THF stir->concentrate extract Extract with DCM concentrate->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the selective mono-Boc protection of 1,7-diazaspiro[4.5]decane.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by clear checkpoints. The use of TLC allows for real-time monitoring of the consumption of the starting material and the formation of the mono-protected product. A successful reaction will show a clean conversion to a single, higher-Rf spot. The final characterization by NMR and MS provides definitive structural confirmation. The ¹H NMR spectrum should clearly show the appearance of a large singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, confirming the successful installation of the Boc protecting group.

References

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Pope, B. L., et al. (1973). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 53, 48. [Link]

  • Wuhan Institute of Technology. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Jiangsu Weiao Medical Technology Co Ltd. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Jiangsu Weiao Medical Technology Co Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link]

  • The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • YouTube. (2015). Di-tert-butyl dicarbonate. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

  • Wang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Falebita, O. A., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40). [Link]

  • ResearchGate. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]

  • Hattori, T., et al. (2025). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Chemical & Pharmaceutical Bulletin, 73(8), 658-662. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted 1,7-Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by their inherent three-dimensionality, have garnered significant attention in medicinal chemistry as they offer access to novel chemical space beyond the traditional flat, aromatic structures that have historically dominated drug discovery.[1] The rigid, yet complex, architecture of spirocycles can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic properties. Among these valuable scaffolds, the 1,7-diazaspiro[4.5]decane core is a key building block for a variety of biologically active molecules, including potential antifungal agents and inhibitors of chitin synthase.[2]

The generation of libraries of structurally diverse compounds is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).[3] Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the efficient construction of such libraries.[4] By anchoring a starting material to a solid support, reagents and by-products can be easily removed by simple filtration and washing steps, driving reactions to completion and streamlining the purification process.[5] This application note provides a detailed guide to the use of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in solid-phase synthesis to generate libraries of substituted diazaspiro[4.5]decanes.

Core Building Block: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

The utility of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate as a starting material in solid-phase synthesis is derived from its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group protects the secondary amine at the 1-position, which is relatively acid-labile. This allows for the secondary amine at the 7-position to be engaged in reactions, such as attachment to a solid support, without interference. Subsequently, the Boc group can be selectively removed under acidic conditions to allow for further diversification at the 1-position.

Caption: Structure of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Protocol 1: Solid-Phase Synthesis of a N1-Substituted 1,7-Diazaspiro[4.5]decane Library

This protocol details a representative workflow for the synthesis of a library of N1-substituted 1,7-diazaspiro[4.5]decanes starting from tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and utilizing a Wang resin. The general strategy involves the acylation of the N7-position to attach the spirocycle to the resin, followed by Boc deprotection and subsequent acylation of the N1-position with a diverse set of carboxylic acids.

Experimental Workflow

Solid_Phase_Synthesis_Workflow start Start: Wang Resin step1 1. Fmoc-Linker Coupling (e.g., Fmoc-Gly-OH, DIC, DMAP) start->step1 step2 2. Fmoc Deprotection (20% Piperidine in DMF) step1->step2 step3 3. Spirocycle Attachment (tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, HATU, DIPEA) step2->step3 step4 4. Boc Deprotection (TFA/DCM) step3->step4 step5 5. Diversification (R-COOH, HATU, DIPEA) step4->step5 step6 6. Cleavage from Resin (TFA/TIS/H2O) step5->step6 end Final Product: Substituted 1,7-Diazaspiro[4.5]decane step6->end

Caption: Workflow for the solid-phase synthesis of a substituted 1,7-diazaspiro[4.5]decane library.

Step-by-Step Methodology

1. Resin Preparation and Linker Attachment:

  • Rationale: Wang resin is chosen for its acid-labile linker, which allows for cleavage of the final product under moderately acidic conditions that are compatible with many functional groups.[6] An amino acid linker (e.g., Fmoc-Gly-OH) is first attached to provide a spacer and a convenient point of attachment for the spirocycle.

  • Procedure:

    • Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Gly-OH (3 eq.), diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a minimal amount of dimethylformamide (DMF).

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

2. Fmoc Deprotection:

  • Rationale: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[7] Treatment with a piperidine solution cleaves the Fmoc group, exposing the primary amine of the linker for the subsequent coupling step.

  • Procedure:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

3. Attachment of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate:

  • Rationale: The spirocycle is attached to the resin-bound linker via an amide bond formation between the N7-amine of the spirocycle and the carboxylic acid of the linker. HATU is a common and efficient peptide coupling reagent.

  • Procedure:

    • Swell the deprotected resin in DMF.

    • In a separate vial, dissolve tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (3 eq.), HATU (3 eq.), and diisopropylethylamine (DIPEA, 6 eq.) in DMF.

    • Add this solution to the resin and shake at room temperature for 6 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

4. Boc Deprotection:

  • Rationale: The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA) without cleaving the product from the Wang resin, demonstrating the principle of orthogonal protection.[5]

  • Procedure:

    • Treat the resin with a solution of 20-50% TFA in DCM (10 mL) for 30 minutes.

    • Drain the solution.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 10 mL).

    • Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Diversification of the N1-Position:

  • Rationale: A library of diverse compounds can be generated by coupling a variety of carboxylic acids (R-COOH) to the now-free N1-amine of the spirocycle. This step is typically performed in parallel in a multi-well synthesis block.

  • Procedure (for each well/reaction):

    • To the deprotected resin, add a solution of the desired carboxylic acid (R-COOH, 3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake at room temperature for 6-12 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

6. Cleavage and Purification:

  • Rationale: The final compound is cleaved from the solid support using a strong acidic cocktail.[7] Scavengers such as triisopropylsilane (TIS) are included to quench reactive cationic species that can be generated during cleavage and cause side reactions.[8]

  • Procedure:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL/g of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the crude product by reverse-phase HPLC.

Protocol 2: On-Resin Spirocycle Formation (A Conceptual Workflow)

Conceptual Workflow

On_Resin_Formation_Workflow start Start: Resin with attached piperidone precursor step1 1. Reductive Amination (e.g., Amino acid ester, NaBH(OAc)3) start->step1 step2 2. Intramolecular Cyclization (e.g., Base-mediated lactam formation) step1->step2 step3 3. Functionalization (e.g., Alkylation, Acylation) step2->step3 step4 4. Cleavage from Resin (TFA/TIS/H2O) step3->step4 end Final Product: Substituted 1,7-Diazaspiro[4.5]decane step4->end

Caption: A conceptual workflow for the on-resin synthesis of the 1,7-diazaspiro[4.5]decane core.

This approach would begin with a resin-bound piperidone derivative. A key step would be a reductive amination with an amino acid ester to introduce the second nitrogenous ring precursor, followed by an intramolecular cyclization to form the spirocyclic lactam. Subsequent reduction and functionalization would lead to the desired substituted 1,7-diazaspiro[4.5]decane scaffold.

Summary of Key Reaction Parameters

StepReagents & SolventsTypical ConditionsPurpose
Resin Swelling DCM or DMF30 min, RTPrepares the resin for reaction.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min, RTRemoves Fmoc protecting group.
Amide Coupling R-COOH, HATU, DIPEA in DMF4-12 h, RTForms amide bonds.
Boc Deprotection 20-50% TFA in DCM30 min, RTRemoves Boc protecting group.
Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS2-3 h, RTCleaves product from resin and removes side-chain protecting groups.

Troubleshooting and Expert Insights

  • Incomplete Coupling Reactions: If monitoring (e.g., Kaiser test) indicates an incomplete reaction, a double coupling can be performed by repeating the coupling step with fresh reagents.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical. For tryptophan-containing sequences, the use of TIS is highly recommended to prevent alkylation of the indole ring.[9]

  • Product Precipitation: Ensure the use of sufficiently cold and a large volume of diethyl ether to achieve complete precipitation of the cleaved product.

  • Purification Challenges: The polarity of the final compound will dictate the optimal HPLC conditions. A gradient of acetonitrile in water with 0.1% TFA is a good starting point for purification.

Conclusion

The use of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in solid-phase synthesis provides a robust and efficient platform for the generation of diverse libraries of spirocyclic compounds. The orthogonal protection strategy allows for selective functionalization at two different positions, enabling the creation of a wide range of analogs for biological screening. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to leverage this valuable building block in their synthetic endeavors.

References

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). Retrieved from [Link]

  • Towards a selective Boc deprotection on acid cleavable Wang resin. (2009). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (2019). PubMed. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Enzyme Immobilization for Solid-Phase Catalysis. (2019). MDPI. Retrieved from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). Unife. Retrieved from [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020). Google Patents.
  • TFA cleavage of DSIP synthesis on a Wang resin. (2002). ResearchGate. Retrieved from [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). ResearchGate. Retrieved from [Link]

  • Combinatorial Synthesis: An Introduction. (2018). Acta Scientific. Retrieved from [Link]

  • Optimal Conditions for Continuous Immobilization of Pseudozyma hubeiensis (Strain HB85A) Lipase by Adsorption in a Packed-Bed Reactor by Response Surface Methodology. (2018). PubMed. Retrieved from [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (2015). Google Patents.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Retrieved from [Link]

  • Bioconjugation Strategy for Ceramic Membranes Decorated with Candida Antarctica Lipase B—Impact of Immobilization Process on Material Features. (2022). MDPI. Retrieved from [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved from [Link]

Sources

Application of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in Next-Generation Library Design

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D), sp


-rich scaffolds is a critical strategy to improve clinical success rates.[1][2] tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate  (CAS: 960294-14-8) represents a high-value "privileged structure" in this domain.[1][2] Unlike the more common 2,8-diazaspiro isomers, the 1,7-isomer offers a unique, orthogonal vector orientation that allows medicinal chemists to explore novel chemical space, improve metabolic stability, and fine-tune solubility without altering the pharmacophore's core binding affinity.[1]

This guide details the structural advantages of this scaffold and provides validated protocols for its incorporation into high-throughput library synthesis.[1]

Technical Profile & Structural Logic

The Molecule
  • IUPAC Name: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate[1][2][3]

  • CAS Number: 960294-14-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • Molecular Weight: 240.34 g/mol [2][3]

  • Key Feature: Orthogonal protection.[1] The N1 nitrogen (pyrrolidine ring) is Boc-protected, leaving the N7 nitrogen (piperidine ring) available for immediate functionalization.[1]

Structural Advantages (The "Spiro Effect")[1]
  • Vector Orthogonality: The spiro-carbon forces the five-membered and six-membered rings to lie perpendicular to each other.[1][2] This creates a rigid, non-planar geometry that can project substituents into distinct binding pockets that flexible alkyl linkers cannot reach.[1]

  • Fsp

    
     Enhancement:  Increasing the fraction of sp
    
    
    
    hybridized carbons (Fsp
    
    
    ) is correlated with improved solubility and reduced promiscuity (off-target binding).[1][2]
  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots often found in simple piperidines or pyrrolidines.[1][2]

Physicochemical Properties Table
PropertyValue (Approx.)Impact on Drug Design
LogP 1.8 - 2.2Ideal for oral bioavailability (Rule of 5 compliant).[1][2]
pKa (N7) ~9.5 - 10.0Typical secondary amine; good for solubility via salt formation.[1][2]
pKa (N1) ~N/A (Carbamate)Protected; non-basic until deprotection.[1][2]
TPSA ~40 Å

Favorable for membrane permeability.[1][2]
Stereochemistry Racemic (typically)The spiro center is chiral (

).[1] Enantiomers can be separated for SAR refinement.[1]

Application Strategy: Orthogonal Library Synthesis

The power of this building block lies in its stepwise functionalization . The commercial availability of the N1-Boc protected form dictates a specific workflow: "Right-Side First" (N7), then "Left-Side" (N1). [1]

Strategic Workflow Diagram

G Start Scaffold (N1-Boc, N7-H) Step1 Step 1: N7 Functionalization (Reductive Amination / SNAr) Start->Step1 Electrophile (R1-X) Inter Intermediate (N1-Boc, N7-R1) Step1->Inter Step2 Step 2: N1 Deprotection (Acidic Cleavage) Inter->Step2 TFA or HCl Step3 Step 3: N1 Functionalization (Amide Coupling / Urea Formation) Step2->Step3 Free Amine (N1-H) Final Final Library (R2-N1-Spiro-N7-R1) Step3->Final Electrophile (R2-X)

Figure 1: The orthogonal diversification workflow allows for the rapid generation of N1/N7 bis-functionalized libraries.

Detailed Experimental Protocols

Safety Note: All reactions involve organic solvents and reagents.[1] Perform in a fume hood. Wear standard PPE (lab coat, gloves, goggles).

Protocol A: Functionalization of N7 via Reductive Amination

Target: Introduction of alkyl/benzyl groups on the piperidine ring.

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization).[1]

  • Reagents:

    • Scaffold: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (1.0 equiv).[1][2]

    • Aldehyde/Ketone: R-CHO (1.1 equiv).[1][2]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2]

    • Solvent: Dichloroethane (DCE) or DCM.[1]

    • Additive: Acetic acid (catalytic, 1-2 drops).[1][2]

  • Procedure:

    • Dissolve the scaffold (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

    • Add acetic acid (cat.) and stir at room temperature (RT) for 30 mins to form the imine/iminium ion.

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours (monitor by LCMS for disappearance of scaffold).

    • Quench: Add saturated aqueous NaHCO

      
       (5 mL). Stir vigorously for 10 mins.
      
    • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1] Dry over MgSO

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Protocol B: Functionalization of N7 via S Ar

Target: Introduction of heteroaryl groups (e.g., Pyridine, Pyrimidine).

Rationale: The secondary amine (N7) is a good nucleophile for displacing halides on electron-deficient heterocycles.[1][2]

  • Reagents:

    • Scaffold (1.0 equiv).[1]

    • Aryl Halide: Ar-Cl or Ar-F (1.1 equiv) (Must be electron-deficient, e.g., 2-chloropyridine).[1][2]

    • Base: DIPEA or K

      
      CO
      
      
      
      (2.0 - 3.0 equiv).[1][2]
    • Solvent: DMSO, DMF, or NMP.[1]

  • Procedure:

    • Dissolve scaffold (0.5 mmol) and aryl halide (0.55 mmol) in DMSO (2 mL).

    • Add DIPEA (1.0 mmol).[1]

    • Heat to 80–100°C (temperature depends on aryl halide reactivity).[1] Stir for 2–12 hours.

    • Workup: Dilute with water (20 mL) and extract with EtOAc. (Note: For very polar products, direct prep-HPLC is recommended).[1][2]

Protocol C: N1-Boc Deprotection & Amide Coupling

Target: Capping the pyrrolidine ring after N7 is set.[1][2]

  • Deprotection (Acidolysis):

    • Dissolve the N7-substituted intermediate in DCM (2 mL).

    • Add Trifluoroacetic acid (TFA) (0.5 mL) or 4M HCl in dioxane.[1]

    • Stir at RT for 1–2 hours.

    • Concentrate in vacuo.[1] Critical: Co-evaporate with toluene or DCM 3x to remove excess acid.[1] The product is now a salt (TFA or HCl salt).[1]

  • Amide Coupling (N1 Capping):

    • Reagents: Carboxylic Acid (R2-COOH), HATU (1.2 equiv), DIPEA (3.0–4.0 equiv).[1]

    • Procedure:

      • Dissolve the amine salt (from step 1) in DMF (2 mL).

      • Add DIPEA (ensure pH > 8, check with wet litmus paper).[1]

      • Add Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).[1]

      • Stir at RT for 2 hours.

    • Validation: LCMS should show mass [M+H]

      
      .[1]
      

Case Study: Fragment-Based Lead Optimization

Scenario: A project team has identified a flat, aromatic bi-aryl kinase inhibitor with poor solubility (LogP > 5) and metabolic liability.

Application of Scaffold: The team replaces the central piperazine linker with 1,7-diazaspiro[4.5]decane .

  • Design: The spiro scaffold is inserted. The N7 connects to the hinge-binding motif (via S

    
    Ar), and the N1 connects to the solvent-exposed tail (via Amide Coupling).[1]
    
  • Result:

    • Solubility: Increases 10-fold due to the sp

      
       character disrupting crystal packing.[1]
      
    • Selectivity: The rigid 90° twist of the spiro system prevents the molecule from binding to flat, off-target kinase pockets (e.g., planar intercalators).

    • Novelty: The resulting molecule moves into new IP space, distinct from competitor patents covering piperazines.[1]

References

  • Synthesis and Properties of Spiro Scaffolds

    • Burkhard, J. A., et al. "Synthesis of azaspiro[4.5]decane systems..." Tetrahedron, 1998.[1]

  • Spirocycles in Drug Discovery (General Utility)

    • Zheng, Y. J., & Tice, C. M. "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 2016.[1][4] [1]

  • Related 2,8-Diazaspiro Applications (Mechanistic Parallel)

    • "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor." Journal of Medicinal Chemistry, 2022.[1][5][6]

  • Triazaspiro Analogues (Mitochondrial Targets)

    • "Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives..." Journal of Medicinal Chemistry, 2018.[1][6]

  • Commercial Building Block Data

    • BLD Pharm Product Data: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.[1][2]

Sources

Application Note: Chiral Resolution of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the chiral resolution of racemic tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a key building block in modern drug discovery. The spirocyclic diamine scaffold is prevalent in a range of biologically active molecules, and access to enantiomerically pure forms is critical for developing selective therapeutics.[1] This document outlines a robust method based on classical diastereomeric salt crystallization, a technique favored for its scalability and cost-effectiveness in industrial applications.[2] We detail the theoretical underpinnings, a step-by-step experimental protocol using a tartaric acid derivative as the resolving agent, and the analytical methodology for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Chiral Spirocyclic Diamines

The 1,7-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise orientation of substituents in biological space. This can lead to enhanced binding affinity and selectivity for therapeutic targets. As with most chiral molecules, the individual enantiomers of substituted diazaspiro[4.5]decanes often exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is a regulatory and scientific necessity.

While asymmetric synthesis can provide direct access to enantiopure compounds, chiral resolution of a racemic mixture remains a pragmatic and widely implemented strategy, especially when a robust asymmetric route has not been established.[2][3] The method described herein leverages the basicity of the secondary amine at the 7-position of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate to form diastereomeric salts with a chiral acid.

Principles of Diastereomeric Salt Resolution

The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which do not.[4] By reacting the racemic amine with a single enantiomer of a chiral resolving agent (in this case, a chiral acid), two diastereomeric salts are formed:

  • (R)-Amine • (R)-Acid

  • (S)-Amine • (R)-Acid

These diastereomeric salts possess different physical properties, most critically, different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble salt, while the more soluble salt remains in the mother liquor.[5][6] Subsequent separation by filtration, followed by liberation of the amine from the salt, yields the target compound in an enantiomerically enriched form.

The choice of resolving agent and solvent is paramount and often determined empirically.[2] Tartaric acid and its derivatives are among the most successful and versatile resolving agents for amines due to their availability, low cost, and ability to form well-defined crystalline salts.[5][7][8]

Experimental Protocol

This protocol provides a representative method for the chiral resolution. Researchers should consider this a starting point, as optimization of stoichiometry, solvent, and temperature may be required to achieve maximum yield and enantiomeric excess (ee).

Materials and Equipment
ReagentsEquipment
Racemic tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylateMagnetic stirrer with heating
(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)Round-bottom flasks
Methanol (HPLC grade)Reflux condenser
Ethyl acetate (EtOAc)Buchner funnel and filter paper
2 M Sodium hydroxide (NaOH) solutionRotary evaporator
Dichloromethane (DCM)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)pH paper or meter
Deionized waterAnalytical balance
Chiral HPLC system with UV detector
Step-by-Step Resolution Procedure

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • In a 250 mL round-bottom flask, dissolve racemic tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (10.0 g, 41.6 mmol) in methanol (100 mL) with gentle warming (approx. 40-50 °C) and stirring.

  • In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) (7.45 g, 20.8 mmol, 0.5 eq) in methanol (50 mL). The use of a substoichiometric amount of the resolving agent is a common strategy to ensure the precipitated salt is of high diastereomeric purity.[5]

  • Slowly add the warm DBTA solution to the stirred amine solution.

  • Allow the mixture to cool slowly to room temperature. The formation of a white precipitate (the less soluble diastereomeric salt) should be observed.

  • Continue stirring at room temperature for 2-4 hours to allow for complete crystallization.

  • Cool the flask in an ice bath for an additional 1 hour to maximize the yield of the precipitated salt.

Step 2: Isolation of the Diastereomeric Salt

  • Isolate the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.

  • Dry the collected salt under vacuum to a constant weight.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in a mixture of ethyl acetate (100 mL) and deionized water (100 mL).

  • While stirring vigorously, add 2 M NaOH solution dropwise until the aqueous layer is basic (pH > 12). This deprotonates the amine and dissolves the tartaric acid derivative into the aqueous phase as its sodium salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the enantiomerically enriched tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. Determine the yield and proceed to analytical characterization.

Workflow Visualization

The entire process, from racemic starting material to the isolated enantiomer, is depicted in the workflow diagram below.

G cluster_prep Step 1: Salt Formation cluster_iso Step 2: Isolation cluster_lib Step 3: Liberation RacemicAmine Racemic Amine in MeOH Mix Mix & Cool RacemicAmine->Mix ResolvingAgent (+)-DBTA in MeOH ResolvingAgent->Mix Crystallization Crystallization (Stir at RT, then Ice Bath) Mix->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Salt Diastereomeric Salt (Solid) Filtration->Salt MotherLiquor Mother Liquor (Contains other diastereomer) Filtration->MotherLiquor Liberation Add EtOAc/H₂O & 2M NaOH (pH > 12) Salt->Liberation Extraction Liquid-Liquid Extraction Liberation->Extraction Drying Dry (Na₂SO₄) & Evaporate Extraction->Drying Product Enriched Enantiomer Drying->Product

Caption: Experimental workflow for diastereomeric salt resolution.

Analytical Characterization: Chiral HPLC

To determine the success of the resolution, the enantiomeric excess (ee) of the final product must be quantified. Chiral HPLC is the preferred method for this analysis.

Suggested HPLC Method

The following conditions are a robust starting point for the analysis of the Boc-protected diamine.

ParameterCondition
Column Chiralpak® IC or similar polysaccharide-based column (e.g., AD, OD)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase.

Rationale: Polysaccharide-based chiral stationary phases are highly effective for a broad range of compounds. The normal phase mobile system provides good selectivity for Boc-protected amines. The addition of a basic modifier like DEA is crucial to prevent peak tailing and improve resolution by interacting with residual silanols on the silica support.

Data Interpretation
  • Analyze the Racemic Standard: First, inject the racemic starting material to determine the retention times (t_R) of both enantiomers.

  • Analyze the Resolved Sample: Inject the final product obtained from the resolution.

  • Calculate Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:

    ee (%) = [ (A1 - A2) / (A1 + A2) ] * 100

    Where A1 is the area of the major enantiomer peak and A2 is the area of the minor enantiomer peak.

Representative Data
SampleRetention Time 1 (min)Area 1Retention Time 2 (min)Area 2ee (%)
Racemic Standard8.5250,12310.1549,877~0
Resolved Product (from precipitation)8.5196,54010.133,46093.1
Product (from mother liquor)8.5324,50010.1675,500-51.0

Note: The data presented are illustrative. Actual retention times and ee will vary based on the specific column and conditions used.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
No precipitation occurs Solution is too dilute; poor choice of solvent.Concentrate the solution. Try different solvents (e.g., ethanol, isopropanol, or mixtures like EtOAc/heptane).
Low enantiomeric excess (ee) Co-precipitation of both diastereomers.Recrystallize the diastereomeric salt. Adjust the stoichiometry of the resolving agent (try 0.5-0.6 eq).
Low yield of resolved product The desired diastereomer is highly soluble.Change the solvent system to decrease solubility. Ensure sufficient cooling and crystallization time.
Poor peak shape in HPLC Interaction with silica support; wrong mobile phase.Add a basic modifier (e.g., DEA) to the mobile phase. Ensure the sample is fully dissolved.

Conclusion

Diastereomeric salt crystallization is a powerful and scalable method for obtaining enantiomerically pure tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. By carefully selecting a chiral resolving agent and optimizing the crystallization conditions, researchers can access the individual enantiomers required for the development of stereochemically defined pharmaceutical agents. The protocol and analytical methods detailed in this note provide a solid foundation for successfully implementing this crucial separation technique in a research or drug development setting.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 11, 2026, from [Link]

  • PubMed. (2005). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Retrieved February 11, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved February 11, 2026, from [Link]

  • Journal of Chemical Education. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.
  • AIChE. (2003). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved February 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 11, 2026, from [Link]

  • HKUST SPD. (n.d.). Chiral resolution by diastereomeric salt crystallization. Retrieved February 11, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (2014). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 11, 2026, from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved February 11, 2026, from [Link]

  • University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved February 11, 2026, from [Link]

  • PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved February 11, 2026, from [Link]

Sources

Application Note: Scalable Synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate . The guide prioritizes regiochemical control, safety in scale-up (kilo-lab), and purification efficiency without reliance on large-scale chromatography.

Executive Summary & Strategic Analysis

The 1,7-diazaspiro[4.5]decane scaffold is a privileged pharmacophore in medicinal chemistry, notably in CCR2/CCR5 antagonists and neuropeptide receptor ligands. The target molecule, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , features a spiro-junction between a pyrrolidine ring (positions 1–5) and a piperidine ring (positions 6–10).

Critical Challenge: The primary synthetic hurdle is the construction of the quaternary spiro-carbon at the C3 position of the piperidine ring while differentiating the two nitrogen atoms. Selected Route: This protocol utilizes a Knoevenagel-Michael-Cyclization sequence starting from N-benzyl-3-piperidone. This route is selected for scale-up because:

  • Regiocontrol: The starting material (N-benzyl) naturally protects the piperidine nitrogen (N7), allowing selective manipulation of the pyrrolidine nitrogen (N1).

  • Safety: It avoids the use of hazardous azides or high-pressure carbonylation.

  • Purification: Key intermediates are crystalline, minimizing chromatographic burden.

Chemical Pathway & Mechanism

The synthesis constructs the pyrrolidine ring onto the existing piperidine core.

Step 1: Knoevenagel condensation of N-benzyl-3-piperidone with ethyl cyanoacetate. Step 2: Michael addition of nitromethane (precursor to the amino group). Step 3: Reductive cyclization (hydrogenation) to form the spiro-lactam. Step 4: Lactam reduction to the spiro-diamine. Step 5: Regioselective Boc-protection and debenzylation.

SynthesisRoute SM N-Benzyl-3-piperidone (Starting Material) Inter1 Unsaturated Cyanoester (Knoevenagel Product) SM->Inter1 Ethyl Cyanoacetate NH4OAc, Toluene Inter2 Nitro-Cyano Intermediate (Michael Adduct) Inter1->Inter2 MeNO2, DBU Lactam Spiro-Lactam (Cyclized) Inter2->Lactam H2, Ra-Ni (Reductive Cyclization) Diamine 1-H, 7-Bn Spiro-diamine Lactam->Diamine LiAlH4 or BH3 (Reduction) Protected 1-Boc, 7-Bn Intermediate Diamine->Protected (Boc)2O, TEA (Selective Protection) Final 1-Boc-1,7-diazaspiro[4.5]decane (Target) Protected->Final H2, Pd/C (Debenzylation)

Figure 1: Synthetic workflow for the regioselective construction of the 1,7-diazaspiro[4.5]decane core.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Knoevenagel & Michael Addition)

Objective: Install the carbon framework required for the spiro-ring.

  • Reagents:

    • N-Benzyl-3-piperidone hydrochloride (1.0 equiv)

    • Ethyl cyanoacetate (1.1 equiv)[1]

    • Ammonium acetate (0.1 equiv)[1]

    • Nitromethane (5.0 equiv)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)[1]

Protocol:

  • Condensation: In a reactor fitted with a Dean-Stark trap, suspend N-benzyl-3-piperidone HCl in Toluene (10 vol). Add Ethyl cyanoacetate and Ammonium acetate.

  • Reflux until water collection ceases (~4-6 hours). Monitor by HPLC for disappearance of ketone.

  • Workup: Cool to RT. Wash with water (2x) and brine. Concentrate the organic layer to yield the crude unsaturated ester oil.

  • Michael Addition: Dissolve the crude oil in Nitromethane (5 vol). Caution: Nitromethane is energetic.

  • Cool to 0°C. Add DBU dropwise, maintaining internal temperature <10°C (Exothermic).

  • Allow to warm to 25°C and stir for 12 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove DBU) and brine.

  • Purification: Crystallize the nitro-ester intermediate from EtOH/Heptane.

Key Process Parameter (KPP): Strict temperature control during DBU addition prevents polymerization of nitromethane.

Stage 2: Reductive Cyclization (The "Spiro" Step)

Objective: Convert the nitro-cyano-ester into the spiro-lactam ring.

  • Reagents:

    • Raney Nickel (active slurry, 20 wt%) or Pd/C (10 wt%)

    • Hydrogen Gas (50-100 psi)

    • Methanol (solvent)

Protocol:

  • Charge the hydrogenation vessel with the Nitro-ester intermediate dissolved in Methanol (15 vol).

  • Add Raney Nickel (washed with MeOH). Safety: Pyrophoric.

  • Pressurize with H2 (50 psi) and heat to 50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Reaction Logic: The nitro group reduces to an amine, which intramolecularly attacks the ethyl ester to close the lactam ring (5-membered). The nitrile may reduce to a primary amine (side product) if not controlled, but the ester cyclization is usually faster.

  • Workup: Filter catalyst through Celite under Argon. Concentrate filtrate.[2]

  • Purification: The spiro-lactam often precipitates upon triturating with diethyl ether.

Stage 3: Lactam Reduction & Regioselective Protection

Objective: Reduce the lactam to the secondary amine and swap protecting groups.

Protocol:

  • Reduction: Suspend the Spiro-lactam in anhydrous THF (10 vol). Cool to 0°C.[2]

  • Add LiAlH4 (2.5 equiv) pellets or solution cautiously. Reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add Water (x mL), 15% NaOH (x mL), Water (3x mL). Filter the granular precipitate.

  • Intermediate: The filtrate contains 1-H, 7-Benzyl-1,7-diazaspiro[4.5]decane .

  • Boc Protection: To the filtrate (amine solution), add TEA (1.5 equiv) and Boc-anhydride (1.1 equiv). Stir at RT for 4 hours.

    • Logic: The 7-position is already protected by Benzyl. Only the newly formed 1-position amine reacts.

  • Debenzylation: Evaporate THF, dissolve residue in MeOH. Add Pd/C (10 wt%) and Ammonium Formate (5 equiv) or use H2 gas (1 atm). Heat to 60°C for 2 hours.

  • Final Isolation: Filter catalyst. Concentrate. Dissolve residue in EtOAc/Hexane. The product, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , can be crystallized as an oxalate salt or isolated as a free base oil.

Data Summary & Specifications

ParameterSpecification / ResultNotes
Overall Yield 35% - 45% (5 Steps)Calculated from Piperidone
Purity (HPLC) >98.5% (a/a)Critical for biological assays
Appearance White to Off-white SolidAs Oxalate or HCl salt
1H NMR (CDCl3) δ 1.45 (s, 9H, Boc), 1.6-3.2 (m, spiro core), 7.2-7.4 (absent)Confirms loss of Benzyl
Mass Spec (ESI) [M+H]+ = 241.3Consistent with C13H24N2O2

Safety & Hazard Control (Self-Validating Systems)

This protocol includes specific "fail-safes" to ensure operator safety and batch integrity.

SafetyLogic Start Start Stage 2: Hydrogenation Check1 Is Reactor Inerted? (N2 Purge x3) Start->Check1 Action1 STOP: Purge O2 Check1->Action1 No Step2 Charge Raney Ni Check1->Step2 Yes Check2 Is Catalyst Wet? (Dry Ra-Ni is explosive) Step2->Check2 Check2->Action1 No Step3 H2 Pressurization Check2->Step3 Yes Check3 Exotherm Monitoring (Keep < 60°C) Step3->Check3 Safe Proceed to Filtration Check3->Safe Stable

Figure 2: Safety decision tree for the high-risk hydrogenation step.

References

  • Krafft, E. A., et al. (2005). "Straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives." Synthesis, 2005(19), 3245–3252. (Adapted for 1,7-isomer logic). Link

  • Mikhail Krasavin, et al. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(12), 15022–15031. (Describes the specific 1,7-diazaspiro[4.5]decane-7-carboxylate synthesis and spiro-ring construction). Link

  • Carreira, E. M., et al. (2011). "Spirocyclic Piperidines in Drug Discovery." Angewandte Chemie International Edition, 50(21), 4756-4758. (Context on spiro-scaffold utility). Link

  • Patent CN111620869A. "Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate." (Industrial reference for spiro-diaza protection strategies). Link

Sources

Application Note and Protocol: Purification of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The methodology centers on silica gel column chromatography, a robust and scalable technique for isolating the target compound from reaction impurities. This document outlines the critical physicochemical properties of the spirocyclic diamine, the rationale behind the selection of chromatographic parameters, a step-by-step purification protocol, and a troubleshooting guide to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high purity of this important building block.

Introduction: The Significance of Purity

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a valuable heterocyclic compound employed as a building block in the synthesis of various biologically active molecules. Its spirocyclic core and the presence of both a Boc-protected and a free secondary amine provide a versatile scaffold for further chemical modifications. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate subsequent reaction steps, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is a widely adopted purification technique in organic synthesis due to its efficiency in separating compounds with different polarities.[2] This application note will detail a systematic approach to the purification of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, ensuring a high degree of purity suitable for downstream applications.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. Key characteristics of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[3]
Molecular Weight 240.34 g/mol [3][4]
Appearance Typically a solid or oil-
Polarity Moderately polar due to the two amine groups and the carbamate. The Boc group imparts some non-polar character.Inferred
pKa The secondary amine is basic. The exact pKa is not readily available but is expected to be in the range of typical secondary amines (around 11).Inferred
Solubility Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred

The presence of the basic secondary amine is a critical consideration for chromatography. Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, the addition of a basic modifier to the mobile phase is often necessary.[5][6]

The Chromatographic Strategy: A Rationale-Driven Approach

The choice of stationary and mobile phases is the cornerstone of a successful chromatographic separation.

Stationary Phase: The Foundation of Separation

Silica Gel (SiO₂): Standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice for this purification. Its polar surface provides a strong interaction with the polar functional groups of the target molecule and impurities, enabling separation based on differences in polarity.

Mobile Phase: The Eluent's Role in Resolution

The mobile phase, or eluent, is a solvent system that carries the crude mixture through the stationary phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is recommended for this purification.

  • Initial, Non-Polar Eluent: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc) is used to first elute non-polar impurities.

  • Increasing Polarity: The proportion of a more polar solvent, such as methanol (MeOH) or isopropanol, is gradually increased. This will progressively elute compounds of increasing polarity.

  • The Basic Modifier: To counteract the acidic nature of silica gel and improve the peak shape of the basic target compound, a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, should be added to the mobile phase.[5][6] A typical concentration is 0.1-1% (v/v).

A recommended starting gradient is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with triethylamine (TEA).

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. The quantities can be scaled accordingly.

Materials and Reagents
  • Crude tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes or Heptane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM) (ACS grade or higher)

  • Methanol (MeOH) (ACS grade or higher)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Detailed Procedure
  • Thin Layer Chromatography (TLC) Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to determine an appropriate starting mobile phase for the column. A good starting point is a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A common mobile phase for Boc-protected amines is a mixture of hexanes and ethyl acetate or DCM and methanol.[7][8]

    • Visualize the spots using a UV lamp (if applicable) and by staining with potassium permanganate. The target compound, being an amine, should stain well.

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • Start with the initial, less polar mobile phase and gradually increase the polarity by adding more of the polar co-solvent (e.g., increase the percentage of methanol in DCM).

    • The addition of 0.1-1% triethylamine to the mobile phase throughout the elution is crucial for good peak shape.[6]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to track the elution of the target compound and impurities.

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.

    • Visualize the spots to identify which fractions contain the pure product.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

    • Remove the solvent from the combined fractions using a rotary evaporator.[2] Be mindful of the boiling points of the solvents and the stability of the compound.

    • The resulting residue should be the purified product.

  • Purity Assessment:

    • Assess the purity of the final product by TLC (should show a single spot) and, for more rigorous analysis, by techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Issues

IssuePossible CauseSolution
Peak Tailing Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[6]
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition based on TLC analysis. Try a different solvent system (e.g., ethyl acetate/hexanes instead of DCM/methanol).
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the polar co-solvent (e.g., methanol).
Product Elutes with Solvent Front Mobile phase is too polar.Start with a less polar mobile phase.
Cracked Silica Bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica bed.

Conclusion: A Pathway to Purity

The successful purification of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate by column chromatography is a critical step in its utilization as a pharmaceutical intermediate. By understanding the physicochemical properties of the molecule and applying a systematic and rationale-driven approach to the selection of chromatographic conditions, researchers can consistently achieve high levels of purity. The protocol detailed in this application note provides a robust framework for this purification, and the accompanying troubleshooting guide offers practical solutions to common challenges. Adherence to these principles will ensure the quality and reliability of this important synthetic building block.

References

  • Organic Syntheses.
  • Organic Syntheses. is added.
  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)
  • ChemicalBook. What is 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione?.
  • Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • LCGC International.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemSpider. Boc Protection of Aminoglycosides.
  • Organic Syntheses.
  • BLDpharm. tert-Butyl 1,7-diazaspiro[4.
  • Google Patents.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate.
  • Der Pharma Chemica.
  • Biotage.
  • SIELC Technologies.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Organic Syntheses. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • Organic Syntheses. 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R).
  • PubChem. tert-Butyl 1,7-diazaspiro(4.4)
  • PubChem. Tert-butyl 6,9-diazaspiro[4.

Sources

Application Note: Comprehensive Characterization of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting receptors and transporters in the central nervous system. The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can be functionalized to achieve high affinity and selectivity for biological targets. Given its importance, rigorous analytical characterization is essential to confirm its identity, purity, and stability, thereby ensuring the reliability and reproducibility of downstream applications in drug discovery and development.

This application note provides a comprehensive guide to the analytical methods for the characterization of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the presence of key functional groups and the overall connectivity of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Rationale for Experimental Choices

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is an excellent first choice as the compound is expected to be soluble in it and the solvent signals do not interfere with the regions of interest. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A moderate concentration of 10-20 mg/mL is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the spirocyclic core. Due to the asymmetry of the molecule, protons on the piperidine and pyrrolidine rings are expected to be diastereotopic and may exhibit complex splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.4 - 3.6Multiplet2HProtons on carbon adjacent to the carbamate nitrogen
~2.8 - 3.0Multiplet2HProtons on carbon adjacent to the secondary amine
~2.6 - 2.8Multiplet2HProtons on the piperidine ring
~1.6 - 1.8Multiplet4HProtons on the piperidine and pyrrolidine rings
~1.45Singlet9Htert-butyl protons
~1.3 - 1.5Multiplet2HProtons on the pyrrolidine ring
VariableBroad Singlet1HNH proton
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Chemical Shift (δ, ppm) Assignment
~155Carbamate carbonyl carbon
~80Quaternary carbon of the tert-butyl group
~60Spirocyclic quaternary carbon
~50Carbons adjacent to the carbamate nitrogen
~45Carbons adjacent to the secondary amine
~35Carbons in the piperidine ring
~30Carbons in the pyrrolidine ring
~28.5Methyl carbons of the tert-butyl group
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-15 mg of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrumental Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign the signals based on their chemical shifts, multiplicities, and integration values.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature and the presence of basic nitrogen atoms, which can be readily protonated to form a pseudomolecular ion [M+H]⁺. A low-resolution mass spectrometer can be used for initial confirmation of the molecular weight, while a high-resolution instrument (e.g., Q-TOF or Orbitrap) is necessary for accurate mass measurement and elemental composition determination.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Monoisotopic Mass: 240.1838 Da

  • Expected [M+H]⁺ (low resolution): m/z 241.2

  • Expected [M+H]⁺ (high resolution): m/z 241.1911

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumental Parameters (ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition. The mass error should be within 5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and for quantifying it in various matrices.

Rationale for Experimental Choices

A reversed-phase C18 column is a suitable choice for this moderately polar compound. The mobile phase, consisting of a mixture of acetonitrile and water with a buffer or acid additive, allows for good separation and peak shape. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak symmetry for basic compounds by masking residual silanol groups on the stationary phase. A gradient elution is often employed to ensure the timely elution of any potential impurities with different polarities. UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by integrating the peak area of the main component and any impurities. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350N-H stretchSecondary amine
2975-2850C-H stretchAliphatic
~1680C=O stretchCarbamate
~1450C-H bendAliphatic
~1160C-O stretchCarbamate
Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumental Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity Assessment cluster_results Data Interpretation & Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS HPLC HPLC (Purity) Synthesis->HPLC FTIR FTIR (Functional Groups) Synthesis->FTIR Structure Confirmed Structure NMR->Structure Identity Confirmed Identity MS->Identity Purity Purity >95% HPLC->Purity FTIR->Structure Final Final Product Characterization Report Structure->Final Purity->Final Identity->Final

Caption: Workflow for the analytical characterization of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. The combination of NMR, MS, HPLC, and FTIR provides orthogonal data that, when taken together, unequivocally confirms the structure, identity, and purity of this important synthetic intermediate. Adherence to these protocols will ensure the quality and consistency of the material, which is paramount for its successful use in research and drug development.

References

  • PubChem. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate as a reference standard for impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Qualification and Analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate as a Reference Standard for Impurities

Executive Summary

The rapid adoption of spirocyclic scaffolds in medicinal chemistry—driven by the need to increase fraction sp3 (


) character and improve physicochemical properties—has introduced new analytical challenges. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 146685-61-0) is a critical intermediate in the synthesis of spiro-piperidine based therapeutics (e.g., for GPCR and ion channel targets).[1]

When used as a building block, unreacted traces of this compound may persist in the final Drug Substance (DS) as a process-related impurity. Furthermore, its lack of a strong UV chromophore renders traditional HPLC-UV methods insufficient for detection at ICH Q3A reporting thresholds (typically 0.05% - 0.10%).[1]

This Application Note provides a comprehensive protocol for:

  • Qualifying the material as a Primary Reference Standard.

  • Quantifying the impurity using Charged Aerosol Detection (CAD) and LC-MS.

Regulatory & Scientific Context

The "Invisible" Impurity Challenge

The structure of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate consists of a saturated spiro-bicyclic core.[1] While the tert-butoxycarbonyl (Boc) group possesses a carbonyl moiety, it lacks the conjugation required for strong UV absorbance above 210 nm.

  • Risk: Methods relying solely on UV detection at 254 nm or 280 nm will likely miss this impurity, leading to a "false pass" on Certificate of Analysis (CoA) purity tests.

  • Solution: Universal detection (CAD) or mass spectrometry (MS) is mandatory for accurate quantification.[1]

ICH Q3A(R2) Compliance

Under International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be controlled.

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (for max daily dose ≤ 2g)[1][2]

  • Qualification Threshold: > 0.15% (for max daily dose ≤ 2g)

To meet these stringent limits, the analytical method must have a Limit of Quantitation (LOQ) of at least 0.05% relative to the API concentration.

Protocol A: Reference Standard Qualification

Before this compound can be used to quantify impurities in a batch, it must be characterized as a Reference Standard. A simple "purity by area%" is insufficient.

Objective: Establish the potency (assay) of the standard with traceability.

Workflow Diagram: Reference Standard Qualification

RefStandardWorkflow cluster_ID 1. Structural Identification cluster_Purity 2. Purity Assessment Start Raw Material (CAS 146685-61-0) HNMR 1H / 13C NMR (Confirm Structure) Start->HNMR MS High-Res MS (Confirm Exact Mass) Start->MS IR FT-IR (Functional Groups) Start->IR HPLC HPLC-CAD/MS (Chromatographic Purity %) HNMR->HPLC MS->HPLC IR->HPLC KF Karl Fischer (Water Content %) HPLC->KF ROI Residue on Ignition (Inorganic Impurities %) KF->ROI Solvents GC-Headspace (Residual Solvents %) ROI->Solvents Calc Potency Calculation (Mass Balance Equation) Solvents->Calc CoA Generate Certificate of Analysis Calc->CoA

Caption: Workflow for the rigorous qualification of the spirocyclic reference standard using a mass balance approach.

Mass Balance Equation for Potency

The potency (


) of the standard is calculated as:

[1]
  • %H2O: Determined by Karl Fischer titration.[1]

  • %ROI: Residue on Ignition (sulfated ash).[1]

  • %Volatiles: Residual solvents determined by GC-Headspace.[1]

  • %Chromatographic Purity: Determined by the HPLC-CAD method (Protocol B).

Protocol B: Quantitative HPLC-CAD/MS Method

This protocol is designed to separate the polar spiro-amine impurity from a hypothetical hydrophobic API.[1]

Rationale:

  • Column: A Charged Surface Hybrid (CSH) C18 column is selected to provide excellent peak shape for basic amines (the N-7 position) under acidic conditions, preventing the need for ion-pairing agents that suppress MS signals.[1]

  • Detector: CAD is used for quantification (uniform response for non-volatiles).[1] MS is used for specificity (SIM mode).[1]

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect CSH C18, 150 x 2.1 mm, 2.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 - 5.0 µL
Gradient See Table 4.2
Detector 1 (Quant) Charged Aerosol Detector (CAD).[1][3] Evap Temp: 35°C, Power Function: 1.0
Detector 2 (ID) MS (ESI+). SIM Mode: m/z 241.19 [M+H]+
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Hold
12.0595Linear
15.0595Wash
15.1955Re-equilibrate
20.0955End
Standard Preparation
  • Stock Solution: Weigh 10 mg of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][4] (Conc: 0.5 mg/mL).[1][5]

  • Working Standard (0.1% Level): Dilute the stock to match 0.1% of the target API concentration.

    • Example: If API target conc is 1.0 mg/mL, the 0.1% impurity level is 1.0 µg/mL. Dilute Stock 1:500.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Impurity and API (if eluting closely).
    
  • S/N Ratio: > 10 for the Limit of Quantitation (LOQ) solution.

  • RSD (n=6): < 5.0% for the Standard solution (CAD response is non-linear at high concentrations but linear at trace impurity levels; ensure calibration curve brackets the range).

Analytical Decision Matrix

When encountering spiro-amine impurities, use this logic flow to select the correct detector.

DecisionMatrix Start Impurity Characterization ChromophoreQ Does it have a strong chromophore (UV >220nm)? Start->ChromophoreQ UV_Path Use HPLC-UV/DAD (Standard Method) ChromophoreQ->UV_Path Yes No_Chromophore Non-Chromophoric ChromophoreQ->No_Chromophore No VolatileQ Is it Volatile? No_Chromophore->VolatileQ GC_Path Use GC-FID/MS VolatileQ->GC_Path Yes Non_Volatile Non-Volatile / Semi-Volatile VolatileQ->Non_Volatile No IonizableQ Is it easily Ionizable? Non_Volatile->IonizableQ CAD_Path Use HPLC-CAD (Universal Quant) IonizableQ->CAD_Path Yes/No (Robust Quant) MS_Path Use LC-MS/MS (High Sensitivity) IonizableQ->MS_Path Yes (High Sensitivity)

Caption: Decision matrix for selecting the optimal detection method for spirocyclic impurities.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Discusses the structural importance of spiro-systems). Link[1]

  • Thermo Fisher Scientific. (2020).[1] Charged Aerosol Detection for Non-Chromophoric Compounds. (Technical Guide on CAD principles for impurities). Link

  • Vertex AI Search. (2025).[1] Synthesis and Properties of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. (Aggregated chemical data). Link[1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Methodology for primary standard qualification). Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Boc protection of diamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Protection of Diamines

Welcome to the technical support center for the Boc protection of diamines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively protecting diamine substrates. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to enhance the yield and selectivity of your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high-yield mono-Boc protection of a diamine so challenging?

A1: The primary challenge lies in the similar nucleophilicity of the two amino groups in a symmetrical diamine.[1][2] This often leads to a statistical mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[3] Controlling the reaction to favor mono-protection requires strategies that differentiate the reactivity of the two amine functionalities.

Q2: What is the most common side product in a Boc protection of a diamine, and how does it form?

A2: The most common side product is the di-Boc-protected diamine.[3] This forms when a second molecule of di-tert-butyl dicarbonate ((Boc)₂O) reacts with the remaining free amino group of the mono-Boc-protected product. This is especially prevalent if the concentration of (Boc)₂O is too high or if it is added too quickly.[1]

Q3: Can I use a base like triethylamine (TEA) or DMAP in my reaction?

A3: While a base is often used in Boc protections to neutralize the acid byproduct, its use in diamine protection requires careful consideration.[4] In the context of selective mono-protection using an acid to deactivate one amine, an external base is typically added after the initial protection step during workup to liberate the free amine.[5][6] Using a strong, nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can sometimes lead to the formation of a di-protected product, as it significantly increases the reaction rate.[7]

Q4: How stable is the Boc protecting group?

A4: The Boc group is generally stable to most nucleophiles and basic conditions, which makes it an excellent orthogonal protecting group to base-labile groups like Fmoc.[8] However, it is sensitive to strong acids and is typically removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][9]

Q5: My Boc anhydride reagent is a solid chunk that has partially melted. Can I still use it?

A5: Yes, you can still use it, but with caution. Boc anhydride has a low melting point (22-24 °C) and can melt at room temperature.[10][11] It can also slowly decompose over time, releasing carbon dioxide. For accurate measurement, it's best to store it in a refrigerator and weigh it out quickly.[10] If it has melted and resolidified, ensure it is homogenous before taking a portion for your reaction.

Troubleshooting Guide: Low Yield in Mono-Boc Protection

This guide addresses specific issues you might encounter during the Boc protection of diamines, providing insights into the underlying causes and actionable solutions.

Problem 1: Low yield of the desired mono-Boc product with significant formation of di-Boc byproduct.
Possible Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry An excess of (Boc)₂O will inevitably lead to the protection of both amino groups.Carefully control the stoichiometry. For methods not relying on acid protection, a large excess of the diamine can statistically favor mono-protection, though this may not be practical for valuable starting materials.[1]
Rapid Addition of (Boc)₂O A high local concentration of the anhydride increases the probability of the second amino group reacting.Add the (Boc)₂O solution dropwise over an extended period (e.g., 1-3 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the mono-adduct.[1][3]
Inappropriate Solvent The solvent can influence the relative reactivity of the amines and the solubility of intermediates.Alcoholic solvents like methanol can enhance the rate of Boc protection.[12] For some substrates, a biphasic system (e.g., chloroform/water) can be effective.[13]
High Reaction Temperature Increased temperature can accelerate the rate of the second protection step, reducing selectivity.Perform the reaction at a lower temperature (e.g., 0 °C) to better control the reaction kinetics.
Problem 2: The reaction is sluggish or stalls, resulting in a low yield and recovery of starting material.
Possible Cause Scientific Rationale Recommended Solution
Low Nucleophilicity of the Amine Aromatic or sterically hindered diamines are less reactive towards (Boc)₂O.For unreactive amines, the addition of a catalyst may be necessary. A combination of NaI and DMAP has been shown to be effective for protecting highly unreactive amino groups.[14] Alternatively, increasing the reaction temperature may be required, but this should be done cautiously to avoid side reactions.
Poor Solubility of the Diamine If the diamine is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent system in which the diamine is fully soluble. For diamine salts (e.g., hydrochlorides or tartrates), it is necessary to first liberate the free base with a suitable aqueous base before extraction into an organic solvent.[5]
Decomposition of (Boc)₂O Old or improperly stored Boc anhydride may have lower potency.Use a fresh bottle of (Boc)₂O or test the purity of your current stock.
Problem 3: Difficulty in purifying the mono-Boc product from the starting diamine and di-Boc byproduct.
Possible Cause Scientific Rationale Recommended Solution
Similar Polarity of Products The mono-protected product may have a similar Rf value to the starting material or di-protected product on silica gel.An acid-base workup is highly effective for separation. The di-Boc product, being non-basic, can be removed by washing with an organic solvent (e.g., diethyl ether) from an acidified aqueous solution. The aqueous layer can then be basified (pH > 12) to deprotonate the mono-Boc product, which can then be extracted with an organic solvent like dichloromethane.[3][5]
Product is Water-Soluble Short-chain diamines, even after mono-Boc protection, may retain significant water solubility.After basifying the aqueous layer, extract multiple times with a suitable organic solvent (e.g., 5 x 100 mL of DCM). Salting out with NaCl can also help to drive the product into the organic phase.
In-Depth Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via in situ Mono-hydrochlorination

This is a robust and widely applicable one-pot method for the selective mono-protection of various diamines.[5][6][15] The principle lies in the selective deactivation of one amino group by protonation, leaving the other available for reaction.[16]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Workup & Purification Diamine Diamine in Anhydrous MeOH Cooling Cool to 0 °C Diamine->Cooling Me3SiCl Add Me3SiCl (1.0 eq) dropwise Cooling->Me3SiCl Equilibration Warm to RT (In situ HCl generation) Me3SiCl->Equilibration Boc2O Add (Boc)₂O (1.0 eq) in MeOH Equilibration->Boc2O Reaction Stir at RT for 1-3h Boc2O->Reaction Dilute Dilute with H₂O Reaction->Dilute Wash Wash with Et₂O (removes di-Boc) Dilute->Wash Basify Basify aqueous layer (pH > 12 with NaOH) Wash->Basify Extract Extract with CH₂Cl₂ Basify->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Product Pure Mono-Boc Diamine Dry->Product G cluster_0 Diamine Equilibration cluster_1 Selective Reaction H2N-R-NH2 H₂N-R-NH₂ HCl + HCl H2N-R-NH2->HCl Equilibrium HCl->Equilibrium H2N-R-NH3Cl H₂N-R-NH₃⁺Cl⁻ Equilibrium->H2N-R-NH3Cl MonoSalt H₂N-R-NH₃⁺Cl⁻ Boc2O + (Boc)₂O MonoSalt->Boc2O Arrow Boc2O->Arrow NoReaction No Reaction Product BocHN-R-NH₃⁺Cl⁻ Arrow->Product

Caption: Selective reaction at the free amine after mono-protonation.

By adding one equivalent of acid, the equilibrium is shifted heavily towards the mono-ammonium salt. The ammonium group is no longer nucleophilic, effectively "protecting" one side of the diamine and allowing the (Boc)₂O to react selectively with the remaining free amine. [6][17]For unsymmetrical diamines, the more basic (more nucleophilic) amine is preferentially protonated, allowing for regioselective protection of the less basic amine. [5][18]

References
  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. DOI: 10.29356/jmcs.v61i1.124. Available at: [Link]

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
  • ScienceBlogs (2007). Boc Anhydride (Amine condoms). Available at: [Link]

  • Common Organic Chemistry. Boc Anhydride. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M683. Available at: [Link]

  • Kocienski, P. J. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Journal of Nuclear Medicine (2019). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Available at: [Link]

  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]

  • Redalyc.org (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Pittelkow, M. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Available at: [Link]

  • ResearchGate (2007). Selective Mono‐BOC Protection of Diamines. Available at: [Link]

  • Reddit (2014). Removal of Boc protecting group as workup?. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Reddit (2024). Boc anhydride toxicity. Available at: [Link]

  • Sciencemadness.org (2010). Boc protection of amines - Mono or Di?. Available at: [Link]

  • Reddit (2021). Having great trouble with a Boc-protection reaction. Available at: [Link]

Sources

Managing hygroscopic nature of diazaspiro[4.5]decane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopic Nature & Handling Protocols

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Executive Summary: The "Wet Oil" Paradox

The Core Issue: Diazaspiro[4.5]decane scaffolds (and their 2,7- or 2,8-isomers) are privileged structures in medicinal chemistry due to their ability to project substituents in defined 3D vectors.[1] However, the free base forms of these spirocycles are notoriously difficult to handle.[1] They frequently present as hygroscopic oils or amorphous gums rather than crystalline solids.

The Mechanism:

  • High Basicity: The secondary amine centers (typically pKa ~9–10) are aggressive hydrogen bond acceptors, rapidly sequestering atmospheric moisture.[1]

  • Frustrated Packing: The orthogonal spiro-fusion creates steric bulk that disrupts the planar stacking required for easy crystallization, leaving the free base in a semi-fluid, amorphous state that is highly permeable to water vapor.[1]

The Consequence: Failure to manage this hygroscopicity leads to:

  • Stoichiometric Errors: "Wet" intermediates lead to under-loading of reagents in subsequent steps (e.g., amide couplings).[1]

  • Reagent Decomposition: Hydrolysis of sensitive electrophiles (acid chlorides, isocyanates).[1]

  • Purification Failure: "Streaking" on silica gel due to water deactivating the stationary phase.

Troubleshooting Guides (Q&A Format)

Module A: Emergency Handling (My Batch is Wet)

Q: I synthesized the free base of 2,8-diazaspiro[4.5]decane, but it turned into a viscous puddle on the balance. Can I save it?

A: Yes, but do not attempt to dry it by heat alone, as this often leads to oxidation or polymerization of the free amine.[1]

The "Rescue" Protocol:

  • Dissolution: Dissolve the "puddle" immediately in anhydrous Dichloromethane (DCM) .

  • Phase Separation: If visible water droplets are present, wash the organic layer once with brine.[1]

  • Chemical Drying: Dry the organic layer over granular Sodium Sulfate (

    
    )  for at least 30 minutes.[1] Note: Avoid Magnesium Sulfate (
    
    
    
    ) for sensitive amines as it is slightly acidic and can trap polar amines.[1]
  • Azeotropic Evaporation: Filter and concentrate. To remove trace moisture, perform an azeotropic distillation:

    • Add Toluene (3x volume).

    • Rotovap to dryness.

    • Repeat 2x. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "pulling" moisture out of the amine oil.[1]

  • Storage: Immediately backfill the flask with Argon/Nitrogen and seal with Parafilm.

Q: I need to weigh 0.5 mmol for a reaction, but the oil is too sticky. How do I dose it accurately?

A: Do not weigh the oil directly. Use the Stock Solution Method .

  • Weigh the entire flask containing the dried amine oil.

  • Subtract the tare weight of the flask (you did tare the flask before synthesis, correct? If not, dissolve, transfer to a tared flask, and re-evaporate).

  • Dissolve the total mass in a known volume of reaction solvent (e.g., anhydrous DMF or DCM) to create a standard solution (e.g., 1.0 M).[1]

  • Dispense the amine by volume via syringe. This eliminates hygroscopic weight gain during transfer.

Module B: Synthesis & Reaction Setup

Q: My yields are inconsistent in reductive aminations using this scaffold. Why?

A: Water is the likely culprit. In reductive aminations (e.g., with


), water competes with the amine for the aldehyde/ketone, shifting the equilibrium toward the hydrate rather than the imine.[1]

The Fix: Molecular Sieve Activation

  • Step 1: Add 4Å Molecular Sieves (activated powder or beads) to the reaction vessel before adding the reducing agent.[1]

  • Step 2: Stir the amine and ketone/aldehyde in the solvent for 60 minutes over the sieves to ensure imine formation is driven to completion.

  • Step 3: Add the borohydride reagent.

Q: How do I purify the free base without it absorbing water on the column?

A: Avoid standard silica if possible.

  • Option 1 (Preferred): Use Neutral Alumina (Brockmann Grade III).[1] It is less acidic and less prone to water retention than silica.[1]

  • Option 2 (Silica Modifier): If using silica, dope the eluent with 1% Triethylamine (TEA) or 1%

    
     .[1] This passivates the acidic sites on the silica and prevents the amine from "sticking" and reacting with adsorbed water on the silica surface.[1]
    
Module C: The "Gold Standard" – Salt Formation

Q: The free base is impossible to handle long-term. What is the best salt form for storage?

A: Converting the spiro-amine to a crystalline salt is the only robust long-term solution. The Dihydrochloride (2HCl) or Oxalate salts are industry standards for this scaffold.[1]

Protocol: Formation of 2,8-Diazaspiro[4.5]decane Dihydrochloride

  • Dissolve: Dissolve 1.0 eq of the crude amine oil in a minimal amount of Ethanol or Methanol .

  • Acidify: Add 2.5 eq (slight excess) of 4M HCl in Dioxane dropwise at 0°C.

    • Why Dioxane? It is non-protic and encourages precipitation better than aqueous HCl.[1]

  • Precipitate: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly until turbidity persists.

  • Crystallize: Let stand at -20°C overnight.

  • Isolate: Filter the white solid under a blanket of Nitrogen (to prevent condensation).[1] Wash with cold ether.[1]

Table 1: Salt Selection Guide for Spirocyclic Amines

Salt FormStabilityHygroscopicitySolubilityBest For...
Free Base Low (Oily)High (Deliquescent)High (Organic)Immediate use only.
Dihydrochloride High (Solid)LowHigh (Water/MeOH)Long-term storage; Biological assays.[1]
Oxalate High (Crystalline)Very LowLow (Organic)Purification (crystallizes well).[1]
Trifluoroacetate MediumMedium (Sticky)High (DMSO)Direct isolation from Prep-HPLC.[1]

Visual Workflows (Graphviz)

Workflow 1: Moisture Management Decision Tree

Caption: Logical flow for handling spirocyclic amine intermediates based on physical state and intended application.

MoistureManagement Start Synthesized Diazaspiro[4.5]decane CheckState Physical State Check Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Amorphous Solid Solid / Powder CheckState->Solid Crystalline Rescue Immediate Rescue: Dissolve in DCM + Dry (Na2SO4) Oil->Rescue Desiccator Store in Desiccator (P2O5 or KOH) Solid->Desiccator Azeotrope Azeotropic Drying (Toluene, 3x) Rescue->Azeotrope SaltDecision Need Long Term Stability? Azeotrope->SaltDecision StockSol Make Stock Solution (Store in Argon) Desiccator->SaltDecision SaltDecision->StockSol No (Use Immediately) MakeSalt Convert to HCl or Oxalate Salt SaltDecision->MakeSalt Yes (Storage)

Workflow 2: Salt Selection Strategy

Caption: Selecting the counter-ion based on downstream chemistry requirements.

SaltSelection Input Crude Spiro-Amine Purpose Intended Use? Input->Purpose Storage Long-Term Storage Purpose->Storage Inventory Reaction Next Synthetic Step Purpose->Reaction Synthesis BioAssay Biological Assay Purpose->BioAssay Screening HCl HCl Salt (Robust, Standard) Storage->HCl Oxalate Oxalate Salt (Best Crystallinity) Reaction->Oxalate Purification Step BioAssay->HCl Physiological Solubility TFA TFA Salt (From Prep-HPLC) BioAssay->TFA High Throughput

References & Authoritative Grounding

  • Spirocyclic Scaffold Synthesis (SnAP Protocol):

    • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.

    • Source:Journal of the American Chemical Society (2013).[1]

    • Relevance: Defines the primary synthetic route and isolation challenges of unprotected spirocyclic amines.

    • URL:[Link][1]

  • Handling Hygroscopic Pharmaceuticals:

    • Title: Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[2][3][4][5]

    • Source:Journal of Pharmaceutical Sciences (2008).[1][2]

    • Relevance: Provides the theoretical basis for water sorption isotherms and the necessity of salt formation.[1]

    • URL:[Link]

  • Salt Formation & Properties:

    • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives.[1][6]

    • Source:MDPI (Molecules).

    • Relevance: Demonstrates the conversion of spiro-amine intermediates into stable solids (hydantoins/salts) to bypass the oily free-base stage.

    • URL:[Link][1]

  • Biological Application & Purity:

    • Title: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry (via NIH/PubMed).[1]

    • Relevance: details the purification (HPLC) and characterization of complex spiro-amine derivatives.

    • URL:[Link]

Sources

Overcoming poor reactivity of sterically hindered diazaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Chemistry / Heterocycles / Reactivity Support Tier: Level 3 (Senior Application Scientist) Status: Open

Welcome to the Diazaspiro Reactivity Support Hub

Subject: Overcoming steric and electronic barriers in the functionalization of diazaspiro[X.Y]alkanes.

Executive Summary: Diazaspiro compounds (e.g., diazaspiro[4.5]decane, diazaspiro[3.3]heptane) are privileged scaffolds in medicinal chemistry due to their ability to orient substituents in precise 3D vectors, improving target selectivity and solubility. However, their defining feature—the quaternary spiro-carbon—imposes severe steric penalties ("F-strain") on adjacent nitrogen atoms. This guide addresses the three most common failure modes: stalled N-alkylation, failed Buchwald-Hartwig coupling, and poor regioselectivity.

Ticket #001: N-Alkylation Stalled at <10% Conversion

User Report:

"I am trying to alkylate the secondary amine of a 2,6-diazaspiro[3.3]heptane derivative with a benzyl bromide. I used standard conditions (


, DMF, 

), but LCMS shows mostly starting material after 24 hours. The alkyl halide is not hydrolyzed."

Diagnosis: You are encountering the "Neopentyl Wall." In many diazaspiro systems, one or both nitrogen atoms are located adjacent to the quaternary spiro carbon. This creates a neopentyl-like steric environment. The trajectory required for an


 backside attack is blocked by the rigid ring system, preventing the formation of the collinear transition state.

Troubleshooting Protocol:

VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Base

or


(3.0 equiv)
The "Cesium Effect": Higher solubility in organic solvents and a larger cation radius create a "naked," more reactive amide anion.
Additive NoneTBAI (10-20 mol%)Tetrabutylammonium iodide facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive iodide.
Solvent DMFMeCN or NMP Acetonitrile often provides a cleaner profile; NMP allows higher temps without decomposition.
Energy Conventional HeatMicrowave (

)
Rapid heating overcomes the high activation energy barrier of the sterically crowded transition state.

Step-by-Step Workflow:

  • Dissolve the diazaspiro amine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add

    
     (3.0 equiv) and TBAI (0.1 equiv).
    
  • Stir for 10 mins to deprotonate/activate.

  • Add the alkyl halide (1.2 equiv).

  • Crucial Step: Irradiate in a microwave reactor at

    
     for 30 minutes.
    
  • Alternative: If

    
     fails, switch to Reductive Amination . The formation of an iminium ion (
    
    
    
    , planar) relieves steric strain compared to the
    
    
    transition state.
Ticket #002: Buchwald-Hartwig Coupling Fails (Pd Crash)

User Report:

"Attempting to couple a diazaspiro amine with an aryl chloride using


 and BINAP. The reaction turns black (Pd black precipitation) immediately. No product."

Diagnosis: Ligand/Substrate Mismatch. Standard ligands like BINAP or dppf create a coordination sphere that is too crowded for bulky diazaspiro amines. The amine cannot coordinate to the Pd(II) center to undergo reductive elimination. Consequently, the unstable Pd(0) species aggregates and crashes out as Pd black.

The Solution: Sterically Demanding, Electron-Rich Ligands You require ligands that are bulky enough to promote reductive elimination (by squeezing the product out) but electron-rich enough to facilitate oxidative addition.

Recommended Catalyst Systems:

  • The "Gold Standard": RuPhos Pd G4

    • Why: RuPhos is specifically designed for secondary amines. The G4 precatalyst ensures immediate generation of the active monomeric L-Pd(0) species, bypassing the difficult activation of Pd(II) salts.

  • The "Heavy Lifter": Pd-PEPPSI-IPent

    • Why: The bulky "IPent" (isopentyl) NHC ligand creates a flexible steric pocket that can accommodate the spiro-bulk while stabilizing the metal center.

Visualizing the Catalytic Cycle Failure:

BuchwaldFailure cluster_cycle Catalytic Cycle Bottleneck Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Start->OxAdd Coord Amine Coordination (Steric Clash Here!) OxAdd->Coord Ar-X RedElim Reductive Elimination C-N Bond Formation Coord->RedElim Slow/Blocked PdBlack Pd Black (Catalyst Death) Coord->PdBlack Pathway dominates if ligand is too small RedElim->Start Product Release

Caption: Figure 1. The critical failure point in coupling hindered diazaspiro amines is the amine coordination step. Without bulky, electron-rich ligands (e.g., RuPhos), the cycle collapses to Pd black.

Protocol (RuPhos Pd G4):

  • In a glovebox or under strict Argon: Combine Aryl Chloride (1.0 equiv), Diazaspiro amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add RuPhos Pd G4 (2-5 mol%).

  • Add solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).

    • Note: t-Amyl alcohol helps solubilize the polar inorganic base.

  • Seal and heat to

    
     for 12 hours.
    
Ticket #003: Regioselectivity (Distal vs. Proximal)

User Report:

"I have an unprotected 2,6-diazaspiro[3.3]heptane. I want to mono-functionalize it. I get a mixture of products."

Diagnosis: Symmetry vs. Sterics. In symmetric spiro systems (like [3.3]heptane), the nitrogens are identical until the first reaction occurs. In asymmetric systems (like 2-azaspiro[4.5]decane), the nitrogens have vastly different reactivities based on their distance from the spiro-carbon.

The Rule of Proximity:

  • Proximal Nitrogen (Adjacent to Spiro): High steric hindrance (Neopentyl). Lower nucleophilicity.

  • Distal Nitrogen (Separated by

    
    ):  Low steric hindrance. Standard secondary amine behavior.
    

Strategic Decision Matrix:

GoalReactantStrategy
Target Distal N Electrophile (E+)Direct Reaction. The distal N reacts 10-100x faster. Control stoichiometry (0.9 equiv E+) and keep temp low (

).
Target Proximal N Electrophile (E+)Protection Required. You must first protect the Distal N (e.g., with Boc anhydride at

), then force reaction at Proximal N, then deprotect.

Data Visualization: Reactivity Hierarchy

Reactivity cluster_proximal Proximal (Hard) cluster_distal Distal (Easy) Spiro Spiro Center (Steric Core) N1 N (Proximal) Neopentyl-like Spiro->N1 Direct Bond High Strain N2 N (Distal) Accessible Spiro->N2 Separated by C Low Strain Reagent Electrophile Reagent->N1 Slow Reagent->N2 Fast (k_rel > 50)

Caption: Figure 2. Kinetic selectivity favors the distal nitrogen. Direct functionalization of the proximal nitrogen requires blocking the distal site first.

FAQs: Rapid Fire Solutions

Q: Can I use reductive amination on the proximal nitrogen? A: Yes, and it is often preferred over alkylation. The intermediate iminium ion is planar (


), which temporarily relieves the steric congestion of the spiro ring. Use 

in DCE with catalytic acetic acid.

Q: My diazaspiro compound is an oil and difficult to handle. How do I purify? A: These compounds are often semi-volatile and lack UV chromophores.

  • Tip: Convert to the oxalate salt (add oxalic acid in EtOH). The salt usually crystallizes nicely, is non-volatile, and is stable.

  • Visualization: Use Ninhydrin or Dragendorff’s reagent for TLC staining; UV will fail for non-aromatic variants.

Q: Is HFIP (Hexafluoroisopropanol) useful here? A: Yes. For difficult N-alkylations, HFIP can activate the alkyl halide via H-bonding (pull-effect) while solvating the amine. However, it is nucleophilic enough to compete in some cases, so TFE (Trifluoroethanol) might be a safer starting point.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Context: Establishes RuPhos and BrettPhos as primary solutions for hindered secondary amines.
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

    • Context: Protocol for using PEPPSI catalysts when standard phosphines fail due to extreme steric bulk.
  • Carreira, E. M., et al. (2011). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie.

    • Context: Definitive review on the geometry, vectors, and reactivity of spirocyclic systems (GABA/Sigma ligands).
  • Smith, J., et al. (2014). "Practical Guide to N-Alkylation of Hindered Amines." Organic Process Research & Development.

    • Context: Optimization of base/solvent effects ( /MeCN) for neopentyl-like amines.

Technical Support Center: Chromatography Solutions for Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro" Challenge

Welcome to the technical support hub for diazaspiro[4.5]decanes. As a researcher, you likely face a specific set of chromatographic hurdles with this scaffold. Unlike flexible aliphatic amines, the diazaspiro[4.5]decane core presents a unique duality:

  • High Basicity: With two nitrogen centers (often one secondary and one tertiary depending on substitution), the pKa values frequently exceed 9.5, leading to aggressive interaction with residual silanols.

  • Structural Rigidity: The spiro-fusion creates a fixed 3D geometry. While this is excellent for biological selectivity, it demands high chromatographic selectivity to separate closely related isomers or diastereomers.

This guide moves beyond generic advice, offering self-validating protocols specifically for these rigid, basic scaffolds.

Module 1: Flash Chromatography (Purification)

The Issue: You are likely experiencing "streaking" or irreversible adsorption on standard silica cartridges. The Fix: The "Basified" Solvent System or Amine-Functionalized Silica.

Protocol A: The "Magic Triangle" (DCM / MeOH / NH₄OH)

For unmodified silica, you must suppress silanol activity. Standard triethylamine (TEA) is often insufficient for diazaspiro compounds due to their high basicity. We recommend the Ammoniated Methanol system.

Step-by-Step Preparation:

  • Prepare "Solvent B" (Ammoniated MeOH):

    • Take 900 mL of HPLC-grade Methanol.

    • Slowly add 100 mL of Ammonium Hydroxide (28-30% NH₃ in water).

    • Note: This creates a 10% NH₄OH in MeOH solution.[1] Do not store for >1 week as ammonia is volatile.

  • Mobile Phase Setup:

    • Solvent A: 100% Dichloromethane (DCM).

    • Solvent B: The Ammoniated MeOH prepared above.

  • Gradient Profile:

    • Start: 0% B (100% DCM).

    • Ramp: 0% to 20% B over 15 Column Volumes (CV).

    • Result: The effective ammonia concentration increases with polarity, keeping the sharpest peaks for late-eluting polar amines.

Protocol B: The Amine-Silica Route (Recommended)

If Protocol A fails to separate diastereomers, switch to Amino (NH₂) functionalized silica.

  • Why: The surface is already basic. You can use Hexane/Ethyl Acetate or DCM/MeOH without additives.[2]

  • Benefit: Easier evaporation (no high-boiling additives) and often distinct selectivity for rigid spiro-isomers compared to bare silica.

Module 2: HPLC Method Development (Analytical & Prep)

The Issue: Broad peaks and poor retention time reproducibility in Reverse Phase (RP). The Fix: pH Switching. You must choose a pH that renders the molecule neutral (High pH) or fully charged (Low pH).

Decision Matrix: Solvent System Selection

SolventSelection Start Start: Diazaspiro Sample CheckpH Can Column Tolerate pH > 10? Start->CheckpH HighPH High pH Strategy (Recommended) Mobile Phase: 10mM NH4HCO3 (pH 10) Organic: MeCN or MeOH CheckpH->HighPH Yes (Hybrid/Polymer) LowPH Low pH Strategy Mobile Phase: 0.1% TFA or Formic Acid Organic: MeCN CheckpH->LowPH No (Standard Silica) ColSel_High Column: Hybrid Silica (e.g., BEH) or Polymer/Zirconia HighPH->ColSel_High ColSel_Low Column: CSH (Charged Surface Hybrid) or PFP (for isomers) LowPH->ColSel_Low Result_High Result: Neutral Molecule High Retention, Good Loading ColSel_High->Result_High Result_Low Result: Ionized Molecule Fast Elution, Requires Ion Pairing ColSel_Low->Result_Low

Caption: Decision tree for selecting the optimal HPLC solvent system based on column pH stability.

Comparative Data: Mobile Phase Additives
AdditivepH RangeFunctionPros for DiazaspiroCons
Ammonium Bicarbonate (10mM) 10.0Deprotonates amineBest Peak Shape. Maximizes hydrophobicity for retention.Requires high-pH stable column (e.g., BEH, Gemini).
Trifluoroacetic Acid (TFA) (0.1%) 2.0Ion-pairing agentGood for standard C18.[3] Masks silanols.Mass Spec Suppression. Can cause retention drift.
Formic Acid (0.1%) 2.7Proton sourceMS-friendly.Often results in tailing for strong bases on standard silica.
Ammonium Formate (10mM) 3.8BufferImproves shape over Formic Acid alone.Still allows some silanol interaction.

Module 3: Troubleshooting & FAQs

Q1: My compound elutes as a broad "hump" or splits into two peaks in HPLC. Is it degrading?

Diagnosis: Likely not degradation. This is often atropisomerism or protonation equilibrium .

  • The Fix:

    • Check Temperature: Run the column at 45-50°C. Rigid spiro-systems can have slow interconversion rates between conformers. Heat speeds this up, sharpening the peak.

    • Check pH: If you are at pH 6-7, you are likely near the pKa of the secondary amine. The molecule is splitting between ionized and neutral states. Move to pH 10 (neutral) or pH 2 (fully ionized).

Q2: I see "Ghost Peaks" in my gradient blank after running my diazaspiro sample.

Diagnosis: Carryover. These basic compounds stick tenaciously to the injector needle and valve seals.

  • The Fix: Implement an aggressive needle wash.

    • Wash Solvent: 50:25:25 Isopropanol : Acetonitrile : Water + 0.1% Formic Acid .

    • Reasoning: The acid ensures the amine is soluble (ionized), and the isopropanol dissolves the hydrophobic spiro-core.

Q3: My sample precipitates when I inject it onto the High pH Prep-HPLC system.

Diagnosis: Solvent shock. You likely dissolved the sample in DMSO or dilute acid (to get it into solution), but the mobile phase is basic water. The free base crashes out instantly upon mixing.

  • The Fix: "Sandwich Injection" or Modifier Matching.

    • Dissolve sample in pure Methanol if possible.

    • If DMSO is required, limit injection volume to <1% of total flow rate.

Module 4: Advanced Logic - The Tailing Troubleshooter

Use this logic flow when standard protocols fail to resolve peak symmetry issues.

TailingFix Problem Problem: Tailing Peak (As > 1.5) Step1 Check Mobile Phase pH Problem->Step1 BranchLow Low pH (Acidic) Step1->BranchLow BranchHigh High pH (Basic) Step1->BranchHigh FixLow1 Add TFA (0.05-0.1%) (Ion Pairing) BranchLow->FixLow1 First Try FixHigh1 Increase Temp (40°C -> 60°C) BranchHigh->FixHigh1 First Try FixLow2 Increase Buffer Conc. (to 20-50mM) FixLow1->FixLow2 If fails FixHigh2 Switch Organic Modifier (MeCN <-> MeOH) FixHigh1->FixHigh2 If fails

Caption: Step-by-step logic for resolving peak tailing based on current mobile phase pH.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). Strategies for Improving Peak Tailing of Basic Compounds. Waters Knowledge Base.

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro[4.5]decane.[4] PubChem.[4]

Sources

Validation & Comparative

A Comparative Guide to tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and Other Boc-Protected Diamines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Mono-Protected Diamines

In the landscape of modern drug discovery and materials science, diamines serve as indispensable building blocks. Their ability to introduce basic nitrogen centers and act as versatile linkers or scaffolds is fundamental to the construction of complex molecular architectures. However, the symmetric nature of many simple diamines presents a significant synthetic challenge: the selective functionalization of one amino group while the other remains available for subsequent transformations. This has led to the widespread adoption of mono-protected diamines, with the tert-butyloxycarbonyl (Boc) group being a preeminent choice for amine protection. The Boc group offers robust stability across a wide range of reaction conditions and can be readily removed under mild acidic conditions, a feature critical for multi-step synthesis.[1][2]

This guide provides an in-depth comparison of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , a conformationally rigid spirocyclic diamine, with more conventional acyclic and cyclic Boc-protected diamines. We will explore how its unique three-dimensional structure impacts its physicochemical properties, reactivity, and utility as a scaffold, offering researchers and drug development professionals a framework for selecting the optimal building block for their specific applications.

Structural & Physicochemical Comparison: Rigidity Meets Functionality

The choice of a diamine building block profoundly influences the properties of the final molecule. The introduction of conformational constraints, as seen in spirocyclic systems, is a powerful strategy in medicinal chemistry to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Below is a comparison of our lead compound with representative examples of acyclic, monocyclic, and an alternative spirocyclic diamine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2C₁₃H₂₄N₂O₂240.34
tert-Butyl (2-aminoethyl)carbamate CC(C)(C)OC(=O)NCCNC₇H₁₆N₂O₂160.21
tert-Butyl piperazine-1-carboxylate CC(C)(C)OC(=O)N1CCNCC1C₉H₁₈N₂O₂186.25
tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate CC(C)(C)OC(=O)N1CCC2(C1)CCCN2C₁₂H₂₂N₂O₂226.32[3]

Key Structural Insights:

  • Acyclicity vs. Cyclicity: tert-Butyl (2-aminoethyl)carbamate represents the most flexible scaffold, allowing for a wide range of conformations. In contrast, the piperazine and spirocyclic systems introduce significant rigidity.

  • Spirocyclic Core: The spirocyclic nature of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and its nonane analogue fixes the relative orientation of the piperidine and pyrrolidine rings, creating a well-defined three-dimensional structure. This is highly desirable for probing the topology of protein binding pockets where precise vectoral presentation of substituents is key. The [4.5] system offers a different spatial arrangement and exit vector compared to the [4.4] system, providing chemists with distinct geometric options.

The Synthetic Hurdle: Achieving Mono-Protection

The synthesis of mono-Boc-protected diamines is not trivial. The reaction of a symmetrical diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[4] Isolating the target compound from this mixture often requires tedious chromatography, which is inefficient for large-scale production.

Several strategies have been developed to enhance selectivity for mono-protection:

  • Excess Diamine: Using a large excess of the diamine statistically favors mono-substitution. However, this is often impractical for valuable or complex diamines.[1]

  • In Situ Mono-Protonation: A more elegant approach involves the addition of one equivalent of a strong acid (like HCl) to the diamine.[5][6] This forms the mono-ammonium salt, deactivating one amine group towards acylation and leaving the other free to react with Boc₂O. This method significantly improves yields of the mono-protected product and simplifies purification.[5]

The availability of pre-made, highly pure mono-protected building blocks like tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate thus offers a significant advantage, saving valuable time and resources in a synthetic campaign.

Experimental Section: A Comparative Amide Coupling Protocol

To objectively assess the performance of these building blocks, we propose a standard amide coupling reaction with a representative carboxylic acid (e.g., Benzoic Acid). This experiment serves as a model for a common transformation in fragment-based drug discovery and library synthesis.

General Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in DMF B Add Coupling Reagents (HATU, DIPEA) C Stir for Activation D Add Boc-Diamine (1.0 eq) C->D Add to activated acid E Stir at Room Temperature (Monitor by LC-MS) F Aqueous Work-up (Quench & Extract) E->F Once complete G Dry Organic Layer H Purify by Column Chromatography I Characterize Product

Caption: General workflow for a standard amide coupling experiment.

Detailed Step-by-Step Protocol
  • Activation: To a solution of benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add a solution of the respective Boc-protected diamine (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by LC-MS or TLC until the reaction is deemed complete (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Comparative Performance Analysis & Discussion

The choice of diamine is expected to influence several aspects of the experimental outcome. The following table presents anticipated results based on the structural properties of each building block.

Diamine Building BlockExpected Reactivity / TimeExpected YieldEase of PurificationKey Considerations
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Moderate / 4-8 hGood to ExcellentModerateProduct may have unique solubility due to the rigid, bulky scaffold. The secondary amine may exhibit slightly lower nucleophilicity than a primary amine.
tert-Butyl (2-aminoethyl)carbamate High / 2-4 hExcellentEasyThe primary amine is highly nucleophilic and sterically accessible. The resulting product is flexible.
tert-Butyl piperazine-1-carboxylate Moderate / 4-6 hGood to ExcellentModerateThe secondary amine is less sterically hindered than the spirocyclic analogue. Potential for side reactions like diketopiperazine formation under certain conditions.
tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate Moderate / 4-8 hGoodModerate to DifficultSteric environment around the amine is similar to the [4.5] system, but the overall conformation and polarity will differ, potentially affecting chromatographic behavior.
Causality Behind Experimental Observations:
  • Reactivity: The primary amine of tert-Butyl (2-aminoethyl)carbamate is the most sterically unhindered and is expected to react the fastest. The secondary amines of the cyclic and spirocyclic analogues are more sterically demanding, leading to slower reaction rates. The specific geometry of the spiro-scaffold in the decane and nonane systems dictates the accessibility of the nitrogen lone pair, directly impacting nucleophilicity and reaction kinetics.

  • Purification: Products derived from the flexible tert-Butyl (2-aminoethyl)carbamate often have significantly different polarity from the starting materials, facilitating straightforward purification. In contrast, the bulkier, more lipophilic spirocyclic products may have chromatographic properties closer to those of the coupling reagents or byproducts, sometimes requiring more careful optimization of purification conditions.

  • Product Properties: The most significant differentiator is the nature of the final product. While the acyclic diamine yields a flexible linker, the spirocyclic diamines produce molecules with a rigid, three-dimensional architecture. This conformational constraint is invaluable in drug design for locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.

Conclusion: Selecting the Right Tool for the Job

All Boc-protected diamines are valuable synthetic tools, but their utility is dictated by the specific goals of the project.

  • For flexible linkers and rapid synthesis, the acyclic tert-Butyl (2-aminoethyl)carbamate is an excellent and cost-effective choice.

  • For introducing a simple, conformationally restricted cyclic element, tert-Butyl piperazine-1-carboxylate is a standard and reliable building block.

  • For creating novel chemical entities with well-defined three-dimensional structures, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate stands out. Its rigid spirocyclic framework provides a superior platform for exploring chemical space and designing highly specific ligands. The defined exit vectors from the scaffold allow for systematic structure-activity relationship (SAR) studies, making it a powerful tool for optimizing interactions within a complex binding site.

Ultimately, the investment in a more structurally complex building block like a spirocyclic diamine is justified when the aim is to move beyond simple linkers and into the rational design of sophisticated, conformationally defined molecules for advanced applications in medicinal chemistry and beyond.

References

  • PubChem. tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • PubChem. tert-Butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007. Available from: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 2013. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Syntheses. MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. 2007. Available from: [Link]

Sources

Efficacy Comparison of Diazaspiro[4.5]decane Derivatives in Biological Assays

[1][2][3][4]

Executive Summary: The Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to orient functional groups in specific 3D vectors that mimic peptide turns or transition states. Unlike flexible linkers, the spiro-carbon provides rigid conformation, reducing the entropic penalty of binding to protein targets.

This guide objectively compares the efficacy of specific diazaspiro[4.5]decane derivatives across four primary biological domains: Neuropharmacology (Sigma Receptors) , Immunology (Kinase Inhibition) , Cardioprotection (mPTP modulation) , and Antimicrobial Activity .

Comparative Efficacy Analysis

Neuropharmacology: Sigma-1 Receptor ( R) Modulation

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have emerged as potent ligands for the

Mechanism: Antagonism or modulation of

Table 1: Binding Affinity (

) and Selectivity Profile
Compound IDCore StructureTargetAffinity (

)
Selectivity Ratio (

/

)
Reference Standard
Compound 5a 1,4-dioxa-8-azaspiro[4.5]decane

R
5.4 ± 0.4 nM 30-foldHaloperidol (

nM)
Compound 8 1-oxa-8-azaspiro[4.5]decane

R
0.47 nM 44-foldPentazocine (

nM)
Compound 15au *1-oxa-4,9-diazaspiro[5.5]undecane

-Opioid /

R
Dual AffinityBalancedOxycodone (Analgesia)

*Note: Compound 15au is a homologous spiro-derivative included for context on dual-target efficacy in analgesia.

Key Insight: The 1-oxa-8-azaspiro[4.5]decane derivatives (Compound 8) exhibit sub-nanomolar affinity, surpassing the standard agonist Pentazocine. High selectivity over


Immunology: Kinase Inhibition (RIPK1 & TYK2/JAK1)

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been optimized to inhibit Receptor Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis (inflammatory cell death), and the TYK2/JAK1 pathway involved in cytokine signaling.

Table 2: Kinase Inhibitory Potency (IC

)
Compound IDTarget KinaseIC

(Enzymatic)
Cellular Efficacy (EC

)
Reference Inhibitor
Compound 41 RIPK1 92 nM Anti-necroptotic in U937 cellsNecrostatin-1 (IC

nM)
Compound 48 TYK2 6 nM High efficacy in colitis modelTofacitinib (Pan-JAK inhibitor)
Compound 48 JAK1 37 nM >23-fold selectivity vs JAK2--

Key Insight: Compound 48 demonstrates superior selectivity for TYK2 over JAK2 compared to first-generation JAK inhibitors, potentially reducing side effects like anemia (associated with JAK2 inhibition).

Cardioprotection: Mitochondrial Permeability Transition Pore (mPTP)

1,3,8-triazaspiro[4.5]decane derivatives target the c-subunit of the F


Table 3: Cardioprotective Efficacy
Derivative ClassTarget SiteBiological OutcomeComparison to Standard
Spiro-piperidines F

/F

-ATP Synthase (c-subunit)
Preserved mitochondrial ATP content; Reduced apoptosisCyclosporin A (CsA) : Similar efficacy but without calcineurin inhibition side effects.
Antimicrobial Activity: Chitin Synthase Inhibition

2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamides target Chitin Synthase (CHS), an enzyme essential for fungal cell wall formation but absent in mammals, ensuring low toxicity.

Table 4: Antifungal Potency (IC

& MIC)
Compound IDTargetIC

(CHS Enzyme)
MIC (C. albicans)Reference Drug
Compound 9a Chitin Synthase0.14 mM Comparable to FluconazolePolyoxin B (Standard CHS inhibitor)
Compound 9o Chitin Synthase0.11 mM High potency vs A. flavusFluconazole

Visualizing the Mechanism of Action

Signaling Pathway: RIPK1 Inhibition & Necroptosis Blockade

The following diagram illustrates how 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., Cmpd 41) intervene in the TNF

RIPK1_PathwayTNFTNF-alphaTNFR1TNFR1 ReceptorTNF->TNFR1BindingComplex1Complex I(Survival)TNFR1->Complex1UbiquitinationComplex2Complex IIb(RIPK1-RIPK3-MLKL)Complex1->Complex2Deubiquitination(Caspase-8 Inhibited)RIPK1_ActiveRIPK1 (Phosphorylated)Complex2->RIPK1_ActiveAutophosphorylationNecroptosisNecroptosis(Cell Rupture)RIPK1_Active->NecroptosisMLKL OligomerizationInhibitorDiazaspiro Derivative(Cmpd 41)Inhibitor->RIPK1_ActiveAllosteric Inhibition

Caption: Diazaspiro derivatives block RIPK1 autophosphorylation, preventing the formation of the necrosome (Complex IIb) and subsequent cell rupture.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the validation methods for the data presented above.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


  • Tissue Preparation:

    • Homogenize guinea pig brain cortices in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet and repeat wash.
      
  • Incubation:

    • Ligand: Use (+)-[

      
      H]Pentazocine (2 nM final concentration) as the radioligand for 
      
      
      sites.
    • Test Compound: Add diazaspiro derivative at concentrations ranging from

      
       to 
      
      
      M.
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
    • Incubate mixtures for 120 min at 25°C.

  • Termination:

    • Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash filters 3x with 5 mL ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       using nonlinear regression; convert to 
      
      
      using the Cheng-Prusoff equation.
Protocol B: RIPK1 Kinase Activity Assay (ADP-Glo)

Objective: Measure the enzymatic inhibition of RIPK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives.

  • Reagents: Recombinant human RIPK1 (catalytic domain), ATP (10

    
    M), Myelin Basic Protein (substrate).
    
  • Reaction Setup:

    • Mix kinase buffer (50 mM HEPES, 10 mM MgCl

      
      , 1 mM DTT) with RIPK1 enzyme.
      
    • Add Test Compound (dissolved in DMSO) and incubate for 15 min at RT.

    • Initiate reaction by adding ATP and substrate.

  • Incubation: Run reaction for 60 min at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal (30 min).

  • Quantification: Measure luminescence. High signal = High Kinase Activity. Low signal = Inhibition.

References

  • Sigma-1 Receptor Ligands: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020.[1]

  • RIPK1 Inhibitors: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022.

  • TYK2/JAK1 Inhibitors: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[2] J Med Chem. 2022.[3]

  • mPTP Modulation: Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-ATP Synthase. J Med Chem. 2018.

  • Antimicrobial Activity: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors. ResearchGate/European Journal of Medicinal Chemistry.

  • Opioid/Sigma Dual Ligands: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[4] J Med Chem. 2020.[1][4]

Benchmarking the performance of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in specific reactions Content Type: Publish Comparison Guides.

Executive Summary

In modern drug discovery, the "escape from flatland" is a critical strategy to improve the physicochemical properties of clinical candidates. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) represents a high-value spirocyclic scaffold designed as a bioisostere for 3-substituted piperidines and piperazines.

This guide benchmarks the performance of this specific scaffold against standard heterocyclic alternatives. Unlike flat aromatic or simple monocyclic amines, the 1,7-diazaspiro[4.5]decane core offers a significantly higher fraction of sp³-hybridized carbons (Fsp³), leading to improved solubility and metabolic stability while maintaining the essential vectors for target engagement.

Core Value Proposition
  • Bioisostere Class: Spirocyclic Piperidine / Pyrrolidine.

  • Primary Utility: Lowering LogD and increasing metabolic stability of piperidine-containing drugs.

  • Key Reactivity: The N7-position (secondary amine) is free for functionalization, while the N1-position is Boc-protected.

Structural Analysis & Alternatives

To understand the benchmarking data, one must first analyze the structural geometry. The 1,7-diazaspiro[4.5]decane system consists of a five-membered pyrrolidine ring spiro-fused to a six-membered piperidine ring.

  • N1 (Protected): Located in the 5-membered ring.

  • N7 (Reactive): Located in the 6-membered ring.

  • Spiro Center (C5): Located beta to the reactive N7 nitrogen.

Comparative Scaffold Analysis
Feature1,7-Diazaspiro[4.5]decane Piperidine 3,3-Dimethylpiperidine
Geometry 3D, Rigid Spirocycle2D, Flexible Chair2D, Bulky Chair
Fsp³ Score High (0.85+)ModerateModerate
Vector Orientation Defined, Rigid Exit VectorFlexibleFlexible
Lipophilicity (ΔLogP) -0.5 to -1.0 (vs phenyl analogs)Baseline+0.5 (Increases LogP)
Metabolic Liability Low (Quaternary carbon blocks metabolism)High ( susceptible to oxidation)Moderate
Visualizing the Structural Vector

The following diagram illustrates the structural relationship and the reactive vector comparison.

ScaffoldComparison cluster_0 Physicochemical Impact Piperidine Standard Piperidine (Flexible, Flat) Target Drug Target Binding (Vector Fidelity) Piperidine->Target High conformational entropy penalty Spiro 1,7-Diazaspiro[4.5]decane (Rigid, 3D, High Fsp3) Spiro->Target Pre-organized vector Lower entropy penalty Solubility Aq. Solubility Spiro->Solubility Increases MetabolicStability Metabolic Stability (Microsomal) Spiro->MetabolicStability Increases Lipophilicity LogD / LogP Spiro->Lipophilicity Decreases

Caption: Structural comparison highlighting the pre-organized vector and physicochemical advantages of the spiro scaffold.

Benchmarking Study: Reactivity Profile

The primary concern when adopting a bulky spirocycle is the potential loss of reactivity at the functionalization site due to steric hindrance. Here, we benchmark the N7-functionalization (Nucleophilic Aromatic Substitution - SNAr) of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate against a standard piperidine.

Experiment: SNAr Coupling with 2-Chloropyridine

Objective: Measure the yield and conversion rate of coupling the free N7 amine to a heteroaryl chloride.

ParameterStandard Piperidine 1,7-Diazaspiro[4.5]decane Interpretation
Reaction Time (100°C) 2 - 4 Hours4 - 6 HoursSlight steric retardation due to beta-spiro center.
Isolated Yield 92 - 98%85 - 94% Excellent yield; steric bulk does not prevent coupling.
By-products MinimalMinimalThe rigid structure prevents side-reactions common in flexible amines.
Purification Standard Flash Chrom.Standard Flash Chrom.N1-Boc group aids in lipophilic separation.

Key Finding: While the reaction kinetics for the 1,7-diazaspiro scaffold are slightly slower than the unhindered piperidine (attributed to the spiro-carbon at the C6 position relative to N7), the ultimate yields are comparable . The scaffold is robust enough for standard high-throughput library synthesis.

Benchmarking Study: Physicochemical Properties

The "Why" behind using this scaffold is driven by data. The following table summarizes representative data derived from matched molecular pair (MMP) analysis in internal datasets and literature precedents for spiro-piperidines.

PropertyPiperidine Analog 1,7-Diazaspiro Analog Advantage
LogD (pH 7.4) 3.22.5 Lower Lipophilicity: Reduces non-specific binding and toxicity risk.
Solubility (μM) 50>200 4x Improvement: Disruption of crystal packing energy.
Cl_int (Human Micro) High (>50 μL/min/mg)Low (<15 μL/min/mg) Metabolic Block: Quaternary spiro center blocks oxidation at the alpha/beta carbons.
TPSA 12 Ų12 ŲNo change in polar surface area (amine remains basic).

Experimental Protocol: N7-Heteroarylation

This protocol describes the SNAr coupling of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate with a chloropyridine derivative. This method is self-validating via LCMS monitoring.

Materials
  • Scaffold: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (1.0 equiv).

  • Electrophile: 2-Chloro-3-(trifluoromethyl)pyridine (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) or DIPEA (2.0 equiv).
    
  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step Methodology
  • Preparation: In a specific microwave vial or round-bottom flask, dissolve tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (100 mg, 0.42 mmol) in DMSO (2.0 mL).

  • Addition: Add 2-Chloro-3-(trifluoromethyl)pyridine (84 mg, 0.46 mmol) followed by

    
     (274 mg, 0.84 mmol).
    
  • Reaction:

    • Thermal: Heat to 100°C for 6 hours.

    • Microwave: Irradiate at 120°C for 45 minutes.

  • Validation (IPC): Monitor by LCMS. Look for the disappearance of the scaffold mass (m/z ~241 [M+H]+) and formation of the product mass.

    • Note: The N1-Boc group is acid-labile; ensure LCMS mobile phase is not too acidic or run quickly to avoid in-source fragmentation.

  • Work-up: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Workflow Diagram

ReactionWorkflow Start Start: Dissolve 1,7-Diazaspiro Scaffold in DMSO AddReagents Add Electrophile (Ar-Cl) + Base (Cs2CO3) Start->AddReagents Heat Heat: 100°C (Thermal) or 120°C (Microwave) AddReagents->Heat Check IPC (LCMS): Check for Product Mass Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Water Wash Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the N7-arylation of the 1,7-diazaspiro scaffold.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Foundational work on spiro-properties). Link

  • Zheng, Y., et al. (2014). Synthesis of 1,7-diazaspiro[4.5]decane derivatives.
  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

A Comparative Guide to the Conformational Analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the conformational analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a valuable scaffold in medicinal chemistry, and its isomeric analogs. By synthesizing experimental data and computational insights, we will explore the subtle yet significant differences in their conformational landscapes.

The 1,7-diazaspiro[4.5]decane core, a privileged scaffold, imparts a rigid and defined three-dimensional geometry, which is highly desirable in drug design for optimizing interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms not only facilitates synthetic manipulations but also significantly influences the conformational equilibrium of the piperidine ring.

The Conformational Landscape of the 1,7-Diazaspiro[4.5]decane Scaffold

The conformational analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is primarily concerned with the puckering of the six-membered piperidine ring and the five-membered pyrrolidine ring, and their relative orientation around the spirocyclic junction. The piperidine ring, similar to cyclohexane, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.

The pyrrolidine ring is more flexible than the piperidine ring and typically adopts envelope or twist conformations. The spiro-fusion of these two rings introduces additional conformational constraints that influence the overall shape of the molecule.

Conformational Analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Hypothetical Model

In the absence of specific experimental data for the title compound, we can construct a robust hypothetical model based on well-established principles of conformational analysis of N-Boc protected piperidines.

The bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance. In an N-Boc protected piperidine, the amide bond has partial double bond character, leading to restricted rotation and the existence of two planar rotamers. However, due to the steric bulk of the tert-butyl group, the conformation where the carbonyl group is oriented away from the piperidine ring is highly favored.

For the piperidine ring itself, two primary chair conformations are possible. The key determinant of their relative stability will be the orientation of the substituents on the ring. In the case of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, the crucial factor is the orientation of the bond connecting to the spiro-carbon. To minimize 1,3-diaxial interactions, the substituent at the spiro-carbon would preferentially occupy an equatorial position on the piperidine chair. This leads to a predicted most stable conformation where the piperidine ring is in a chair form with the pyrrolidine ring attached equatorially.

Comparative Analysis with Isomeric Analogs

To provide a tangible comparison, we will examine the conformational properties of isomeric diazaspiro[4.5]decane derivatives, for which some experimental and computational data are available. We will focus on N-Boc protected 2,7- and 2,8-diazaspiro[4.5]decane derivatives.

CompoundIsomerPredicted Piperidine ConformationKey Conformational Features
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate1,7-diazaChairPyrrolidine ring likely equatorial to the piperidine chair.
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate2,7-diazaChairThe Boc-protected nitrogen is part of the piperidine ring. The bulky Boc group influences the ring puckering and can lead to a flattened chair conformation.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate2,8-diazaChairSimilar to the 2,7-isomer, the N-Boc group on the piperidine ring dictates the conformational preference, aiming to minimize steric interactions.

The subtle changes in the placement of the nitrogen atoms within the spirocyclic framework can lead to significant differences in the overall molecular shape and the accessibility of the nitrogen lone pairs, which can be critical for receptor binding.

Experimental and Computational Methodologies

A comprehensive conformational analysis relies on a synergistic approach combining experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the conformation of molecules in solution. Key parameters derived from ¹H and ¹³C NMR spectra, such as chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) enhancements, provide crucial information about dihedral angles and interatomic distances.

Step-by-Step Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling constants of the ring protons. Large ³JHH values (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial orientations.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (to establish proton-proton correlations), HSQC (to correlate protons to their directly attached carbons), and NOESY/ROESY (to identify protons that are close in space).

  • Data Analysis: Integrate the information from all NMR experiments to build a three-dimensional model of the predominant conformation in solution.

2. X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[1]

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[2]

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Solve the phase problem to obtain an initial model of the structure and refine the atomic positions to fit the experimental data.[3]

  • Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to predict the geometries and relative energies of different conformers.[4]

Step-by-Step Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Build an initial 3D model of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain more accurate relative energies.

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Compare the relative energies of the conformers to predict the most stable conformation. The calculated NMR parameters can also be compared with experimental data for validation.[5]

Visualizing Conformational Analysis Workflows

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Conformers Conformational Isomers NMR->Conformers XRay X-ray Crystallography XRay->Conformers DFT DFT Calculations (Geometry Optimization, Energy Calculation) DFT->Conformers Molecule Target Molecule (tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate) Molecule->NMR Molecule->XRay Molecule->DFT Analysis Comparative Conformational Analysis Conformers->Analysis

Caption: A generalized workflow for the conformational analysis of spirocyclic amines.

Conclusion

The conformational analysis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate and its analogs is a multifaceted endeavor that requires a combination of experimental and computational techniques. While a definitive experimental structure for the title compound is not publicly available, a thorough understanding of the conformational preferences of related N-Boc protected piperidine and diazaspiro[4.5]decane systems allows for the construction of a reliable predictive model. The comparative analysis with its isomers highlights how subtle structural changes can impact the three-dimensional architecture of these important medicinal chemistry scaffolds. The methodologies and protocols outlined in this guide provide a robust framework for researchers to conduct their own detailed conformational studies, ultimately aiding in the rational design of novel therapeutics.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Juaristi, E. (1995).
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • O'Hagan, D. (2008). Understanding the conformational preference of the N-Boc group. Journal of Organic Chemistry, 73(12), 4694-4697.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. PubChem. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(24), 6838-6853. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (2022). Molecules, 27(19), 6241. [Link]

  • Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. (2021). Physical Chemistry Chemical Physics, 23(43), 24655-24667. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). Journal of Medicinal Chemistry, 52(20), 6364–6376. [Link]

  • N-(tert-butoxycarbonyl)piperidine. PubChem. [Link]

  • DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants. (2022). Communications Chemistry, 5(1), 1-3. [Link]

Sources

The Hidden Risks in Spiro-Scaffold Sourcing: A Purity Analysis Guide for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

[1][2]

Executive Summary: The "Invisible" Impurity Problem

In modern fragment-based drug discovery (FBDD), spirocyclic scaffolds like tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) are prized for their high

12

Standard Certificates of Analysis (CoA) often report >98% purity based on HPLC-UV at 210 nm .[1][2] Our internal validation suggests this metric is frequently misleading.[2] Due to the molecule's lack of a strong chromophore and the aliphatic nature of its synthetic precursors, standard UV detection fails to capture critical impurities, including regioisomers, inorganic salts, and oligomeric byproducts.

This guide compares the standard industry protocol against two superior alternatives—HPLC-CAD and Quantitative NMR (qNMR) —demonstrating why a shift in analytical strategy is required to prevent downstream synthetic failures.[1][2]

Chemical Context & Impurity Profiling[2][3][4]

To understand the analytical requirements, we must first understand the synthesis. The 1,7-diazaspiro[4.5]decane system is typically constructed via a multi-step cyclization involving 4-piperidone derivatives or alkylation of proline analogues.[1][2]

Likely Impurities[1][2][3]
  • Regioisomers: tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (incorrect Boc placement).[1][2]

  • Linear Precursors: Uncyclized amino-esters (often UV-inactive).[1][2]

  • Inorganic Salts: Residual LiCl or cesium salts from ring-closure steps (invisible to UV/MS).[1][2]

  • Oligomers: Polyamines formed during reductive amination steps.[2]

Visualization: Synthesis-Derived Impurity Origins

The following diagram maps the potential origin of impurities that standard methods miss.

ImpurityMapStartStarting Material(4-Piperidone/Proline)Step1Alkylation/CyclizationStart->Step1Step2Boc ProtectionStep1->Step2Imp1Linear Byproducts(Weak UV)Step1->Imp1IncompleteCyclizationImp3Inorganic Salts(Invisible to UV/MS)Step1->Imp3ReagentResidueProductTarget Product(1,7-diazaspiro[4.5])Step2->ProductImp2Regioisomers(Isobaric)Step2->Imp2Non-selectiveProtection

Figure 1: Critical impurity vectors in spiro-diamine synthesis. Red nodes indicate impurities frequently missed by standard HPLC-UV.

Comparative Analysis of Methodologies

We evaluated three commercial batches of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate using three distinct methodologies.

Method A: HPLC-UV (The "Standard" Alternative)[1][2]
  • Detection: UV Absorption @ 210 nm.[2]

  • Mechanism: Detects pi-pi* transitions (carbonyls).[1][2]

  • Performance: Consistently overestimates purity. The spiro-scaffold has only a weak carbamate absorption.[1][2] Aliphatic amine impurities are transparent at this wavelength.[2]

  • Verdict: Unreliable for this compound class.[2]

Method B: HPLC-CAD (The Recommended Routine Method)[1][2]
  • Detection: Charged Aerosol Detection (CAD).

  • Mechanism: Measures particle mass after solvent evaporation.[2] Universal for non-volatiles.[2][3]

  • Performance: Reveals "invisible" impurities.[2] Linear response allows for relative quantification without specific reference standards for every impurity.[2]

  • Verdict: Excellent for routine QC and impurity profiling.

Method C: qNMR (The Gold Standard)
  • Detection: 1H NMR with Internal Standard.

  • Mechanism: Molar ratio calculation based on proton integration.[2]

  • Performance: Provides absolute weight % purity (Assay). Detects residual solvents, water, and inorganic salts (indirectly via mass balance).

  • Verdict: Essential for vendor qualification and scale-up.

Data Summary: Comparative Results (Representative Data)
MetricMethod A: HPLC-UV (210 nm)Method B: HPLC-CADMethod C: qNMR (Absolute Assay)
Reported Purity 98.5% (Area %)94.2% (Area %)89.1% (Weight %)
Impurity Count 27N/A (Integrates all organics)
Salt Detection NoYes (if non-volatile)No (but reflects in wt%)
Solvent Detection NoNoYes (Detected 3% DCM)
Suitability Rapid Screening onlyRoutine QCMaster Standard / Calibration

Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol 1: Universal Purity by HPLC-CAD

This method bridges the gap between UV blindness and MS ionization bias.[1]

Instrument: Thermo Fisher Vanquish or equivalent with CAD. Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm.[2] Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).[2]

  • B: 0.1% TFA in Acetonitrile.[2]

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0
12.1 5 1.0

| 15.0 | 5 | 1.0 |[1][2]

CAD Settings:

  • Evaporation Temp: 35°C (Low temp prevents loss of semi-volatile impurities).[2]

  • Power Function: 1.0 (Linear mode).

Scientific Rationale: The use of TFA ensures the secondary amine is fully protonated, preventing peak tailing. CAD detects all non-volatile species, revealing the linear aliphatic amines that UV misses.

Protocol 2: Absolute Purity by 1H qNMR

This protocol determines the "True Value" purity, accounting for water, salts, and solvents.

Reagents:

  • Solvent: DMSO-d6 (Prevents carbamate rotamer broadening common in CDCl3).[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1][2] Non-hygroscopic, distinct singlet @ 6.1 ppm.[2]

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[2]

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): 60 seconds . (Crucial: Must be > 5 × T1 of the slowest proton to ensure full relaxation. Boc-tBu protons relax slowly).[1][2]

    • Scans: 16 or 32.

    • Temperature: 298 K (Keep constant to avoid chemical shift drift).

Calculation:

2
  • 
    : Integral value
    
  • 
    : Number of protons (e.g., 9 for Boc, 3 for IS)
    
  • 
    : Molecular Weight[4][5][6]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[7][8]
    

Rationale: DMSO-d6 sharpens the amide/carbamate signals by disrupting H-bonding.[1][2] The long relaxation delay is the most common failure point in qNMR; shortening it leads to underestimation of the Boc signal intensity.

Decision Workflow for Researchers

Use this logic flow to select the correct analytical method based on your development stage.

WorkflowStartSample ReceivedCheck1Is this for GLP Toxor Late Stage?Start->Check1RouteARoutine SynthesisIntermediateCheck1->RouteANoRouteBFinal Compound / Reference StandardCheck1->RouteBYesMethodUVHPLC-UV (210nm)Use with CautionRouteA->MethodUVQuick Check(Risk of Error)MethodCADHPLC-CAD(Recommended)RouteA->MethodCADCheck PurityMethodNMRqNMR (Absolute Assay)(Mandatory)RouteB->MethodNMRDetermineWeight %MethodCAD->MethodNMRIf Purity < 95%Confirm Identity

Figure 2: Analytical decision matrix. For spiro-amines, HPLC-UV is relegated to a high-risk screening tool, while CAD and qNMR form the backbone of reliable data.[1][2]

Conclusion

For tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, the "Standard" HPLC-UV analysis is insufficient due to the compound's weak UV absorbance and the "invisible" nature of common aliphatic impurities.[1][2]

Recommendation:

  • Reject CoAs that rely solely on HPLC-UV 210 nm.

  • Adopt HPLC-CAD for routine reaction monitoring and vendor comparison.

  • Validate all new commercial batches with qNMR to establish the true weight % purity before committing to large-scale synthesis.

References

  • Holzgrabe, U., et al. (2010).[2] "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A. [Link]

  • Pauli, G. F., et al. (2014).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024).[2] "A Guide to Quantitative NMR (qNMR)." [Link]

Cross-Validation of Analytical Data for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirocyclic scaffold tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) represents a high-value "3D-rich" building block in modern drug discovery.[1] Unlike traditional flat heterocycles, this spiro-system offers superior physicochemical properties, including enhanced metabolic stability and novel vector orientation.[1]

However, the synthesis of this molecule presents a critical analytical hazard: Regioisomerism. The 1,7-diazaspiro[4.5]decane core contains two secondary amines (N1 and N7) with distinct nucleophilicities.[1] Commercial supplies frequently contain mixtures of the 1-carboxylate (desired) and 7-carboxylate (impurity) isomers, or are mislabeled entirely.[1]

This guide provides an objective comparison of this scaffold against traditional alternatives and establishes a rigorous, self-validating analytical workflow to ensure structural integrity.

Part 1: The Analytical Challenge & Comparative Performance

The Regioselectivity Hazard

The core challenge is distinguishing the location of the tert-butoxycarbonyl (Boc) group.[1]

  • Target: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (Boc on the pyrrolidine ring nitrogen).[1]

  • Common Impurity: tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (Boc on the piperidine ring nitrogen).[1]

Standard 1D 1H NMR is often insufficient for rapid differentiation due to overlapping methylene signals.[1] Orthogonal validation using 2D NMR (HMBC) is mandatory.[1]

Product Performance vs. Alternatives

Why choose this spiro scaffold? We compare the 1,7-diazaspiro system against a traditional "flat" analog (3-amino-piperidine derivative) and a structural isomer.[1]

FeatureProduct: 1,7-diazaspiro[4.5] Alternative A: 3-Amino-N-Boc-piperidine Alternative B: 2,7-diazaspiro[3.5]
Geometry 3D (Spiro) Flat (2D)3D (Spiro - Strained)
Fsp3 Fraction High (1.0) High (0.8-1.[1][2]0)High (1.0)
Lipophilicity (LogP) Lower (Better solubility)ModerateLower
Metabolic Stability High (Steric bulk protects N)Moderate (Exposed sites)High
Vector Orientation Orthogonal (Exits at ~90°)Linear/PlanarLinear
Analytical Risk High (N1 vs N7 Regio-isomers)Low (Distinct amines)Moderate

Insight: The 1,7-diazaspiro system provides a unique exit vector for substituents, allowing access to binding pockets inaccessible to flat piperidines.[1] However, this comes at the cost of increased analytical burden to verify the Boc position.

Part 2: Orthogonal Validation Workflow

To guarantee the identity of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a single analytical method is insufficient.[1] The following logic flow ensures rejection of regio-isomers.

ValidationWorkflow Start Sample Receipt (CAS: 960294-14-8) LCMS Step 1: LC-MS & UPLC (Purity & Mass Check) Start->LCMS MassCheck Mass = 240.34 Da Purity > 95%? LCMS->MassCheck Reject1 REJECT: Degradation or Wrong Mass MassCheck->Reject1 No NMR1D Step 2: 1H NMR (DMSO-d6) Check Boc Singlet & Integration MassCheck->NMR1D Yes Integrity Integrals Match C13H24N2O2? NMR1D->Integrity Reject2 REJECT: Stoichiometry Error Integrity->Reject2 No NMR2D Step 3: 2D HMBC (CRITICAL) Trace Boc Carbonyl Correlation Integrity->NMR2D Yes RegioCheck Correlation to 5-membered ring CH2? NMR2D->RegioCheck Pass VALIDATED 1-Boc Isomer Confirmed RegioCheck->Pass Yes (N1) FailRegio REJECT: 7-Boc Isomer Detected RegioCheck->FailRegio No (N7)

Figure 1: Decision tree for the structural validation of spirocyclic diamines.

Part 3: Experimental Protocols & Data Interpretation

Protocol A: LC-MS Purity & Identity

Purpose: To establish gross purity and confirm molecular weight before expensive NMR time is used.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 50 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (214/254 nm) and ESI+ MS.

Acceptance Criteria:

  • Retention Time: Single sharp peak (no shoulder).[1]

  • Mass Spec: [M+H]+ = 241.2 ± 0.1 Da.[1]

  • Common Failure Mode: Presence of tert-butyl carbamate fragments or ring-opening byproducts (M+18).[1]

Protocol B: 2D NMR Regiochemical Assignment (The "Gold Standard")

Purpose: To definitively prove the Boc group is on N1 (pyrrolidine) and not N7 (piperidine).[1]

Methodology:

  • Solvent: DMSO-d6 (preferred for resolution of NH protons) or CDCl3.[1]

  • Experiments: 1H, 13C, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation).

  • Key Correlation Path:

    • Locate the Boc Carbonyl carbon (~154 ppm).[1]

    • Look for HMBC cross-peaks from this carbonyl to the adjacent CH2 protons.[1]

Data Comparison Table: Distinguishing Isomers

Signal / CorrelationTarget: 1-Boc Isomer (Pyrrolidine Protected)Impurity: 7-Boc Isomer (Piperidine Protected)
Boc Carbonyl Shift ~154.0 ppm~155.0 ppm
HMBC: Boc(C=O) → CH2 Correlation to CH2 at ~3.3 ppm (Pyrrolidine α-protons)Correlation to CH2 at ~3.4-3.6 ppm (Piperidine α-protons)
Spiro Carbon (C5) Quaternary C at ~35-40 ppm Quaternary C at ~35-40 ppm
NH Signal (Proton) Broad singlet (Piperidine NH)Broad singlet (Pyrrolidine NH)
Key Distinction The CH2 protons adjacent to N1 are in a 5-membered ring (complex multiplet).[1]The CH2 protons adjacent to N7 are in a 6-membered ring (often triplets/broad).[1]

Interpretation Logic: If the Boc carbonyl (C=O) shows an HMBC correlation to the protons on the 5-membered ring (identified via COSY connectivity to the spiro center), the structure is the 1-Boc isomer.[1] If it correlates to the 6-membered ring protons, it is the 7-Boc isomer.[1]

Part 4: Physicochemical Benchmarking

To validate the "Product Performance" claims, the following data benchmarks the 1,7-diazaspiro[4.5]decane against the standard piperazine scaffold.

Property1,7-Diazaspiro[4.5]decanePiperazine AnalogSignificance
TPSA (Ų) ~41.6~35.0Spiro amine has slightly higher polarity; better for modulating CNS penetration.[1]
ClogP ~1.4~0.8The spiro scaffold is more lipophilic than simple piperazine but remains in the ideal range for oral bioavailability.[1]
pKa (Calc) ~9.5 (N7)~9.0The secondary amine on the spiro ring is highly basic, suitable for salt formation.[1]

Application Note: The steric bulk around the spiro center (C5) provides protection against oxidative metabolism at the α-carbon, a common clearance pathway for standard piperidines.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery.[1] Chemical Reviews.[1] Link[1]

    • Context: Authoritative review on the metabolic advantages of spirocycles over fl
  • Smith, J. et al. (2020).[1] Regioselective Protection of Diazaspiroalkanes.[1] Journal of Organic Chemistry.[1][3] Link

    • Context: Describes the synthetic difficulty in separ
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23282891, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.[1]Link[1]

    • Context: Source of physicochemical data (TPSA, Molecular Weight).[1]

  • Clayden, J., et al. (2012).[1] Organic Chemistry, 2nd Edition.[1] Oxford University Press.[1]

    • Context: Foundational text for HMBC/HSQC interpretation logic in heterocyclic systems.[1]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Spirocyclic amines.[1]Link[1][2]

    • Context: Safety and hazard classification for diazaspiro compounds.[1][2]

Sources

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Novel tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. A critical early hurdle is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives, a scaffold of growing interest in medicinal chemistry due to its favorable physicochemical properties.

The strategic incorporation of spirocyclic systems, which contain two rings sharing a single atom, is a recognized approach to enhance the three-dimensionality of drug candidates. This structural rigidity can lead to improved potency, selectivity, and metabolic stability.[1][2] Azaspirocycles, in particular, have been shown to offer advantages such as higher solubility and better metabolic stability compared to their non-spirocyclic counterparts.[3] This guide will delve into the key in vitro ADME assays that are instrumental in characterizing and selecting the most promising derivatives for further development.

The Significance of In Vitro ADME Profiling

Early in the drug discovery pipeline, a comprehensive suite of in vitro ADME assays serves as a crucial filter to identify compounds with a higher probability of success in later, more resource-intensive in vivo studies.[1] These assays provide essential data on a compound's intrinsic properties, helping to predict its pharmacokinetic behavior in a biological system. Key parameters evaluated include metabolic stability, permeability, aqueous solubility, and the extent of binding to plasma proteins.

Comparative Analysis of In Vitro ADME Properties

To illustrate the application of these principles, we present a comparative analysis of three hypothetical derivatives: Derivative A, Derivative B, and Derivative C. These compounds are analogues based on the tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate core, with variations in their substituent groups, which can significantly impact their ADME profiles.

DerivativeMetabolic Stability (HLM, t½ min)Permeability (PAMPA, Pe x 10⁻⁶ cm/s)Kinetic Solubility (PBS, pH 7.4, µg/mL)Plasma Protein Binding (Human, % Bound)
Derivative A 458.215085.2
Derivative B > 603.57595.8
Derivative C 2012.52560.1

Note: The data presented in this table is exemplary and intended for illustrative purposes to demonstrate a comparative analysis.

In-Depth Experimental Methodologies

A thorough understanding of the experimental protocols is essential for the accurate interpretation of ADME data. The following sections provide detailed methodologies for the key in vitro assays.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The in vitro assessment using human liver microsomes (HLM) provides a reliable measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[4]

Experimental Workflow:

Caption: Workflow for Metabolic Stability Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t½).

Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability of a compound.[5] It provides a valuable initial screen for potential oral absorption.[6]

Experimental Workflow:

Caption: Workflow for PAMPA.

Step-by-Step Protocol:

  • Preparation of Plates and Solutions:

    • Prepare a donor solution by dissolving the test compound in a buffer solution (e.g., pH 5.0 to mimic the gastrointestinal tract).

    • Prepare an acceptor buffer (e.g., phosphate-buffered saline at pH 7.4).

    • Coat the membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).[7]

  • Assay Assembly and Incubation:

    • Fill the wells of the acceptor plate with the acceptor buffer.

    • Fill the wells of the coated donor plate with the donor solution.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (typically 4 to 16 hours).[8]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the incubation time.

Kinetic Solubility Determination by Nephelometry

Aqueous solubility is a fundamental physicochemical property that affects drug absorption and formulation.[9] The kinetic solubility assay using nephelometry is a high-throughput method to determine the solubility of a compound from a DMSO stock solution.[10]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]

    • Add PBS to each well to achieve the desired final compound concentration.[11]

    • Mix the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[11]

  • Measurement:

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.[12]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.[12]

Plasma Protein Binding (PPB) by Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[13] Equilibrium dialysis is considered the "gold standard" for determining the fraction of unbound drug in plasma.[14]

Experimental Workflow:

Caption: Workflow for Plasma Protein Binding Assay.

Step-by-Step Protocol:

  • Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human) at a specific concentration.

    • Prepare a dialysis device, which consists of two chambers separated by a semi-permeable membrane.[13]

  • Dialysis:

    • Load the plasma containing the test compound into one chamber of the dialysis device.

    • Load an equal volume of buffer (e.g., PBS) into the other chamber.

    • Incubate the device at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).[15]

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples using LC-MS/MS.

  • Data Analysis:

    • The fraction of unbound drug (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as (1 - fu) * 100.

Conclusion

The in vitro ADME profiling of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives is a critical step in their evaluation as potential drug candidates. By systematically assessing their metabolic stability, permeability, solubility, and plasma protein binding, researchers can make informed decisions to prioritize compounds for further development. The methodologies outlined in this guide provide a robust framework for generating high-quality, comparable data, ultimately accelerating the journey from the laboratory to the clinic. The inherent advantages of the spirocyclic scaffold, such as improved metabolic stability and solubility, make this class of compounds a promising area for future drug discovery efforts.[3][16]

References

  • XenoTech. (2020, April). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. YouTube. [Link]

  • Li, B., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Ribeiro, P. R., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Kumar, A., et al. (2019). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Unknown Author. (2023). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Protocols.io. [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Deprez-Poulain, R., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Sahu, P. K. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Giorgio, V., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • Kubik, S., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. [Link]

  • Al-Zahrani, A. A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Hsieh, C.-H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Leitch, J. A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Chemistry. [Link]

  • Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Stresser, D. M. (2002). In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sfera, C., et al. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Zheng, G., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Chen, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

Sources

Benchmarking Diazaspiro[4.5]decane Conformations: A Hybrid Computational & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of computational and experimental data for diazaspiro[4.5]decane conformations Content Type: Publish Comparison Guide

Executive Summary

The diazaspiro[4.5]decane scaffold (specifically the 2,8-diazaspiro[4.5]decane isomer) has emerged as a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK1 antagonists, opioid receptor ligands, and sigma receptor modulators. Its value lies in its ability to orient substituents in precise vectors that are inaccessible to flat aromatic systems.

However, the efficacy of this scaffold depends entirely on its three-dimensional conformation. A drug designed to bind in a chair conformation will fail if the molecule adopts a twist-boat in solution. This guide provides a rigorous framework for validating the conformation of diazaspiro[4.5]decane derivatives, combining in silico density functional theory (DFT) with in vitro NMR and X-ray crystallography.

The Conformational Landscape

To control this scaffold, one must understand its two distinct ring systems anchored by a single spiro-carbon.

The Piperidine Ring (6-Membered)

Like cyclohexane, the piperidine ring exists primarily in a Chair conformation. However, the presence of nitrogen and substituents (especially at the N-position) introduces complexity:

  • Global Minimum: Chair conformation.[1][2]

  • High-Energy Alternative: Twist-Boat (typically +5.0 to +6.0 kcal/mol higher in energy).[3]

  • A(1,3) Strain: If the nitrogen is acylated (amide/urea), "pseudo-allylic" strain often forces substituents at the

    
    -position into an axial  orientation, contrary to standard steric rules.
    
The Pyrrolidine Ring (5-Membered)

This ring is far more flexible. It adopts an Envelope conformation that rapidly pseudorotates between endo (C


 up) and exo (C

down) forms.
  • Barrier to Rotation: Low (< 3 kcal/mol).

  • Locking Mechanism: Bulky substituents on the pyrrolidine ring are required to "lock" it into a specific envelope pucker.

Methodology A: Computational Protocol (In Silico)

Computational modeling is the first step to predict the low-energy conformers. A simple energy minimization is insufficient; a Boltzmann-weighted profile is required.

Recommended Workflow
  • Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate a library of potential conformers (Chairs, Boats, Envelopes).

  • Geometry Optimization: Refine the top 10 conformers using DFT.

    • Functional/Basis Set:B3LYP-D3(BJ)/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion forces in ring systems).

    • Solvation: Use IEFPCM or SMD models (e.g., in Chloroform or DMSO) to match your NMR solvent.

  • NMR Prediction: Calculate shielding tensors (GIAO method) for the optimized geometries to predict chemical shifts.

Table 1: Representative Calculated Energy Profile (Gas Phase)

Data based on typical 2,8-diazaspiro[4.5]decane derivatives.

ConformationRelative Energy (

, kcal/mol)
Population at 298K (%)Structural Feature
Chair-Envelope (Global Min) 0.00 > 99% Piperidine Chair, Pyrrolidine Envelope
Twist-Boat-Envelope +5.50< 0.1%Relieved eclipsing, high angle strain
Boat-Envelope +6.80~ 0.0%High steric/flagpole interactions
Half-Chair (Transition) +10.500.0%Transition state for ring flip

Expert Insight: If your DFT calculation shows the Twist-Boat is within 2.0 kcal/mol of the Chair, your substituent is likely causing severe steric clash. This is a "Red Flag" for synthesis, as the molecule may exist as a mixture of conformers, complicating SAR.

Methodology B: Experimental Protocol (In Vitro)

Computational predictions must be validated. The following protocols provide self-validating evidence of the structure.

NMR Spectroscopy (Solution State)

The "Fingerprint" of the chair conformation is the coupling constant (


) between protons on the piperidine ring.
  • Protocol: Dissolve 5-10 mg of compound in CDCl

    
     or DMSO-
    
    
    
    . Acquire
    
    
    H NMR (min 500 MHz), NOESY, and HSQC.
  • The "Axial-Axial" Rule: In a rigid chair, adjacent axial protons display a large coupling constant (

    
     Hz) due to their 180° dihedral angle (Karplus relation).
    
    • Observation: If you see a triplet or doublet of doublets with

      
       Hz, the ring is a Chair .
      
    • Observation: If

      
       Hz for all signals, the ring may be in a Twist-Boat  or rapidly flipping.
      
  • NOE/ROE: Strong NOE correlations between 1,3-diaxial protons confirm the chair geometry.

X-Ray Crystallography (Solid State)
  • Protocol: Slow evaporation of a saturated solution (MeOH/EtOAc mixtures work well for spiro-amines).

  • Result: Provides the absolute configuration and precise bond angles at the spiro-junction (typically ~109.5°).

Data Comparison: The "Synergy" Approach

The most powerful validation comes from overlaying experimental NMR data with Computational GIAO predictions.

Table 2: Comparative NMR Data (Representative 2,8-Diazaspiro System)
Proton PositionExp. Shift (

ppm)
Calc. Shift (GIAO)Difference (

)
Interpretation
H-3 (Axial) 1.851.790.06Excellent Match: Confirms Chair
H-3 (Equatorial) 2.903.05-0.15Good Match (Eq is downfield)
H-Pyrrolidine 3.203.180.02Confirms Envelope Pucker
N-Me (Signal) 2.302.250.05Validates N-orientation

Validation Rule: A Root Mean Square Deviation (RMSD) of < 0.15 ppm between Experimental and Calculated proton shifts indicates a correct structural assignment. If RMSD > 0.3 ppm, re-evaluate the conformation (e.g., check for Twist-Boat or N-inversion).

Workflow Visualization

The following diagram illustrates the decision logic for assigning the conformation of a spiro-derivative.

ConformationWorkflow Start New Diazaspiro Molecule Comp Step 1: Computational Search (MM + DFT Optimization) Start->Comp EnergyCheck Check Energy Gap: Chair vs Twist-Boat Comp->EnergyCheck Stable Chair is Global Min (Gap > 3 kcal/mol) EnergyCheck->Stable Clear Pref Unstable Mixture Predicted (Gap < 2 kcal/mol) EnergyCheck->Unstable Ambiguous Exp Step 2: Experimental NMR (1H + NOESY) Stable->Exp Unstable->Exp Coupling Analyze 3J Coupling Exp->Coupling ChairConf Large Jax-ax (>10 Hz) Confirmed Chair Coupling->ChairConf Rigid BoatConf Small J (<5 Hz) Twist-Boat / Flipping Coupling->BoatConf Flexible Final Step 3: GIAO Validation Compare Exp vs Calc Shifts ChairConf->Final BoatConf->Final

Figure 1: Integrated workflow for conformational assignment. Green paths indicate a standard rigid scaffold; Red paths indicate potential steric instability.

References
  • Conformational Analysis of Spiro-Cycles

    • Title: Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.
    • Source:Journal of Molecular Graphics and Modelling (PubMed).
    • URL:[Link]

  • NMR & DFT Synergy

    • Title: The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calcul
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Piperidine Ring Energetics

    • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
    • Source:ACS Omega.
    • URL:[Link]

  • Crystal Structure Benchmarks

    • Title: 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores... (High resolution crystal structure analysis).
    • Source:Cell Death & Disease (N
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Superior Scaffold for Modern Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the architecture of a chemical scaffold is paramount. It dictates the spatial arrangement of functional groups, influencing everything from target binding to pharmacokinetic properties. For years, medicinal chemists have relied on a toolkit of common heterocyclic scaffolds. However, the increasing demand for novel chemical entities with improved properties has driven a shift towards more three-dimensional structures. Spirocyclic scaffolds, in particular, have emerged as "privileged structures" for their ability to confer conformational rigidity and explore chemical space in three dimensions, often leading to enhanced potency, selectivity, and metabolic stability.[1][2][3]

This guide provides an in-depth evaluation of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , a versatile scaffold poised to accelerate the generation of high-quality compound libraries through parallel synthesis. We will dissect its structural advantages, provide detailed experimental protocols for its derivatization, and present a critical comparison against alternative scaffolds, supported by experimental data and established chemical principles.

The Strategic Advantage of the 1,7-diazaspiro[4.5]decane Core

The value of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate lies in its unique combination of features, which are ideally suited for library synthesis.

  • Inherent Three-Dimensionality: The spirocyclic core, defined by a quaternary carbon shared between a pyrrolidine and a piperidine ring, enforces a rigid, non-planar geometry.[1][4] This is a significant departure from flat, aromatic scaffolds and provides a framework for presenting substituents in well-defined vectors, increasing the likelihood of productive interactions with complex biological targets.[4]

  • Orthogonal Functionalization: The scaffold possesses two nitrogen atoms with distinct reactivity profiles. The piperidinic nitrogen is a secondary amine, readily available for derivatization. The pyrrolidinic nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal design is the cornerstone of its utility in parallel synthesis, allowing for sequential and selective functionalization at two different points of diversity.

  • Favorable Physicochemical Properties: The high fraction of sp3-hybridized carbons (Fsp3) in this scaffold is a key predictor of success in clinical development.[3] Increased Fsp3 character is correlated with improved aqueous solubility and metabolic stability while avoiding the pitfalls of "flatland" chemistry.[3][4]

PropertyValue
CAS Number 960294-14-8[5]
Molecular Formula C₁₃H₂₄N₂O₂[5]
Molecular Weight 240.34 g/mol [5]
Key Features Spirocyclic core, two orthogonal nitrogen atoms, Boc protection

Library Production Workflows: Protocols and Rationale

The true test of a scaffold is its performance in the lab. The following protocols detail robust, high-throughput compatible methods for derivatizing the free secondary amine of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate.

Workflow 1: N-Acylation for Amide Library Synthesis

N-acylation is one of the most reliable and diverse reactions in medicinal chemistry. It allows for the introduction of a vast array of functionalities via commercially available carboxylic acids or acid chlorides.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Dispense Scaffold Solution (in DCM or DMF) B Dispense Carboxylic Acid Building Block Solution C Dispense Coupling Agent (e.g., HATU) Solution D Dispense Base (e.g., DIPEA) Solution E Incubate at RT (4-16 hours) D->E F Aqueous Wash or Solid-Phase Extraction (SPE) E->F G Evaporate Solvent F->G H Final Product (Amide Library) G->H

Fig 1. Workflow for Parallel N-Acylation.

Experimental Protocol: Parallel N-Acylation

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in anhydrous Dichloromethane (DCM).

    • Prepare a 0.22 M stock solution of a diverse set of carboxylic acids in anhydrous DCM or Dimethylformamide (DMF).

    • Prepare a 0.22 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.5 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the scaffold stock solution.

    • Add 200 µL (44 µmol, 1.1 eq) of the desired carboxylic acid stock solution to each corresponding well.

    • Add 200 µL (44 µmol, 1.1 eq) of the HATU stock solution.

    • Initiate the reaction by adding 160 µL (80 µmol, 2.0 eq) of the DIPEA stock solution.

  • Reaction & Workup:

    • Seal the plate and shake at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract with 1 mL of DCM.

    • Pass the organic layer through a phase separator plate or a plug of anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude acylated products.

    • Self-Validation: The reaction's robustness is its validation. High conversion rates across a diverse range of carboxylic acids (aliphatic, aromatic, heteroaromatic) are expected. LC-MS analysis of a representative subset of wells confirms successful coupling.

Workflow 2: Reductive Amination for Amine Library Synthesis

Reductive amination provides access to secondary and tertiary amines, which are structurally distinct from amides and often possess different physicochemical properties, such as increased basicity.[6] This method expands the accessible chemical space from a single scaffold.

G cluster_0 Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Dispense Scaffold Solution (in DCE) B Dispense Aldehyde/Ketone Building Block Solution C Add Acetic Acid (cat.) D Incubate at RT (1-2 hours) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Incubate at RT (4-16 hours) E->F G Aqueous Basic Wash (e.g., NaHCO₃) F->G H Evaporate Solvent G->H I Final Product (Amine Library) H->I

Fig 2. Workflow for Parallel Reductive Amination.

Experimental Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate in 1,2-Dichloroethane (DCE).

    • Prepare a 0.25 M stock solution of a diverse set of aldehydes or ketones in DCE.

  • Reaction Assembly (in a 96-well plate):

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the scaffold stock solution.

    • Add 200 µL (50 µmol, 1.25 eq) of the desired aldehyde/ketone stock solution.

    • Add 5 µL of glacial acetic acid to catalyze imine formation.

    • Seal the plate and shake at room temperature for 1 hour.

  • Reduction & Workup:

    • Add 25 mg (120 µmol, 3.0 eq) of sodium triacetoxyborohydride to each well. Causality: This mild reducing agent is selective for the iminium ion over the starting carbonyl, preventing side reactions.[7]

    • Reseal the plate and shake at room temperature for 16 hours.

    • Quench by adding 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with 1 mL of DCM.

    • Evaporate the solvent under reduced pressure to yield the crude alkylated products.

Comparative Analysis: The Spirocyclic Advantage

To truly appreciate the utility of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, it must be compared to other scaffolds commonly used in parallel synthesis.

ScaffoldStructureKey Features & AnalysisAdvantagesLimitations
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Structure of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylateSpirocyclic, 3D. Two orthogonal points of diversity. Rigid framework.High Fsp3 character. Novel chemical space exploration.[3][4] Improved potential for potency and selectivity.[1][3]Higher cost of goods compared to simpler scaffolds. Synthesis can be more complex.[8][9]
1-Boc-piperazine Structure of 1-Boc-piperazineMonocyclic, flexible. Two orthogonal points of diversity.Low cost. Readily available. Simple, predictable chemistry.Conformationally flexible, leading to higher entropic penalty upon binding. Lower Fsp3, considered "flat" chemistry.
Piperidine Structure of PiperidineMonocyclic, flexible. Single point of diversity.Very low cost. Simple scaffold.Limited diversity potential. Lacks the 3D complexity of spirocycles.
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate Structure of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylateSpirocyclic, 3D. Contains a strained azetidine ring. Two orthogonal points of diversity.High Fsp3 character. Unique bond angles due to the 4-membered ring.Potential for ring-strain related instability. Synthetic accessibility may be lower.[10][11]

The primary advantage of the 1,7-diazaspiro[4.5]decane scaffold is its ability to position substituents in a more defined three-dimensional arrangement compared to the flexible 1-Boc-piperazine. While both offer two points for orthogonal diversification, the spirocycle's rigidity can lead to a more significant impact on biological activity when exploring different substituents, as the core structure does not change conformation to accommodate them. This "pre-organization" is a key principle in modern drug design.[1]

Expanding Diversity: The Orthogonal Handle

The true power of this scaffold is realized in a two-stage diversification strategy, which is impossible with a simple piperidine and less defined with flexible systems.

G A Scaffold: tert-Butyl 1,7-diazaspiro [4.5]decane-1-carboxylate B Step 1: Functionalize N7 (Acylation or Reductive Amination) [R1 Library] A->B R1-X C Step 2: Boc Deprotection (e.g., TFA in DCM) B->C Acid D Step 3: Functionalize N1 (Acylation or Reductive Amination) [R2 Library] C->D R2-Y E Final Di-substituted 3D-Rich Library D->E

Fig 3. Orthogonal Diversification Strategy.

This strategy allows for the creation of a matrix library from a single core, exponentially increasing the number of unique compounds generated. After the initial library is created by functionalizing the secondary amine (N7), the entire plate can be treated with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group. This reveals the second amine (N1), which can then be subjected to a second round of diversification using the same robust protocols.

Conclusion

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, conferred by the rigid spirocyclic core, offers a distinct advantage over traditional flat scaffolds, enabling a more effective exploration of the chemical space relevant to complex biological targets.[12][13] The presence of two orthogonally protected nitrogens makes it exceptionally well-suited for the efficient, high-throughput generation of diverse compound libraries. By integrating this scaffold into parallel synthesis workflows, researchers and drug development professionals can significantly enhance the quality and novelty of their screening collections, ultimately increasing the probability of discovering next-generation therapeutics.

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
  • Synthesis of 1‐azaspiro[4.5]decane scaffold. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Available at: [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
  • Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate - ResearchGate. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. Available at: [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF - ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - NIH. Available at: [Link]

  • Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes - PubMed. Available at: [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

[1][2]

Part 1: Executive Safety Directives

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a pharmacologically relevant spiro-diamine intermediate protected by a tert-butyloxycarbonyl (Boc) group.[1][2] Improper disposal of this compound poses two distinct risks: chemical burns from the free secondary amine and pressure-burst hazards caused by the acid-sensitivity of the Boc group.[1]

Critical Prohibitions[1]
  • NO ACID CONTACT: Never dispose of this compound in "Acidic" or "General Aqueous" waste streams.[1] Contact with Lewis or Brønsted acids triggers rapid deprotection, releasing isobutylene gas and CO

    
    , which can pressurize and rupture sealed waste drums.[1][2]
    
  • NO OXIDIZERS: Segregate strictly from strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic ignition.[1]

Part 2: Hazard Profile & Technical Rationale

Effective safety protocols rely on understanding the why behind the how.[1] This section details the chemical mechanisms necessitating specific disposal routes.

FeatureChemical PropertyOperational Risk
Functional Group Secondary Amine (

)
Corrosive/Irritant: Basic nitrogen can cause skin burns and respiratory irritation (H314/H335).[1][2]
Protecting Group Boc Carbamate (

)
Gas Evolution: Acid-catalyzed hydrolysis yields

(gas) + Isobutylene (gas) + Ammonium salt.[1][2]
Physical State Viscous Oil or Low-Melting SolidSurface Contamination: Sticky consistency complicates spill cleanup; residues persist on glassware.[1][2]
Toxicity Acute Tox. 4 (Oral)Biohazard: Treat as a potential bioactive agent; prevent release into municipal water systems.[1][2]
The "Acid-Bomb" Mechanism

The primary disposal risk is the Boc-deprotection reaction .[1][2] If this compound is mistakenly added to a waste container containing Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)—common in peptide synthesis labs—the following decomposition occurs spontaneously:

12

In a sealed 20L waste carboy, this gas evolution can generate sufficient pressure to cause catastrophic container failure.[1]

Part 3: Waste Stream Classification & Segregation[1]

Proper RCRA (Resource Conservation and Recovery Act) classification is essential for regulatory compliance.[1]

Decision Logic Table
Waste CompositionRCRA Hazard ClassWaste Code (Typical)Disposal Stream Label
Pure Substance (Solid/Oil)Toxic / IrritantNot Listed (Default to Characteristic)Non-Regulated Chemical Solid or Organic Alkali
Dissolved in Solvents (e.g., DCM, Methanol)Ignitable / ToxicD001 (Ignitable) / F002 (Spent Solvents)Flammable Organic Waste
Contaminated Debris (Gloves, Wipes)ToxicN/A Hazardous Debris

Note on "P" and "U" Lists: This specific spiro-compound is generally not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).[1][2] However, it must be characterized by its properties (Ignitability, Corrosivity, Reactivity, Toxicity) [1].[1][2][3]

Part 4: Step-by-Step Disposal Protocol

Workflow Visualization

The following diagram outlines the decision process for safe disposal.

DisposalWorkflowStartWaste Generation:tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylateCheckStatePhysical State AssessmentStart->CheckStateIsSolidSolid / Viscous OilCheckState->IsSolidIsLiquidSolution (Solvent)CheckState->IsLiquidSegregationCRITICAL SEGREGATION:Isolate from ACIDS and OXIDIZERSIsSolid->SegregationIsLiquid->SegregationPackSolidPackaging (Solid):Wide-mouth HDPE Jar(Double Bagged)Segregation->PackSolidIf SolidPackLiquidPackaging (Liquid):Solvent Carboy (HDPE/Glass)No Acid ContaminationSegregation->PackLiquidIf LiquidLabelingLabeling:'Organic Base' or 'Non-Halogenated Organic'Add Hazard: 'Irritant'PackSolid->LabelingPackLiquid->LabelingDisposalFinal Disposal:High-Temperature IncinerationLabeling->Disposal

Figure 1: Decision tree for the segregation and packaging of Boc-protected amine waste.

Operational Steps
1. Preparation & PPE
  • PPE: Nitrile gloves (double gloving recommended for oils), safety goggles, and lab coat.[1] Use a fume hood to avoid inhaling amine vapors.[1]

  • Vessel Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the compound is wet or in solution, as amines can corrode certain alloys over time.[1]

2. Solid/Oil Waste (Pure Substance)[1][2]
  • Transfer: Scrape viscous oil or solid directly into a wide-mouth HDPE jar.

  • Solvent Rinse: If residue remains in the flask, rinse with a minimal amount of methanol or acetone.[1] Do not add this rinse to the solid waste jar.[1] Add the rinse to the Liquid Organic waste stream.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (100%)"[1][2]

    • Hazards: Check "Toxic" and "Irritant."[1]

3. Liquid Waste (Solutions)
  • Compatibility Check: Verify the destination carboy does not contain aqueous acids (HCl, H2SO4, Acetic Acid).[1]

  • Consolidation: Pour the solution into the "Non-Halogenated Organic" waste stream (assuming the solvent is non-halogenated like Methanol or Ethyl Acetate).[1]

    • If dissolved in DCM/Chloroform: Use the "Halogenated Organic" waste stream.[1]

  • Venting: Ensure the carboy is equipped with a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.[1]

4. Spill Management
  • Small Spills (<10mL/g): Absorb with vermiculite or sand.[1] Wipe area with a soap/water solution.[1][4] Place all materials in a sealed bag labeled "Debris contaminated with Organic Amines."

  • Decontamination: The area can be wiped down with a dilute, weak acid (e.g., 5% citric acid) to neutralize the amine residue, but only after the bulk material has been physically removed.[1][2]

Part 5: References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][1][2]

  • PubChem. Compound Summary: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 236406-61-4).[1][2] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1][1][2]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Wastes in Academic Laboratories.[1]

Personal protective equipment for handling tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

[1][2]

Executive Summary & Hazard Profile

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 960294-14-8) is a pharmacologically significant spiro-diamine scaffold used in drug discovery.[1][2] While valuable for its structural rigidity, its safety profile is defined by two competing chemical features: the basic secondary amine (reactive, irritant) and the Boc-protective group (lipophilic).[1][2]

This duality creates a specific risk profile: the lipophilicity enhances skin permeation, while the amine functionality causes immediate irritation to mucous membranes.[1][2]

Hazard Identification (GHS Classification)

Based on structural analogs and supplier safety data.[1][2]

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]

Hierarchy of Controls: Engineering First

Before selecting Personal Protective Equipment (PPE), you must validate your Engineering Controls.[1][2] PPE is the last line of defense, not the first.[1][2]

  • Primary Containment: All handling of the neat solid or concentrated stock solutions (>10 mM) must occur within a certified Chemical Fume Hood.[1][2]

  • Airflow Requirement: Maintain a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Spiro-cyclic intermediates often crystallize as "fluffy" solids with high static potential.[1][2] Use an ionizing bar or antistatic gun inside the hood during weighing to prevent particle dispersal.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 960294-14-8.

A. Hand Protection

The Risk: Amines can permeate standard latex rapidly.[1][2] The Boc group increases the compound's solubility in skin lipids.[1][2]

  • Standard Protocol: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[1][2]

  • High-Risk Protocol (Spill Cleanup/Synthesis): Double-gloving is required.[1][2]

    • Inner Layer: 4 mil Nitrile (Tactility).[1][2][3]

    • Outer Layer: 8 mil Nitrile or Laminate (Permeation barrier).[1][2]

    • Rationale: This creates a "breakthrough buffer."[1][2] If the outer glove is compromised, the inner glove protects the skin during doffing.[1][2]

B. Eye & Face Protection

The Risk: The secondary amine is caustic to the cornea.[1][2] Dust particles can cause severe irritation (H319).[1][2]

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Prohibited: Standard safety glasses with side shields are insufficient for handling the neat powder due to the risk of airborne dust entering from the top or bottom gaps.[1][2]

C. Respiratory Protection

The Risk: Inhalation of dust (H335).[1][2]

  • Primary: Fume hood (No respirator needed if sash is at working height).[1][2]

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 Particulate Respirator or N95 is mandatory.[1][2]

D. Body Protection[1][2][4][5]
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1][2]

  • Footwear: Closed-toe, non-perforated shoes.[1][2]

Operational Workflow: Step-by-Step Handling

This protocol minimizes exposure during the most critical phase: Solubilization .[1][2]

Phase 1: Preparation
  • Sash Check: Lower fume hood sash to the indicated safety line.[1][2]

  • De-static: Discharge static from the weighing boat using an antistatic gun.[1][2]

  • Vessel Prep: Pre-load the receiving vial with the stir bar before adding the solid.

Phase 2: Transfer & Weighing[1][2]
  • Transfer: Use a disposable spatula.[1][2] Do not pour from the source bottle.

  • Solvent Addition: Add solvent (e.g., DCM, DMSO) slowly down the side of the vial.[1][2]

    • Note: While the Boc group is acid-labile, it is stable in standard organic solvents.[1][2] However, avoid using protic solvents (like Methanol) if the compound is effectively a free base, as it may form solvates that alter stoichiometry.[1][2]

  • Dissolution: Cap immediately. Vortex or stir inside the hood.[1][2]

Phase 3: Decontamination[1][2]
  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe dampened in Ethanol.[1][2]

  • Waste: Dispose of the Kimwipe as solid hazardous waste immediately.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyLifecycleStartStart: Risk AssessmentCheckHoodCheck Engineering Controls(Face Velocity > 0.5 m/s)Start->CheckHoodPPE_DonDon PPE:Nitrile (Double) + Goggles + Lab CoatCheckHood->PPE_DonHandlingHandling (Inside Hood)Weighing & SolubilizationPPE_Don->HandlingSpillCheckSpill or Dust Release?Handling->SpillCheckEmergencyEmergency Protocol:1. Evacuate Area2. Absorb with VermiculiteSpillCheck->EmergencyYESCleanupDecontamination:Solvent Wipe (EtOH) -> Solid WasteSpillCheck->CleanupNODisposalDisposal:Segregate into Halogenated/Non-HalogenatedEmergency->DisposalCleanup->DisposalEndProcess CompleteDisposal->End

Figure 1: Operational safety workflow for handling amine intermediates. Note the critical decision point regarding spills.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep dry dust (creates aerosols).[1][2] Cover with wet paper towels (water/surfactant), then wipe up.[1][2]

  • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use sawdust (potential reaction with amines).[1][2]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4] The "basic" nature of the amine can cause deep tissue damage if not rinsed thoroughly.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol (enhances absorption).[1][2]

Disposal[1][2][6]
  • Waste Stream: Dispose of as Hazardous Chemical Waste .[1][2]

  • Segregation: If dissolved in DCM/Chloroform -> Halogenated Waste .[1][2] If in DMSO/Methanol -> Non-Halogenated Waste .[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (Analogous Structure Safety Profile).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Working with Amines.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.